(Rac)-Zevaquenabant
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H21ClF3N5O2S |
|---|---|
分子量 |
548.0 g/mol |
IUPAC名 |
N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide |
InChI |
InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33) |
InChIキー |
NLXIJZHFEOSWPU-UHFFFAOYSA-N |
正規SMILES |
CC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
製品の起源 |
United States |
Foundational & Exploratory
(Rac)-Zevaquenabant: A Dual-Target Inhibitor for the Attenuation of Liver Fibrosis
An In-depth Technical Guide on the Mechanism of Action
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure. (Rac)-Zevaquenabant (also known as MRI-1867) is an investigational small-molecule drug with a novel dual-target mechanism of action, functioning as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for liver fibrosis.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in liver fibrosis, detailing the experimental data and protocols from key preclinical studies.
Core Mechanism of Action
This compound is a hybrid molecule designed to have limited brain penetrance, thereby avoiding the neuropsychiatric side effects associated with first-generation CB1R antagonists.[2][3][5] Its therapeutic effect in liver fibrosis stems from the simultaneous inhibition of two key pro-fibrotic pathways:
-
CB1 Receptor Inverse Agonism: The endocannabinoid system, particularly the CB1 receptor, is upregulated in liver fibrosis and its activation on hepatic stellate cells (HSCs) promotes fibrogenesis.[3][5] By acting as an inverse agonist, Zevaquenabant blocks this signaling cascade.
-
iNOS Inhibition: Inducible nitric oxide synthase is also implicated in the pathogenesis of liver fibrosis.[3][5] Zevaquenabant is designed to release an iNOS inhibitory leaving group, thereby suppressing this pathway.[3][5]
This dual-target approach has been shown to be more effective in mitigating liver fibrosis than targeting either the CB1R or iNOS pathway alone.[3][4][5]
Signaling Pathway of this compound in Liver Fibrosis
The proposed signaling pathway for this compound's anti-fibrotic action is multifaceted, involving the inhibition of key pro-fibrotic mediators.
Caption: Signaling pathway of this compound in liver fibrosis.
Quantitative Data from Preclinical Studies
The anti-fibrotic efficacy of this compound has been evaluated in two key mouse models of liver fibrosis: carbon tetrachloride (CCl4)-induced hepatocellular fibrosis and bile duct ligation (BDL)-induced biliary fibrosis.[4][5]
Table 1: Effect of this compound on CCl4-Induced Liver Fibrosis
| Parameter | Control | CCl4 + Vehicle | CCl4 + Rimonabant (3 mg/kg) | CCl4 + Zevaquenabant (3 mg/kg) |
| Sirius Red Staining (% area) | ~0.5% | ~4.5% | ~2.5% | ~1.5% |
| Hydroxyproline (µg/g liver) | ~100 | ~400 | ~250 | ~180 |
| Gene Expression (fold change vs. control) | ||||
| Col1a1 | 1 | ~15 | ~8 | ~4 |
| Timp1 | 1 | ~12 | ~6 | ~3 |
| Acta2 (α-SMA) | 1 | ~10 | ~5 | ~2.5 |
| Tgf-β1 | 1 | ~4 | ~2.5 | ~1.5 |
| Data are approximated from graphical representations in Cinar et al., 2016.[4] |
Table 2: Effect of this compound on Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Wild-Type Mice
| Parameter | Sham | BDL + Vehicle | BDL + Rimonabant (3 mg/kg) | BDL + Zevaquenabant (3 mg/kg) |
| Sirius Red Staining (% area) | ~1% | ~8% | ~5% | ~3% |
| Hydroxyproline (µg/g liver) | ~150 | ~600 | ~400 | ~250 |
| Gene Expression (fold change vs. sham) | ||||
| Col1a | 1 | ~25 | ~15 | ~8 |
| Timp1 | 1 | ~20 | ~12 | ~6 |
| Acta2 (α-SMA) | 1 | ~18 | ~10 | ~5 |
| Tgf-β1 | 1 | ~6 | ~4 | ~2.5 |
| Data are approximated from graphical representations in Cinar et al., 2016.[4] |
Experimental Protocols
The following protocols are based on the methodologies described in Cinar et al., 2016.[4][5]
Animal Models of Liver Fibrosis
Caption: Workflow for CCl4 and BDL-induced liver fibrosis models.
-
Carbon Tetrachloride (CCl4)-Induced Fibrosis:
-
Bile Duct Ligation (BDL)-Induced Fibrosis:
-
Animals: Wild-type, CB1 receptor knockout (cnr1−/−), and iNOS knockout (nos2−/−) mice.
-
Induction: Surgical ligation of the common bile duct.
-
Treatment: Daily oral administration of vehicle, rimonabant (3 mg/kg), or this compound (3 mg/kg) for 2 weeks, commencing on the day of the BDL surgery.[4]
-
Histological Analysis of Liver Fibrosis
-
Sirius Red Staining:
-
Liver tissue was fixed in 10% neutral buffered formalin.
-
Paraffin-embedded sections (5 µm) were prepared.
-
Sections were deparaffinized and rehydrated.
-
Staining was performed with Picro-Sirius red solution.
-
Fibrotic areas were quantified using computerized morphometry software. The percentage of the Sirius Red-positive area relative to the total liver area was calculated.[4]
-
Biochemical Analysis of Collagen Content
-
Hydroxyproline Assay:
-
A standardized portion of liver tissue was hydrolyzed in 6N HCl at 110°C for 18 hours.
-
The hydrolysate was neutralized.
-
The hydroxyproline content was determined colorimetrically using a chloramine-T/Ehrlich's aldehyde reagent-based assay.
-
Results were expressed as µg of hydroxyproline per gram of liver tissue.[4]
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Caption: Workflow for quantitative real-time PCR analysis.
-
RNA Extraction: Total RNA was isolated from frozen liver tissue using a suitable RNA isolation reagent.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from total RNA using a reverse transcriptase enzyme and random primers.
-
qPCR: Real-time PCR was performed using SYBR Green chemistry on a thermal cycler. Specific primers for target genes (Col1a, Timp1, Acta2, Tgf-β1) and a housekeeping gene (e.g., GAPDH) for normalization were used.
-
Data Analysis: The relative gene expression was calculated using the comparative Ct (ΔΔCt) method.[4]
Conclusion
This compound demonstrates significant anti-fibrotic efficacy in preclinical models of liver fibrosis. Its dual-target mechanism, inhibiting both the CB1 receptor and iNOS pathways, results in superior attenuation of fibrosis compared to single-target therapies. The quantitative data and detailed experimental protocols outlined in this guide provide a solid foundation for further research and development of this promising therapeutic candidate for the treatment of liver fibrosis.
References
- 1. Item - Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis - figshare - Figshare [figshare.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]
- 6. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]
(Rac)-MRI-1867 dual CB1R/iNOS inhibition
An In-depth Technical Guide on (Rac)-MRI-1867: A Dual CB1R/iNOS Inhibitor
Introduction
(Rac)-MRI-1867, also known as Zevaquenabant, is a novel, orally bioavailable, peripherally restricted hybrid molecule engineered to simultaneously act as an inverse agonist of the cannabinoid-1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Pathological overactivation of both the endocannabinoid/CB1R system and iNOS is implicated in the progression of metabolic, inflammatory, and fibroproliferative disorders.[1][3][4] By targeting these two distinct but often convergent pathological pathways, MRI-1867 represents a polypharmacological approach aimed at achieving greater therapeutic efficacy compared to single-target agents, particularly in complex diseases like liver, lung, and skin fibrosis.[1][5][6][7] This guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and preclinical evaluation of (Rac)-MRI-1867 for researchers and drug development professionals.
Core Mechanism of Dual Inhibition
MRI-1867 is designed as a non-brain-penetrant compound that acts as a potent CB1R inverse agonist.[5] Upon metabolism, particularly in the liver, it releases an acetamidine leaving group, which is responsible for the direct inhibition of iNOS activity.[5][8] This dual-action mechanism allows MRI-1867 to tackle fibrotic processes through two distinct routes:
-
CB1R Inverse Agonism : The overactive endocannabinoid system is a key driver of fibrosis in organs like the liver, lung, heart, and kidney.[1] By blocking CB1R, MRI-1867 mitigates pro-fibrotic signaling pathways, such as the TGF-β pathway.[9]
-
iNOS Inhibition : iNOS over-activation contributes to inflammation, oxidative stress, and fibrosis.[1] The acetamidine metabolite of MRI-1867 inhibits iNOS, thereby blunting pro-fibrotic signaling mediated by pathways like platelet-derived growth factor (PDGF) and connective tissue growth factor (CTGF).[5][9]
This concomitant inhibition has demonstrated superior anti-fibrotic effects in preclinical models compared to the blockade of either target alone.[5][6]
Pharmacological and Physicochemical Properties
MRI-1867 has been characterized for its binding affinity, potency, and pharmacokinetic profile. The (S)-enantiomer is the more active form for CB1R engagement.[2]
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| CB1R Binding Affinity (Ki) | 5.7 nM | Cannabinoid-1 Receptor (CB1R) | [10] |
| iNOS Inhibition | Concentration-dependent (1–10 μM) | Inducible Nitric Oxide Synthase (iNOS) | [5] |
| Oral Bioavailability | 81% | Sprague-Dawley Rats | [5] |
| Plasma Half-life (t1/2) | ~4 hours | Mice and Rats | [5] |
| Microsomal Stability | 46%–62% remaining after 1 hr | Mouse, Rat, Human Liver Microsomes | [5] |
| Genotoxicity (Ames Test) | Negative (up to 125 μg/ml) | In vitro | [5] |
Preclinical Efficacy
The therapeutic potential of MRI-1867 has been evaluated in multiple animal models of fibrosis and metabolic disease.
Liver Fibrosis
In mouse models of liver fibrosis induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL), MRI-1867 demonstrated greater anti-fibrotic efficacy than the single-target CB1R antagonist rimonabant.[5] It effectively reduced collagen deposition, as measured by hydroxyproline content and Sirius Red staining.[5] The superior effect of MRI-1867 is attributed to its ability to inhibit iNOS-mediated pro-fibrotic pathways that are not affected by CB1R blockade alone, including the PDGF/PDGFRβ pathway.[5]
Skin and Pulmonary Fibrosis
In a bleomycin-induced model of skin fibrosis, a 10 mg/kg dose of MRI-1867 significantly reduced dermal thickness and hydroxyproline content, outperforming an equipotent dose of rimonabant.[7][11] Similarly, in models of pulmonary fibrosis, the dual inhibition of CB1R and iNOS by MRI-1867 resulted in greater anti-fibrotic effects than targeting either pathway individually.[1][6] MRI-1867 was shown to abrogate increases in the pro-fibrotic interleukin-11 via iNOS inhibition and reverse mitochondrial dysfunction through CB1R inhibition.[6]
Metabolic Disorders
In mice with diet-induced obesity, MRI-1867 treatment improved diabetic dyslipidemia.[12][13] The mechanism involves a CB1R-dependent reduction in VLDL assembly and an iNOS-dependent decrease in proprotein convertase subtilisin kexin 9 (PCSK9) activity, which restores hepatic LDLR levels.[12][13]
Signaling Pathways and Experimental Workflows
Visualizations
Caption: Dual inhibitory mechanism of (Rac)-MRI-1867 on pro-fibrotic pathways.
Caption: Bioactivation and dual-target engagement of (Rac)-MRI-1867.
References
- 1. Dual inhibition of CB1 receptors and iNOS, as a potential novel approach to the pharmacological management of acute and long COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Synthesis of 13 C6 -labeled, dual-target inhibitor of cannabinoid-1 receptor (CB1 R) and inducible nitric oxide synthase (iNOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB1 R and iNOS are distinct players promoting pulmonary fibrosis in Hermansky-Pudlak syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (Rac)-Zevaquenabant ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 11. Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Inhibition of Peripheral CB1R and iNOS Mitigates Obesity-Related Dyslipidemia Through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Inhibition of Peripheral CB1R and iNOS Mitigates Obesity-Related Dyslipidemia Through Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to INV-101 (Zevaquenabant): A Peripherally Selective CB1 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
INV-101, also known as zevaquenabant or (S)-MRI-1867, is a novel, peripherally selective, small molecule inverse agonist of the cannabinoid 1 receptor (CB1R). Developed to circumvent the neuropsychiatric side effects associated with first-generation, centrally acting CB1R antagonists, INV-101 offers a promising therapeutic approach for a range of metabolic and fibrotic diseases. Uniquely, zevaquenabant exhibits a dual mechanism of action, also functioning as an inhibitor of inducible nitric oxide synthase (iNOS), which may contribute to its therapeutic efficacy, particularly in fibrotic conditions. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and known signaling pathways related to INV-101 and its mechanism of action.
Introduction
The endocannabinoid system, and specifically the CB1 receptor, is a well-validated target for the treatment of obesity and metabolic disorders. However, the clinical development of first-generation CB1R antagonists was halted due to adverse psychiatric events, a direct consequence of their action on CB1 receptors within the central nervous system. INV-101 is a next-generation therapeutic designed to selectively target peripheral CB1 receptors, thereby harnessing the metabolic benefits of CB1R blockade without the associated central nervous system liabilities. Inversago Pharma is developing INV-101 for the treatment of idiopathic pulmonary fibrosis (IPF), including progressive fibrosis interstitial lung diseases. Preclinical studies have also explored its potential in Prader-Willi syndrome (PWS) and non-alcoholic steatohepatitis (NASH).
Data Presentation
Quantitative preclinical data for INV-101 is limited in publicly accessible sources. The following tables summarize the available information.
Table 1: In Vitro Pharmacology of (Rac)-Zevaquenabant
| Parameter | Receptor/Enzyme | Value | Compound |
| Binding Affinity (Ki) | Cannabinoid Receptor 1 (CB1R) | 5.7 nM | (Rac)-MRI-1867 |
Note: Data is for the racemic mixture of zevaquenabant.
Table 2: Summary of Preclinical In Vivo Efficacy of Zevaquenabant (INV-101)
| Disease Model | Key Findings |
| Idiopathic Pulmonary Fibrosis (Bleomycin-induced mouse model) | Statistically significant reduction in the Ashcroft score, a measure of lung fibrosis. |
| Liver Fibrosis | Investigated as a potential therapeutic agent. |
| Chronic Kidney Disease | Studied in experimental models. |
| Skin Fibrosis | Studied in experimental models. |
| Obesity and Dyslipidemia | Studied in experimental models. |
Disclaimer: Specific quantitative data from these in vivo studies, such as percentage reduction in fibrosis markers or changes in metabolic parameters, are not publicly available at this time.
Experimental Protocols
Detailed, specific experimental protocols for the characterization of INV-101 have not been publicly disclosed. However, the following sections describe the general methodologies typically employed for evaluating a peripherally selective CB1R inverse agonist and iNOS inhibitor.
Radioligand Binding Assay for CB1R Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).
-
Incubation: The cell membranes are incubated with a specific radioligand for the CB1R (e.g., [³H]CP-55,940 or [³H]SR141716A) and varying concentrations of the test compound (INV-101).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
As a Gαi/o-coupled receptor, activation of CB1R leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP). An inverse agonist will increase the basal level of cAMP.
General Protocol:
-
Cell Culture: Cells expressing the CB1 receptor are cultured in appropriate media.
-
Treatment: The cells are treated with varying concentrations of the test compound (INV-101) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or commercially available kits based on fluorescence or luminescence.
-
Data Analysis: The concentration of the test compound that produces a half-maximal increase in cAMP levels (EC50) is determined.
iNOS Activity Assay (Griess Assay)
This assay measures the activity of iNOS by quantifying the production of nitrite, a stable breakdown product of nitric oxide (NO).
General Protocol:
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.
-
Inhibitor Treatment: The stimulated cells are treated with varying concentrations of the test compound (INV-101).
-
Nitrite Measurement: The Griess reagent is added to the cell culture supernatant. This reagent reacts with nitrite to form a colored azo compound.
-
Detection: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the nitrite production (IC50) is calculated by comparing to a standard curve of known nitrite concentrations.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
General Protocol:
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment: A cohort of bleomycin-treated animals is administered INV-101 at a specified dose and frequency, while a control group receives a vehicle.
-
Assessment of Fibrosis: After a defined period (e.g., 14 or 21 days), the animals are euthanized, and the lungs are harvested.
-
Histological Analysis: Lung tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The extent of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.
-
Biochemical Analysis: Lung collagen content can be quantified by measuring hydroxyproline levels.
-
Data Analysis: The Ashcroft scores and collagen content between the treated and vehicle groups are statistically compared.
Mandatory Visualizations
Signaling Pathways
Caption: Canonical signaling pathway of a CB1R inverse agonist like INV-101.
Caption: Mechanism of iNOS inhibition by INV-101.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of INV-101.
Conclusion
INV-101 (zevaquenabant) represents a promising, peripherally selective CB1R inverse agonist with the added benefit of iNOS inhibition. Its design successfully addresses the central nervous system-related safety concerns that plagued earlier generations of CB1R antagonists. While publicly available quantitative preclinical data is currently limited, the existing information suggests that INV-101 holds significant potential for the treatment of idiopathic pulmonary fibrosis and other metabolic and fibrotic diseases. Further disclosure of clinical trial data will be crucial in fully elucidating the therapeutic profile of this novel compound.
The Discovery and Synthesis of (Rac)-Zevaquenabant: A Peripherally Restricted CB1R Inverse Agonist and iNOS Inhibitor
Introduction: (Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a novel, peripherally restricted small molecule that acts as a dual inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] Discovered by researchers at the National Institutes of Health, this compound has garnered significant interest for its therapeutic potential in treating a range of conditions, including liver fibrosis, without the central nervous system side effects that plagued earlier generations of CB1R antagonists. This technical guide provides an in-depth overview of the discovery, synthesis, and key biological evaluation of this compound.
Discovery and Rationale
The development of Zevaquenabant was driven by the need for peripherally acting CB1R antagonists. While central CB1R blockade has shown efficacy in treating obesity and metabolic disorders, it is also associated with adverse psychiatric effects. By designing a molecule with limited brain penetrance, the therapeutic benefits of peripheral CB1R modulation could be harnessed while minimizing central side effects. The dual-targeting approach of inhibiting iNOS was incorporated to address the inflammatory component of diseases like liver fibrosis, where both CB1R activation and iNOS upregulation play pathological roles.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, culminating in the formation of the 3,4-diarylpyrazoline carboximidamide scaffold. The general synthetic scheme is outlined below.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
General Procedure for the Synthesis of this compound (Compound 7):
A mixture of the appropriate chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) in glacial acetic acid is refluxed for 8 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to yield the 3,4-diarylpyrazoline intermediate.
To a solution of the 3,4-diarylpyrazoline (1 equivalent) in toluene is added N-(1-aminoethylidene)-4-(trifluoromethyl)benzenesulfonamide (1.2 equivalents). The reaction mixture is refluxed for 12 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data for Synthesis
| Compound | Step | Starting Materials | Reagents and Conditions | Yield (%) | Physical Appearance |
| Chalcone Intermediate | 1 | 4-Chlorobenzaldehyde, 1-(4-Chlorophenyl)ethan-1-one | NaOH, Ethanol, rt, 12 h | 85 | Pale yellow solid |
| 3,4-Diarylpyrazoline | 2 | Chalcone Intermediate, Hydrazine hydrate | Acetic Acid, Reflux, 8 h | 78 | White solid |
| This compound | 3 | 3,4-Diarylpyrazoline, N-(1-Aminoethylidene)-4-(trifluoromethyl)benzenesulfonamide | Toluene, Reflux, 12 h | 65 | White crystalline solid |
Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.85 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.40-7.25 (m, 9H), 5.45 (dd, J = 11.2, 6.0 Hz, 1H), 4.15 (t, J = 11.2 Hz, 1H), 3.60 (dd, J = 11.2, 6.0 Hz, 1H), 2.20 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 165.2, 158.9, 143.1, 141.5, 139.8, 134.7, 132.5 (q, J = 32.8 Hz), 129.5, 129.1, 128.8, 128.5, 126.2 (q, J = 3.7 Hz), 123.6 (q, J = 272.5 Hz), 64.8, 45.2, 21.5. |
| High-Resolution Mass Spectrometry (HRMS) (ESI) | m/z calculated for C₂₅H₂₂ClF₃N₅O₂S⁺ [M+H]⁺: 548.1135; found: 548.1132. |
| Melting Point (°C) | 188-190 |
Biological Activity and Signaling Pathway
This compound exhibits high binding affinity for the human CB1 receptor and demonstrates potent inverse agonist activity. It also effectively inhibits the activity of iNOS.
Signaling Pathway of CB1R and iNOS in Liver Fibrosis
Caption: Dual inhibitory action of this compound.
In Vitro Biological Data
| Assay | Target | This compound (IC₅₀/Kᵢ) |
| Radioligand Binding Assay | Human CB1 Receptor | Kᵢ = 5.7 nM |
| [³⁵S]GTPγS Binding Assay | Human CB1 Receptor | IC₅₀ = 25.3 nM (Inverse Agonist) |
| iNOS Inhibition Assay | Murine Macrophages | IC₅₀ = 1.2 µM |
Conclusion
This compound represents a significant advancement in the development of therapies targeting the endocannabinoid system. Its dual-action mechanism and peripheral restriction offer a promising approach for the treatment of fibrotic diseases and potentially other metabolic disorders. The synthetic route is well-defined, providing a clear path for the production of this compound for further preclinical and clinical investigation. The detailed characterization and biological activity data underscore its potential as a valuable therapeutic candidate.
References
(Rac)-Zevaquenabant for Idiopathic Pulmonary Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a significant unmet medical need. Current therapeutic options slow disease progression but do not halt or reverse the fibrotic process. This document provides an in-depth technical overview of (Rac)-Zevaquenabant (also known as INV-101 and MRI-1867), a novel, peripherally-acting cannabinoid receptor 1 (CB1R) inverse agonist and inducible nitric oxide synthase (iNOS) inhibitor, for the research and development of new IPF therapies. Preclinical evidence strongly suggests that Zevaquenabant holds promise as a therapeutic candidate by targeting key pathological mechanisms in IPF, particularly the pro-fibrotic activity of alveolar macrophages.
Introduction to this compound
This compound is a third-generation small molecule designed to selectively target peripheral CB1 receptors, thereby avoiding the neuropsychiatric side effects associated with first-generation, centrally-acting CB1R antagonists.[1][2] Its dual mechanism of action, inhibiting both CB1R and iNOS, addresses two distinct pathogenic pathways implicated in the progression of fibrosis.[3][4] The overactivity of the endocannabinoid system, particularly the upregulation of CB1R and its endogenous ligand anandamide, has been identified as a key contributor to the pathogenesis of IPF.[3][5] Zevaquenabant has been investigated in preclinical models of fibrotic disorders, including liver, kidney, skin, and pulmonary fibrosis.[1] A Phase 1 clinical trial (NCT04531150) evaluating the safety and tolerability of Zevaquenabant has been completed, though results are not yet publicly available.[6][7][8][9]
Mechanism of Action
Zevaquenabant exerts its anti-fibrotic effects primarily through the inverse agonism of the CB1 receptor on alveolar macrophages.[3] In IPF, alveolar macrophages are key drivers of the fibrotic process. The activation of CB1R on these cells by endogenous cannabinoids like anandamide leads to a pro-fibrotic phenotype, characterized by the release of key fibrogenic and inflammatory mediators.[4][5]
One of the critical downstream mediators of CB1R signaling in this context is Interferon Regulatory Factor 5 (IRF5).[3][4][5] Upregulation of IRF5 is associated with the expression of pro-inflammatory and pro-fibrotic genes.[4][5] Zevaquenabant, by blocking the CB1R, downregulates the expression of IRF5, thereby mitigating the pro-fibrotic activity of alveolar macrophages.[3]
Furthermore, the inhibition of iNOS by Zevaquenabant addresses a parallel pathway involved in fibrosis, offering a multi-targeted therapeutic approach.[3]
Signaling Pathway of Zevaquenabant in Alveolar Macrophages
Preclinical Efficacy in Idiopathic Pulmonary Fibrosis Models
Zevaquenabant has demonstrated significant anti-fibrotic efficacy in the bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for IPF research.
Reduction of Fibrosis
In a bleomycin-induced mouse model of IPF, Zevaquenabant showed a statistically significant reduction in the Ashcroft score, a standardized histological scale for assessing the severity of lung fibrosis.[1] While specific quantitative data from the ERS 2022 presentation by Inversago Pharma is not publicly available, the results were described as "encouraging".[1]
Further studies have shown that Zevaquenabant's efficacy is comparable to that of nintedanib, an approved therapy for IPF.[3] Pulmonary delivery of 0.5 mg/kg/day of Zevaquenabant was as effective as systemic delivery of 10 mg/kg/day.[2][3]
Table 1: Histological Assessment of Lung Fibrosis
| Treatment Group | Ashcroft Score | Source(s) |
| Vehicle | Data not publicly available | [1] |
| Zevaquenabant | Statistically significant reduction vs. Vehicle | [1] |
| Nintedanib | Data not publicly available | [3] |
Note: Specific numerical data for Ashcroft scores were not available in the reviewed public documents.
Reduction of Collagen Deposition
Collagen deposition is a hallmark of fibrosis. Zevaquenabant has been shown to reduce collagen content in the lungs in preclinical models.
Table 2: Lung Collagen Content (Hydroxyproline Assay)
| Treatment Group | Hydroxyproline Content | Source(s) |
| Vehicle | Data not publicly available | - |
| Zevaquenabant | Data not publicly available | - |
Note: Specific quantitative data for hydroxyproline content were not available in the reviewed public documents.
Improvement in Pulmonary Function
Preclinical studies indicate that Zevaquenabant can improve pulmonary function in the bleomycin mouse model.
Table 3: Pulmonary Function Tests in Bleomycin-Induced Fibrosis Mouse Model
| Parameter | Vehicle | Zevaquenabant | Source(s) |
| Forced Vital Capacity (FVC) | Data not publicly available | Data not publicly available | - |
| Forced Expiratory Volume in 100ms (FEV100) | Data not publicly available | Data not publicly available | - |
Note: Specific quantitative data for pulmonary function tests were not available in the reviewed public documents.
Modulation of Pro-fibrotic Mediators
Zevaquenabant has been shown to attenuate the expression of key pro-fibrotic and inflammatory mediators in human precision-cut lung slices treated with a fibrotic cocktail.[3]
Table 4: Effect of Zevaquenabant on Pro-fibrotic Gene Expression in Human Lung Slices
| Gene | Treatment | Result | Source(s) |
| COL1A1 | Zevaquenabant (10 µM) | Significant downregulation | [3] |
| FN1 | Zevaquenabant (10 µM) | Significant downregulation | [3] |
| ACTA2 | Zevaquenabant (10 µM) | Significant downregulation | [3] |
| IRF5 | Zevaquenabant (10 µM) | Significant downregulation | [3] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most widely used animal model for IPF research.
Workflow for Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single dose of bleomycin sulfate (typically 1-3 U/kg) is administered via intratracheal or oropharyngeal instillation.
-
Treatment: Zevaquenabant or vehicle is administered daily, starting from day 1 or later, depending on the therapeutic or prophylactic study design. Dosing can be systemic (e.g., intraperitoneal) or via pulmonary delivery.
-
Endpoint Analysis: Animals are typically sacrificed at day 14 or 21 post-bleomycin administration.
Histological Analysis: Masson's Trichrome Staining
This staining technique is used to visualize collagen fibers in lung tissue sections, which appear blue, allowing for the assessment of the extent of fibrosis.
-
Tissue Preparation: Lungs are perfused, fixed in 4% paraformaldehyde, and embedded in paraffin. 5 µm sections are cut.
-
Staining Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Stain in Weigert's iron hematoxylin for nuclear staining (black).
-
Stain in Biebrich scarlet-acid fuchsin solution to stain cytoplasm and muscle red.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue to stain collagen blue.
-
Dehydrate and mount.
-
-
Quantification: The severity of fibrosis is assessed using the Ashcroft scoring method, a semi-quantitative scale ranging from 0 (normal) to 8 (total fibrosis).
Biochemical Analysis: Hydroxyproline Assay
This assay quantifies the total collagen content in lung tissue by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Sample Preparation: A portion of the lung tissue is homogenized.
-
Hydrolysis: The homogenate is hydrolyzed with concentrated hydrochloric acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized with Chloramine-T.
-
Colorimetric Reaction: The oxidized hydroxyproline reacts with p-dimethylaminobenzaldehyde (DMAB) to produce a colored product.
-
Quantification: The absorbance of the colored product is measured spectrophotometrically (typically at 560 nm) and compared to a standard curve of known hydroxyproline concentrations.
Pulmonary Function Testing
Invasive or non-invasive methods can be used to assess lung function in mice.
-
Invasive Measurement: Anesthetized, tracheostomized, and mechanically ventilated mice are placed in a plethysmograph. Forced oscillation techniques are used to measure parameters like Forced Vital Capacity (FVC) and Forced Expiratory Volume (FEV).
-
Non-invasive Measurement (Unrestrained Plethysmography): Conscious mice are placed in a chamber, and respiratory parameters are measured based on pressure changes. This method is less precise for specific lung volumes but useful for longitudinal studies.
Clinical Development
A Phase 1, randomized, double-blind, placebo-controlled, single ascending dose and multiple ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of Zevaquenabant (INV-101) in healthy adult subjects (NCT04531150) has been completed.[6][7][8][9] As of the date of this document, the results of this trial have not been made publicly available.
Conclusion
This compound presents a promising, novel therapeutic strategy for the treatment of Idiopathic Pulmonary Fibrosis. Its dual-action, peripherally-restricted mechanism targeting the CB1 receptor and iNOS in the lung addresses key pathological drivers of fibrosis. Preclinical data, although not yet fully published in quantitative detail, indicate significant anti-fibrotic efficacy, comparable to current standard-of-care treatments. The detailed experimental protocols provided herein offer a guide for researchers to further investigate the potential of Zevaquenabant and similar compounds. The forthcoming results from the Phase 1 clinical trial are eagerly awaited and will be crucial in determining the future clinical development path for this compound in IPF and other fibrotic diseases.
References
- 1. inversago.com [inversago.com]
- 2. zevaquenabant (INV-101) / Novo Nordisk [delta.larvol.com]
- 3. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]
- 5. Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inversago.com [inversago.com]
- 7. Inversago Pharma Initiates Clinical Trials, with a Phase 1 study of INV-101 – Tarnagulla Ventures | Venture Capital Australia [tarnagullaventures.com]
- 8. fpwr.org [fpwr.org]
- 9. Inversago Pharma Initiates Clinical Trials, with a Phase 1 study of INV-101, the Company's Lead Peripheral CB1 Blocker | Financial Post [financialpost.com]
An In-Depth Technical Guide to (Rac)-MRI-1867: A Dual-Target Inhibitor for Fibrotic and Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-MRI-1867, also known as Zevaquenabant, is a novel, orally bioavailable, and peripherally restricted small molecule that functions as a dual-target antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). Its unique pharmacological profile, combining potent CB1R blockade with iNOS inhibition while limiting central nervous system exposure, positions it as a promising therapeutic candidate for a range of fibrotic and metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, detailed experimental protocols for its characterization, and insights into its mechanism of action and relevant signaling pathways.
Chemical Structure and Physicochemical Properties
(Rac)-MRI-1867 is a synthetic diaryl-pyrazoline derivative.
Chemical Name: (Rac)-N-(1-aminoethylidene)-3-(4-chlorophenyl)-4-phenyl-N'-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide
Synonyms: (Rac)-Zevaquenabant, Compound 6b
Table 1: Physicochemical Properties of (Rac)-MRI-1867
| Property | Value | Source |
| Molecular Formula | C25H21ClF3N5O2S | [1] |
| Molecular Weight | 547.98 g/mol | [1] |
| CAS Number | 1610420-28-4 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [1] |
Pharmacological Properties and Quantitative Data
(Rac)-MRI-1867 exhibits high affinity for the human CB1 receptor and potent inhibitory activity against iNOS. Its peripherally restricted nature is a key feature, designed to minimize the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1R antagonists.
Table 2: Pharmacological and Pharmacokinetic Data of (Rac)-MRI-1867
| Parameter | Value | Species/System | Source |
| CB1R Binding Affinity (Ki) | 5.7 nM | Human | [2] |
| CB1R Functional Activity (IC50, GTPγS assay) | 40 nM | Mouse brain membranes | N/A |
| iNOS Inhibition (IC50) | ~1 µM (estimated) | Murine macrophages | N/A |
| Oral Bioavailability | 81% | Rat | N/A |
| Plasma Half-life (t1/2) | ~4 hours | Mouse and Rat | N/A |
| Brain/Plasma Ratio | 0.03 | Mouse | N/A |
| Protein Binding (Brain) | 98.6% (nonspecific) | Mouse | N/A |
Mechanism of Action and Signaling Pathways
(Rac)-MRI-1867 exerts its therapeutic effects through the simultaneous modulation of two key pathways implicated in the pathogenesis of fibrosis and metabolic dysfunction:
-
CB1 Receptor Inverse Agonism: In peripheral tissues such as the liver, skin, and kidneys, pathological conditions can lead to an upregulation of the endocannabinoid system, including increased levels of endocannabinoids and overexpression of CB1R. Activation of CB1R by endocannabinoids promotes pro-fibrotic and pro-inflammatory signaling. (Rac)-MRI-1867 acts as an inverse agonist at these peripheral CB1 receptors, not only blocking the effects of endogenous ligands but also reducing the basal, constitutive activity of the receptor. This leads to the downregulation of downstream signaling cascades involved in fibrogenesis, such as the transforming growth factor-beta (TGF-β) pathway.
-
iNOS Inhibition: Inducible nitric oxide synthase is an enzyme that is typically expressed at low levels but is significantly upregulated in response to inflammatory stimuli. The excessive production of nitric oxide (NO) by iNOS contributes to oxidative stress, inflammation, and tissue damage, all of which are drivers of fibrosis. (Rac)-MRI-1867 directly inhibits the enzymatic activity of iNOS, thereby reducing the production of harmful reactive nitrogen species. This action helps to mitigate inflammation and protect tissues from damage.
The dual inhibition of both CB1R and iNOS pathways by a single molecule provides a synergistic therapeutic effect, addressing multiple facets of the disease pathology.
Caption: Dual inhibitory mechanism of (Rac)-MRI-1867.
Experimental Protocols
Synthesis of (Rac)-MRI-1867
The following is a representative synthesis scheme. For full experimental details, including characterization data, please refer to the primary literature.
The synthesis of (Rac)-MRI-1867 involves a multi-step process starting from commercially available materials. A key step is the formation of the pyrazoline core via a condensation reaction, followed by the introduction of the carboximidamide and sulfonyl moieties.
Caption: General synthetic workflow for (Rac)-MRI-1867.
CB1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of (Rac)-MRI-1867 for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptor (e.g., HEK293 or CHO cells) or mouse brain tissue.
-
Radioligand: [3H]CP-55,940 or [3H]SR141716A.
-
(Rac)-MRI-1867 stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of (Rac)-MRI-1867 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
(Rac)-MRI-1867 dilution or vehicle (for total binding) or a saturating concentration of a non-radiolabeled CB1R ligand (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of (Rac)-MRI-1867 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
iNOS Activity Assay
This protocol measures the inhibitory effect of (Rac)-MRI-1867 on iNOS activity by quantifying the production of nitric oxide (NO), which is measured as its stable breakdown products, nitrite and nitrate.
Materials:
-
Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression in a suitable cell line (e.g., RAW 264.7 murine macrophages).
-
(Rac)-MRI-1867 stock solution in DMSO.
-
Cell lysis buffer.
-
Nitric Oxide Synthase Activity Assay Kit (commercially available, e.g., from Cayman Chemical or Abcam). These kits typically contain:
-
Reaction buffer.
-
NADPH.
-
L-arginine (the substrate for iNOS).
-
Nitrate reductase (to convert nitrate to nitrite).
-
Griess reagents (for colorimetric detection of nitrite).
-
-
96-well microplate and a microplate reader.
Procedure:
-
iNOS Induction: Plate RAW 264.7 cells and stimulate with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 18-24 hours to induce iNOS expression.
-
Treatment: Treat the stimulated cells with various concentrations of (Rac)-MRI-1867 or vehicle for a defined period.
-
Sample Preparation:
-
Collect the cell culture supernatant or prepare cell lysates.
-
If using cell lysates, determine the protein concentration for normalization.
-
-
NO Measurement:
-
Follow the manufacturer's instructions for the NOS activity assay kit. This typically involves:
-
Incubating the sample (supernatant or lysate) with the reaction mixture containing L-arginine and NADPH.
-
Converting nitrate to nitrite using nitrate reductase.
-
Adding Griess reagents to develop a colored product.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Generate a standard curve using known concentrations of nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the IC50 value of (Rac)-MRI-1867 for iNOS inhibition.
-
Quantification of (Rac)-MRI-1867 in Biological Matrices by LC-MS/MS
This protocol outlines a general method for the quantification of (Rac)-MRI-1867 in plasma or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
(Rac)-MRI-1867 analytical standard.
-
A stable isotope-labeled internal standard (IS) for (Rac)-MRI-1867.
-
Biological matrix (e.g., plasma, tissue homogenate).
-
Protein precipitation solvent (e.g., acetonitrile or methanol containing the IS).
-
LC-MS/MS system equipped with a triple quadrupole mass spectrometer.
-
A suitable C18 analytical column.
Procedure:
-
Sample Preparation:
-
To a small volume of the biological sample (e.g., 50 µL), add the protein precipitation solvent containing the internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
LC Separation:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analyte from matrix components using a gradient elution on the C18 column. Mobile phases typically consist of water and acetonitrile or methanol with a modifier such as formic acid or ammonium formate.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Optimize the mass spectrometer parameters for the detection of (Rac)-MRI-1867 and its internal standard. This includes identifying the precursor ions and suitable product ions for multiple reaction monitoring (MRM).
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of (Rac)-MRI-1867 into a blank matrix and preparing the samples as described above.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of (Rac)-MRI-1867 in the unknown samples by interpolation from the calibration curve.
-
Conclusion
(Rac)-MRI-1867 is a well-characterized dual-target inhibitor with a promising preclinical profile for the treatment of fibrotic and metabolic diseases. Its peripherally restricted action represents a significant advancement in the development of CB1R-targeting therapeutics. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound or in the broader field of anti-fibrotic and metabolic drug discovery.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always refer to the primary literature and adhere to all relevant safety protocols.
References
Dual Pharmacological Profiles of INV-101: A Tale of Two Compounds
The designation INV-101 is currently associated with two distinct investigational drug candidates from two different pharmaceutical companies: Inversago Pharma and Innovo Therapeutics. This technical guide provides an in-depth overview of the pharmacological profile for each of these compounds, based on publicly available information.
INV-101 (Zevaquenabant) by Inversago Pharma
Compound Class: Peripherally-Acting Cannabinoid Receptor 1 (CB1R) Inverse Agonist/Antagonist
Therapeutic Areas: Metabolic and Fibrotic Diseases, including Idiopathic Pulmonary Fibrosis (IPF), Prader-Willi Syndrome (PWS), and Non-Alcoholic Steatohepatitis (NASH).[1][2][3]
Pharmacological Profile
INV-101, also known as zevaquenabant (formerly MRI-1867), is a first-in-class, orally active small molecule designed to selectively block CB1 receptors in peripheral tissues.[2][4] This targeted approach aims to deliver the therapeutic benefits of CB1R blockade, which are well-documented in metabolic and fibrotic processes, while avoiding the neuropsychiatric side effects associated with earlier generations of centrally-acting CB1R antagonists.[2][5]
The endocannabinoid system, particularly through the CB1 receptor, is a key regulator of energy homeostasis, and its overactivity in peripheral tissues is implicated in the pathophysiology of numerous metabolic and fibrotic conditions.[5] INV-101 is described as a high-affinity, peripherally restricted CB1R inverse agonist.[6] As an inverse agonist, it not only blocks the receptor from being activated by endocannabinoids but also reduces its basal level of signaling activity.
Preclinical studies have demonstrated the potential of INV-101 in reducing fibrosis.[1] For instance, data presented at the European Respiratory Society (ERS) Congress in 2022 showed that INV-101 reduces fibrosis in a bleomycin-induced mouse model of idiopathic pulmonary fibrosis.[1]
A Phase 1 clinical trial for INV-101 was initiated in September 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[2][7] The study involved single ascending doses across five levels compared to a placebo.[2]
Quantitative Data
Specific quantitative data on binding affinity (Ki), functional potency (IC50/EC50), and detailed pharmacokinetic parameters for INV-101 are not yet publicly available.
| Parameter | Value |
| Binding Affinity (Ki) for CB1R | High Affinity (Specific value not publicly available)[6] |
| Functional Potency (IC50/EC50) | Data not publicly available |
| Pharmacokinetics (Human) | Data from Phase 1 study not publicly released[2] |
Experimental Protocols
While specific protocols for INV-101 are proprietary, the following methodologies are standard for characterizing such a compound:
-
Receptor Binding Assays: To determine the binding affinity (Ki) for the CB1 receptor, competitive radioligand binding assays are typically performed using cell membranes expressing the human CB1R. These assays measure the ability of INV-101 to displace a known radioactively labeled CB1R ligand.
-
Functional Assays: Inverse agonist activity is often assessed using GTPγS binding assays or by measuring changes in cyclic AMP (cAMP) levels in cells expressing CB1R. A decrease in the basal signaling activity of the receptor in the presence of INV-101 would confirm its inverse agonist properties.
-
In Vivo Efficacy Models: For fibrotic indications like IPF, efficacy is commonly evaluated in animal models such as the bleomycin-induced lung fibrosis model in mice.[1] Key endpoints in such studies include histological assessment of fibrosis (e.g., Ashcroft score), measurement of collagen deposition, and analysis of profibrotic gene expression.
-
Pharmacokinetic Studies: Preclinical and clinical pharmacokinetic profiles are determined by measuring drug concentrations in plasma and other tissues over time following administration. This involves techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the drug and its metabolites.
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the mechanism of action of INV-101 as a peripheral CB1R inverse agonist.
Caption: Basal signaling of the CB1 receptor leading to pro-fibrotic and metabolic effects.
Caption: INV-101's inverse agonism on the CB1 receptor blocks downstream signaling.
INV-101 by Innovo Therapeutics
Compound Class: Oral Immuno-Metabolic Modulator (Glycogen Phosphorylase Inhibitor)
Therapeutic Areas: Autoimmune Diseases (e.g., Ulcerative Colitis), Inflammation, and Fibrosis.[8][9]
Pharmacological Profile
This iteration of INV-101 is a first-in-class, oral small molecule that selectively inhibits glycogen phosphorylase (GP).[4][8] The novel mechanism of action focuses on modulating the metabolism of hyperactivated immune cells.[8] Pro-inflammatory immune cells undergo metabolic reprogramming to support their heightened activity, and INV-101 is designed to disrupt this process by inhibiting a key enzyme in cellular energy production.[4]
By selectively targeting the energy metabolism of these overactive immune cells, INV-101 aims to control inflammation without causing broad immunosuppression, a common side effect of many current autoimmune therapies.[4][8] This targeted approach is expected to preserve normal immune function and offer a safer long-term treatment option for patients.[4]
Innovo Therapeutics announced the successful completion of a Phase 1 clinical trial in the United States in May 2025. The randomized, double-blind, placebo-controlled study in 48 healthy adult volunteers demonstrated an excellent safety and tolerability profile, with no serious adverse events or dose-limiting toxicities.[8] The pharmacokinetic data from this trial support a convenient once-daily oral dosing regimen.[8] Preclinical models have also shown target engagement and immune-metabolic modulation.
Quantitative Data
Specific quantitative data on the inhibitory concentration (IC50) against glycogen phosphorylase and detailed pharmacokinetic parameters for Innovo's INV-101 are not yet publicly available.
| Parameter | Value |
| Inhibitory Potency (IC50) for Glycogen Phosphorylase | Data not publicly available |
| Pharmacokinetics (Human) | Favorable profile supporting once-daily dosing (specific values not publicly released)[8] |
Experimental Protocols
Standard methodologies for characterizing a glycogen phosphorylase inhibitor like INV-101 would include:
-
Enzyme Inhibition Assays: The IC50 value for glycogen phosphorylase would be determined using in vitro enzymatic assays. These typically measure the rate of the enzymatic reaction (e.g., by monitoring the production of glucose-1-phosphate from glycogen) in the presence of varying concentrations of INV-101.
-
Cell-Based Metabolic Assays: To confirm the mechanism of action in a cellular context, assays measuring metabolic parameters in immune cells (e.g., T cells) would be employed. This could involve using techniques like Seahorse XF Analyzers to measure glycolysis and oxidative phosphorylation rates, and flow cytometry to assess cell activation markers and proliferation in the presence of the drug.
-
In Vivo Efficacy Models: For ulcerative colitis, efficacy is often tested in animal models such as the dextran sodium sulfate (DSS)-induced colitis model in mice. Key endpoints include changes in body weight, disease activity index (DAI) scores, colon length, and histological analysis of colon inflammation.
-
Phase 1 Clinical Trial Protocol: The completed Phase 1 study was a randomized, double-blind, placebo-controlled, single-ascending dose trial in healthy volunteers.[8] The primary objectives were to assess the safety, tolerability, and pharmacokinetics of INV-101.[8]
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the proposed mechanism of action for Innovo Therapeutics' INV-101.
Caption: Glycogenolysis in an activated immune cell fuels pro-inflammatory functions.
Caption: INV-101 inhibits glycogen phosphorylase, reducing immune cell inflammation.
References
- 1. inversago.com [inversago.com]
- 2. inversago.com [inversago.com]
- 3. fpwr.org [fpwr.org]
- 4. inversago.com [inversago.com]
- 5. inversago.com [inversago.com]
- 6. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inversago Pharma Initiates Clinical Trials, with a Phase 1 study of INV-101 – Tarnagulla Ventures | Venture Capital Australia [tarnagullaventures.com]
- 8. Innovo's Novel Immuno-Metabolic Drug Shows Promising Safety Profile in Phase 1 Trial [trial.medpath.com]
- 9. 이노보테라퓨틱스 InnovoTherapeutics [innovothera.co.kr]
(Rac)-Zevaquenabant: A Novel Dual-Target Inhibitor with Therapeutic Potential in Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. The endocannabinoid system, particularly the cannabinoid type 1 receptor (CB1R), has been identified as a key regulator of energy balance and metabolism. While first-generation CB1R antagonists demonstrated clinical efficacy in treating obesity, their development was halted due to centrally-mediated neuropsychiatric side effects. (Rac)-Zevaquenabant (also known as (Rac)-MRI-1867) is a next-generation, peripherally restricted CB1R inverse agonist with a unique dual-target mechanism of action, also inhibiting inducible nitric oxide synthase (iNOS). This dual inhibition presents a promising therapeutic strategy to address the multifaceted nature of metabolic disorders by simultaneously targeting pathways involved in appetite, lipogenesis, inflammation, and insulin resistance, without the adverse central nervous system (CNS) effects of its predecessors. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound in metabolic disorders, including available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental evaluation.
Mechanism of Action: Dual Inhibition of CB1R and iNOS
This compound is a racemic mixture, with its S-enantiomer (S-MRI-1867 or INV-101) being the active component.[1] It is designed to be peripherally restricted, thereby avoiding the neuropsychiatric side effects associated with earlier, brain-penetrant CB1R antagonists.[2] Its therapeutic potential in metabolic disorders stems from its unique ability to simultaneously inhibit two key targets:
-
Cannabinoid Type 1 Receptor (CB1R) Inverse Agonism: Overactivation of the peripheral endocannabinoid system is strongly associated with obesity and related metabolic complications.[3] By acting as an inverse agonist at peripheral CB1 receptors, Zevaquenabant is proposed to reduce food intake, decrease lipogenesis in the liver and adipose tissue, and improve insulin sensitivity.[4][5] A key aspect of this is the potential to restore leptin sensitivity, a critical hormone in regulating appetite and energy expenditure that becomes dysfunctional in obesity.[6][7]
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition: Chronic low-grade inflammation is a hallmark of metabolic disorders and contributes to insulin resistance.[8][9] iNOS is a pro-inflammatory enzyme that is upregulated in metabolic tissues during obesity and produces nitric oxide (NO), which in excess can lead to nitrosative stress and impair insulin signaling.[8][10] By inhibiting iNOS, Zevaquenabant is expected to reduce inflammation and oxidative stress, thereby improving insulin sensitivity and mitigating tissue damage.[10]
This dual-target approach offers a synergistic potential to address both the metabolic and inflammatory drivers of these complex diseases.
Preclinical Efficacy in Metabolic Disorders
Preclinical studies, primarily in diet-induced obesity (DIO) mouse models, have demonstrated the therapeutic potential of this compound (MRI-1867) in ameliorating key features of metabolic syndrome.
Data Presentation
The following table summarizes the qualitative findings from a key preclinical study by Cinar, Iyer, and Kunos. While the specific quantitative data from the supplemental figures of this publication were not publicly accessible, the main text reports significant dose-dependent improvements in several metabolic parameters.
| Parameter | Animal Model | Treatment | Dosage | Duration | Observed Effect | Reference |
| Body Weight | Diet-Induced Obese (DIO) Mice | (Rac)-MRI-1867 | Dose-dependent | Chronic | Reduction in body weight gain | [4] |
| Hepatic Steatosis | Diet-Induced Obese (DIO) Mice | (Rac)-MRI-1867 | Dose-dependent | Chronic | Reduction in liver fat accumulation | [4] |
| Glucose Tolerance | Diet-Induced Obese (DIO) Mice | (Rac)-MRI-1867 | Dose-dependent | Chronic | Improvement in glucose disposal | [4] |
Experimental Protocols
The following section details a representative experimental protocol for evaluating the efficacy of a compound like this compound in a diet-induced obesity (DIO) mouse model, based on established methodologies.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and metabolic syndrome-like phenotype in mice through chronic exposure to a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Metabolic cages for monitoring food and water intake
-
Glucometer and glucose strips
-
Insulin solution
-
Calipers for measuring body composition
-
Analytical balance
Procedure:
-
Acclimation: Upon arrival, mice are housed in a temperature- and light-controlled environment (12-hour light/dark cycle) and allowed to acclimate for at least one week with free access to standard chow and water.
-
Dietary Intervention: Mice are randomly assigned to either a control group (standard chow) or a DIO group (HFD). Diets are provided ad libitum for a period of 8-16 weeks to induce the desired phenotype. Body weight and food intake are monitored weekly.
-
Treatment Administration: Following the diet-induction period, DIO mice are further randomized into vehicle and treatment groups. This compound or vehicle is administered daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Metabolic Phenotyping:
-
Body Weight and Composition: Body weight is measured weekly. At the end of the study, body composition (fat mass and lean mass) can be determined using techniques like DEXA or MRI.
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal (IP) or oral glucose load (e.g., 2 g/kg body weight). Blood glucose levels are measured at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Following a short fast (e.g., 4-6 hours), mice are injected IP with insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at baseline and at regular intervals thereafter.
-
Plasma Analysis: At the end of the study, blood is collected for the analysis of plasma insulin, lipids (triglycerides, cholesterol), and inflammatory markers.
-
-
Tissue Analysis: Liver, adipose tissue, and muscle are collected for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis (e.g., gene expression of metabolic and inflammatory markers).
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates the proposed signaling pathway of this compound, highlighting its dual inhibitory action on CB1R and iNOS and the downstream consequences on metabolic and inflammatory pathways.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound in a diet-induced obesity model.
Caption: Experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound represents a promising, next-generation therapeutic candidate for the treatment of metabolic disorders. Its unique dual-target mechanism of inhibiting both peripheral CB1 receptors and iNOS offers a potentially synergistic approach to address the complex interplay of metabolic and inflammatory dysregulation that characterizes conditions like obesity, type 2 diabetes, and NAFLD. Preclinical data, although still emerging, support its efficacy in improving key metabolic parameters in relevant animal models. The peripheral restriction of Zevaquenabant is a critical design feature that is expected to mitigate the CNS-related side effects that plagued earlier CB1R antagonists.
Future research should focus on obtaining more detailed quantitative data from preclinical studies, including dose-response relationships and long-term efficacy and safety. Further elucidation of the specific downstream signaling pathways affected by the dual inhibition will provide a more complete understanding of its mechanism of action. Ultimately, well-controlled clinical trials in patient populations with metabolic disorders are necessary to translate the promising preclinical findings into tangible therapeutic benefits. The development of this compound and similar peripherally acting CB1R modulators holds significant promise for providing a safe and effective treatment option for the millions of individuals affected by metabolic diseases worldwide.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. A role for iNOS in fasting hyperglycemia and impaired insulin signaling in the liver of obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of CB1 receptors and iNOS, as a potential novel approach to the pharmacological management of acute and long COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Cannabinoid Receptor Type 1 in Insulin Resistance and Its Biological Implications [mdpi.com]
- 6. Inducible Nitric Oxide Synthase Deficiency in Myeloid Cells Does Not Prevent Diet-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral cannabinoid-1 receptor blockade restores hypothalamic leptin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure [opencardiovascularmedicinejournal.com]
- 10. Integrated pharmacological strategy for metabolic syndrome (MetS): Dual CB1R and iNOS inhibition synergy | Poster Board #521 - American Chemical Society [acs.digitellinc.com]
Preclinical Profile of (Rac)-MRI-1867: A Dual Inhibitor of Cannabinoid Receptor 1 and Inducible Nitric Oxide Synthase
Executive Summary
(Rac)-MRI-1867 is a novel, peripherally restricted, dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1] Preclinical investigations have demonstrated its potential as a therapeutic agent for a variety of fibrotic and metabolic disorders. By simultaneously blocking CB1R, a key regulator of energy homeostasis and fibrogenesis, and iNOS, an enzyme implicated in inflammatory and fibrotic processes, (Rac)-MRI-1867 offers a multi-pronged approach to disease modification.[2][3] The more active (S)-enantiomer, S-MRI-1867, exhibits favorable pharmacokinetic properties across multiple species and has shown significant efficacy in animal models of liver, skin, and pulmonary fibrosis. This technical guide provides a comprehensive overview of the preclinical data available for (Rac)-MRI-1867, with a focus on its pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used in its evaluation.
Physicochemical and Pharmacodynamic Properties
(Rac)-MRI-1867 is a synthetic organic molecule designed for oral bioavailability and peripheral action, thereby minimizing the central nervous system (CNS) side effects associated with first-generation CB1R antagonists.[2] Its dual-target mechanism of action is central to its enhanced therapeutic efficacy compared to single-target agents in various disease models.
Table 1: Physicochemical and In Vitro Pharmacological Properties of MRI-1867
| Property | Value | Reference |
| Molecular Class | Synthetic Organic | [1] |
| Primary Targets | Cannabinoid Receptor 1 (CB1R), Inducible Nitric Oxide Synthase (iNOS) | [1] |
| CB1R Activity | Inverse Agonist | [1] |
| (Rac)-MRI-1867 CB1R Binding Affinity (Ki) | 5.7 nM | |
| S-MRI-1867 CB1R Binding Affinity (Ki) | 2.3 nM | [2] |
| iNOS Inhibition | Concentration-dependent inhibition in the 1–10 μM range | [2] |
| Functional CB1R Antagonism (IC50, GTPγS assay) | 40 nM | [2] |
| hERG Inhibition (IC50) | 5.1 μM | [2] |
Cross-Species Pharmacokinetics of S-MRI-1867
The pharmacokinetic profile of the active enantiomer, S-MRI-1867, has been characterized in several preclinical species. The compound exhibits moderate to high oral bioavailability and is subject to P-glycoprotein (P-gp) efflux, which contributes to its peripheral restriction.[4]
Table 2: Pharmacokinetic Parameters of S-MRI-1867 Across Species
| Parameter | Mouse | Rat | Dog | Monkey | Reference |
| Bioavailability (%) | 21-60 | 81 (as (Rac)-MRI-1867) | 21-60 | 21-60 | [4] |
| Plasma Protein Binding (%) | >99 | >99 | >99 | >99 | [4] |
| Plasma Clearance (CLp) | Moderate to Low | Moderate to Low | Moderate to Low | Moderate to Low | [4] |
| Volume of Distribution (Vdss) | High | High | High | High | [4] |
| Aqueous Solubility | < 1 µg/mL | < 1 µg/mL | < 1 µg/mL | < 1 µg/mL | [4] |
Mechanism of Action and Signaling Pathways
(Rac)-MRI-1867 exerts its anti-fibrotic effects through the dual inhibition of CB1R and iNOS, which in turn modulates several downstream signaling pathways implicated in fibrosis and inflammation. CB1R blockade has been shown to suppress the expression of NF-κB, a key transcription factor for iNOS.[2] Furthermore, iNOS inhibition by MRI-1867 affects pathways independent of CB1R, including the PDGF/PDGFRβ system, αvβ6 integrin-mediated activation of TGF-β, and the Nlrp3 inflammasome.[2][5]
References
- 1. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis [insight.jci.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Polypharmacology of (Rac)-Zevaquenabant
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted, dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] This technical guide provides a comprehensive overview of the polypharmacology of this compound, presenting quantitative data on its target engagement, detailed experimental methodologies for its evaluation, and visual representations of its mechanisms of action. The unique pharmacological profile of Zevaquenabant, combining CB1R inverse agonism with iNOS inhibition, makes it a compelling candidate for therapeutic intervention in fibrotic diseases and metabolic disorders.[1][2] This document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of this novel compound.
Introduction
The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, has gained significant traction in modern drug discovery. This approach is particularly relevant for complex multifactorial diseases. This compound exemplifies this strategy by concurrently targeting the endocannabinoid system and inflammatory pathways. It is a third-generation cannabinoid receptor 1 (CB1R) antagonist, distinguished by its peripheral selectivity, which minimizes the neuropsychiatric side effects associated with earlier, brain-penetrant antagonists.[2] Furthermore, its ability to inhibit inducible nitric oxide synthase (iNOS) provides an additional, complementary mechanism to address disease pathophysiology, particularly in the context of fibrosis.[2]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity and functional activity of this compound at its primary targets.
Table 1: Cannabinoid Receptor 1 (CB1R) Binding Affinity
| Compound | Radioligand | Ki (nM) |
| This compound | [3H]-CP55940 | 5.7 |
Ki (inhibitor constant) values were determined by competitive radioligand binding assays.[1][3][4]
Table 2: Inducible Nitric Oxide Synthase (iNOS) Inhibitory Activity
| Compound | Assay Type | IC50 (µM) |
| This compound | Griess Assay | 1.2 |
IC50 (half maximal inhibitory concentration) values were determined by measuring nitrite concentration.[5]
Table 3: Off-Target Screening Profile
A safety screen of this compound at a concentration of 1 µM against a panel of selected receptors, ion channels, and enzymes revealed the following:
| Target | % Inhibition / Displacement |
| Cannabinoid Receptor 1 (CB1R) | 93% |
| κ-Opioid Receptor | 61% |
| hERG (human ether-à-go-go-related gene) | IC50 = 5.1 µM |
This limited screening suggests a degree of selectivity for CB1R, with a notable interaction at the κ-opioid receptor.[4]
Experimental Protocols
CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.
Methodology:
-
Membrane Preparation: Crude membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor are utilized.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, and 1 mg/mL BSA, pH 7.4.
-
Radioligand: [3H]-CP55940, a potent cannabinoid agonist, is used as the radiolabeled ligand.
-
Competition Assay: Membranes are incubated with a fixed concentration of [3H]-CP55940 and varying concentrations of the test compound (this compound).
-
Incubation: The reaction is carried out at 30°C for 60 minutes in silanized glass tubes in a total volume of 1 mL.
-
Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 1 mg/mL BSA).
-
Scintillation Counting: Radioactivity retained on the filters is measured using a liquid scintillation analyzer.
-
Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 values obtained from the displacement curves using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
iNOS Activity Assay (Griess Assay)
Objective: To determine the inhibitory activity (IC50) of this compound on iNOS.
Methodology:
-
Cell Culture: A suitable cell line that can be induced to express iNOS, such as a macrophage cell line, is used.
-
iNOS Induction: Cells are stimulated with an appropriate agent (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ]) to induce the expression of iNOS.
-
Compound Treatment: The induced cells are then treated with varying concentrations of this compound.
-
Nitrite Measurement: The activity of iNOS is determined by measuring the accumulation of nitrite, a stable breakdown product of nitric oxide, in the cell culture supernatant.
-
Griess Reagent: The Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This reagent reacts with nitrite to form a colored azo dye.
-
Spectrophotometry: The absorbance of the colored product is measured using a spectrophotometer at a wavelength of approximately 540 nm.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of iNOS inhibition against the concentration of this compound.
Signaling Pathways and Mechanisms of Action
CB1 Receptor Inverse Agonism
This compound acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the receptor and promotes a conformational state that is less active than the basal, ligand-free state. This leads to a reduction in the constitutive activity of the receptor. The downstream signaling effects of CB1R inverse agonism include an increase in adenylyl cyclase activity, leading to elevated intracellular cyclic AMP (cAMP) levels.
iNOS Inhibition
Inducible nitric oxide synthase is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines. Excessive NO production can lead to tissue damage and fibrosis. This compound directly inhibits the enzymatic activity of iNOS, thereby reducing the production of NO from its substrate, L-arginine.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Discussion and Future Directions
The polypharmacology of this compound presents a promising therapeutic strategy. Its dual action on CB1R and iNOS offers the potential for synergistic effects in diseases where both the endocannabinoid system and inflammation play a role, such as liver fibrosis, idiopathic pulmonary fibrosis, and diabetic nephropathy. The peripheral restriction of Zevaquenabant is a key advantage, mitigating the risk of centrally-mediated adverse effects that have plagued previous generations of CB1R antagonists.
Future research should focus on a more comprehensive characterization of its off-target profile to fully understand its selectivity and potential for unforeseen interactions. Further elucidation of the downstream signaling consequences of combined CB1R inverse agonism and iNOS inhibition in various disease models will be crucial for optimizing its therapeutic application. Clinical investigations will be essential to translate the promising preclinical findings into tangible benefits for patients.
Conclusion
This compound is a rationally designed polypharmacological agent with a well-defined dual mechanism of action. This technical guide has summarized the key quantitative data, experimental methodologies, and signaling pathways associated with its activity. The information presented herein provides a solid foundation for further research and development of this compound as a potential novel therapeutic for a range of fibrotic and metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 3. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 4. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
(Rac)-Zevaquenabant: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted, orally bioavailable dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1] As a CB1R inverse agonist, it counteracts the signaling of the endocannabinoid system, which is often upregulated in fibrotic and metabolic diseases. Its concurrent inhibition of iNOS, a key enzyme in the production of nitric oxide that can contribute to inflammation and tissue damage, provides a multi-faceted therapeutic approach. Preclinical studies have demonstrated the potential of this compound in a variety of in vivo models of fibrotic and metabolic diseases, including liver fibrosis, obesity-induced chronic kidney disease, and pulmonary fibrosis.
This document provides detailed application notes and experimental protocols for the in vivo use of this compound, based on published preclinical research. The aim is to equip researchers with the necessary information to design and execute robust in vivo studies to further evaluate the therapeutic potential of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by modulating the CB1R and iNOS signaling pathways. The following diagram illustrates the key interactions.
Caption: Mechanism of Action of this compound.
In Vivo Experimental Data Summary
The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of this compound in various disease models.
Table 1: Liver Fibrosis Model
| Parameter | Vehicle Control | This compound (MRI-1867) |
| Animal Model | C57BL/6J mice | C57BL/6J mice |
| Disease Induction | Carbon tetrachloride (CCl4) | Carbon tetrachloride (CCl4) |
| Dose & Route | Vehicle (oral gavage) | 3 mg/kg/day (oral gavage) |
| Treatment Duration | 4 weeks | 4 weeks |
| Liver Hydroxyproline (µg/g) | Data not specified | Significantly reduced vs. vehicle |
| Collagen Deposition (%) | Data not specified | Significantly reduced vs. vehicle |
| Hepatic Stellate Cell Activation | Data not specified | Significantly reduced vs. vehicle |
| Reference | Cinar R, et al. JCI Insight. 2016. | Cinar R, et al. JCI Insight. 2016. |
Table 2: Obesity-Induced Chronic Kidney Disease Model
| Parameter | Vehicle Control (High-Fat Diet) | This compound (MRI-1867) |
| Animal Model | C57BL/6J mice | C57BL/6J mice |
| Disease Induction | High-Fat Diet (HFD) | High-Fat Diet (HFD) |
| Dose & Route | Vehicle (oral gavage) | 3 mg/kg/day (oral gavage) |
| Treatment Duration | 28 days | 28 days |
| Albumin-to-Creatinine Ratio (ACR) | Elevated | Significantly reduced vs. vehicle |
| Glomerular Volume (µm³) | Increased | Significantly reduced vs. vehicle |
| Renal Fibrosis Markers (Collagen IV, α-SMA) | Increased | Significantly reduced vs. vehicle |
| Reference | Udi S, et al. Br J Pharmacol. 2020. | Udi S, et al. Br J Pharmacol. 2020. |
Table 3: Pulmonary Fibrosis Model
| Parameter | Vehicle Control | This compound (INV-101) |
| Animal Model | Mice (strain not specified) | Mice (strain not specified) |
| Disease Induction | Bleomycin | Bleomycin |
| Dose & Route | Vehicle | Not specified |
| Treatment Duration | Not specified | Not specified |
| Ashcroft Score (Fibrosis) | Elevated | Statistically significant reduction vs. vehicle |
| Reference | Inversago Pharma, ERS Congress 2022.[2][3] | Inversago Pharma, ERS Congress 2022.[2][3] |
Detailed Experimental Protocols
The following are detailed protocols for in vivo experiments based on the cited literature.
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol describes the induction of liver fibrosis using CCl4 and subsequent treatment with this compound.
References
Application Notes and Protocols for MRI-1867 in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of MRI-1867, a peripherally restricted dual inhibitor of Cannabinoid Receptor 1 (CB1R) and inducible Nitric Oxide Synthase (iNOS), in various mouse models of fibrosis.[1] The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-fibrotic potential of this compound.
Mechanism of Action
MRI-1867 exerts its anti-fibrotic effects by simultaneously blocking two distinct and pro-fibrotic signaling pathways: the CB1R and iNOS pathways. In fibrotic tissues, elevated levels of endocannabinoids, such as anandamide (AEA), activate CB1R, leading to the upregulation of pro-fibrotic genes including Transforming Growth Factor-beta 1 (TGF-β1) and Connective Tissue Growth Factor (CTGF). This activation also promotes a pro-inflammatory macrophage phenotype, partly through the transcription factor Interferon Regulatory Factor 5 (IRF5).[2][3] Concurrently, the overexpression of iNOS results in excessive production of nitric oxide (NO), contributing to nitrosative stress and the upregulation of pro-fibrotic and pro-inflammatory mediators like TGF-β1 and Interleukin-11 (IL-11).[4][5] By inhibiting both pathways, MRI-1867 offers a synergistic approach to mitigating fibrosis.[2][3]
Signaling Pathways
The following diagrams illustrate the pro-fibrotic signaling of CB1R and iNOS and the inhibitory action of MRI-1867.
References
- 1. Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]
- 3. Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1R and iNOS are distinct players promoting pulmonary fibrosis in Hermansky–Pudlak syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of (Rac)-Zevaquenabant for Oral Gavage
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a potent and peripherally restricted dual antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS), with a Ki of 5.7 nM for CB1R.[1][2] It is under investigation for its therapeutic potential in metabolic and fibrotic disorders, such as liver fibrosis, obesity, and chronic kidney disease.[3][4] As a CB1R inverse agonist, this compound stabilizes the inactive conformation of the receptor, reducing its basal signaling activity.[5][6] This document provides detailed protocols for the formulation of this compound for oral gavage administration in preclinical research settings. Proper formulation is critical for ensuring accurate dosing and maximizing bioavailability of this poorly water-soluble compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C25H21ClF3N5O2S | [7] |
| Molecular Weight | 547.98 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Target(s) | Cannabinoid Receptor 1 (CB1R), inducible Nitric Oxide Synthase (iNOS) | [2][7] |
| Ki for CB1R | 5.7 nM | [1][8] |
| Solubility in DMSO | 50 mg/mL (91.24 mM) (requires sonication) | [1][7] |
Oral Gavage Formulation Protocols
This compound is poorly soluble in aqueous solutions, necessitating the use of specific solvent systems for oral administration. Below are two established protocols for preparing formulations suitable for oral gavage.
Protocol 1: Suspended Solution
This protocol yields a suspended solution of this compound at a concentration of 2.5 mg/mL. This formulation is suitable for both oral and intraperitoneal injections.[1][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), new and anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Sterile conical tubes or vials
-
Pipettes
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. This may require ultrasonication to fully dissolve the compound.
-
In a sterile tube, add the formulation components sequentially. For a final volume of 1 mL, the volumes are as follows:
-
100 µL of the 25 mg/mL this compound in DMSO stock solution.
-
400 µL of PEG300.
-
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture.
-
Mix thoroughly by vortexing.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex and sonicate the final mixture to ensure a uniform suspension. The final concentration of this compound will be 2.5 mg/mL.
Storage: Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[1] The final formulation should be prepared fresh before each use.
Protocol 2: Clear Solution
This protocol yields a clear solution of this compound at a concentration of ≥ 2.5 mg/mL. This formulation is particularly suitable for longer-term animal studies.[1][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), new and anhydrous
-
Corn Oil
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sterile conical tubes or vials
-
Pipettes
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add the formulation components sequentially. For a final volume of 1 mL, the volumes are as follows:
-
100 µL of the 25 mg/mL this compound in DMSO stock solution.
-
900 µL of Corn Oil.
-
-
Mix thoroughly by vortexing until a clear solution is obtained. The final concentration of this compound will be ≥ 2.5 mg/mL.
Storage: Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[1] The final formulation should be prepared fresh, especially for long-term studies.
Formulation Summary
The components and resulting properties of the two formulation protocols are summarized in Table 2 for easy comparison.
| Parameter | Protocol 1 (Suspension) | Protocol 2 (Clear Solution) |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Achievable Concentration | 2.5 mg/mL | ≥ 2.5 mg/mL |
| Appearance | Suspended solution | Clear solution |
| Sonication Required | Yes | No |
| Recommended Use | Oral and intraperitoneal injection | Longer-term oral administration |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental and biological processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for preparing this compound oral gavage formulations.
Caption: CB1R signaling pathways for agonist vs. inverse agonist.
Mechanism of Action: CB1 Receptor Inverse Agonism
The cannabinoid receptor type 1 (CB1R) is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. In its basal state, the CB1R can exhibit some level of constitutive activity, meaning it can signal in the absence of an agonist.
Agonist Action: When an agonist (like an endocannabinoid) binds to the CB1R, it stabilizes the active conformation of the receptor. This leads to the activation of the associated Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase reduces the conversion of ATP to cyclic AMP (cAMP), a key second messenger.
Inverse Agonist Action (this compound): An inverse agonist, such as this compound, binds to the CB1R and stabilizes its inactive conformation.[6] This action not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor.[5] By stabilizing the inactive state, this compound prevents the activation of the Gi/o protein, thereby preventing the inhibition of adenylyl cyclase and maintaining basal levels of cAMP. This is in contrast to a neutral antagonist, which would block agonist binding but have no effect on the receptor's basal activity.
Conclusion
The successful formulation of poorly soluble compounds like this compound is a critical step in preclinical research. The protocols provided here offer two reliable methods for preparing this compound for oral gavage, resulting in either a suspension or a clear solution to suit different experimental needs. Understanding the mechanism of action of this compound as a CB1R inverse agonist provides the necessary context for interpreting the outcomes of in vivo studies. These application notes and protocols are intended to facilitate the effective use of this compound in research and drug development.
References
- 1. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Characterization of different G protein coupling properties of CB1 and CB2 cannabinoid receptors and GPR55 receptor using BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
Application Notes and Protocols: In Vitro Assays for Measuring CB1R Inverse Agonism of (Rac)-Zevaquenabant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 1 (CB1R), a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system, playing a significant role in various physiological processes.[1] Notably, CB1R exhibits constitutive activity, meaning it can signal in the absence of an agonist.[1][2] Inverse agonists are ligands that bind to the same receptor as agonists but elicit an opposite pharmacological response. They stabilize the inactive conformation of the receptor, thereby reducing its constitutive activity.
(Rac)-Zevaquenabant is a peripherally restricted CB1R inverse agonist and an inhibitor of inducible nitric oxide synthase (iNOS).[3][4][5] Its therapeutic potential is being explored for various conditions, including fibrotic disorders and metabolic diseases.[3] Characterizing the inverse agonist activity of compounds like this compound is crucial for understanding their mechanism of action and for drug development.
These application notes provide detailed protocols for two standard in vitro assays to measure the inverse agonism of this compound at the CB1 receptor: the [³⁵S]GTPγS binding assay and the cAMP accumulation assay.
Principle of the Assays
[³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G proteins coupled to a GPCR.[6][7] In its constitutively active state, CB1R facilitates the exchange of GDP for GTP on the α-subunit of Gi/o proteins. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. An inverse agonist will stabilize the inactive state of CB1R, leading to a decrease in the basal level of [³⁵S]GTPγS binding.[8]
cAMP Accumulation Assay: CB1R is predominantly coupled to the inhibitory G protein, Gi, which inhibits the activity of adenylyl cyclase, the enzyme responsible for producing cyclic adenosine monophosphate (cAMP).[1][9] In cells with basal adenylyl cyclase activity (often stimulated with a low concentration of forskolin to enhance the detection window), the constitutive activity of CB1R leads to a tonic suppression of cAMP levels. An inverse agonist will block this constitutive inhibition, resulting in an increase in intracellular cAMP levels.[9][10]
Data Presentation
The following table summarizes the key quantitative parameters for this compound's interaction with the CB1 receptor.
| Parameter | Assay Type | Value (nM) | Description |
| Kᵢ | Radioligand Binding | 5.7[9][11] | Inhibitory constant, indicating the affinity of the compound for the CB1 receptor. |
| IC₅₀ | [³⁵S]GTPγS Binding | 15.2 | Concentration of this compound that causes 50% inhibition of basal [³⁵S]GTPγS binding. |
| Efficacy | [³⁵S]GTPγS Binding | -35% | Maximal inhibition of basal [³⁵S]GTPγS binding compared to vehicle. |
| EC₅₀ | cAMP Accumulation | 25.8 | Concentration of this compound that causes 50% of its maximal increase in basal cAMP levels. |
| Efficacy | cAMP Accumulation | +45% | Maximal increase in basal cAMP levels compared to vehicle. |
Note: IC₅₀ and Efficacy values for the functional assays are representative examples for illustrative purposes, as specific data for the racemate's inverse agonism on basal activity was not explicitly found in the literature. The Kᵢ value is reported for the racemic mixture.
Experimental Protocols
Membrane Preparation from CB1R-Expressing Cells
This protocol describes the preparation of cell membranes enriched with CB1 receptors, suitable for use in the [³⁵S]GTPγS binding assay.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing human CB1R[3]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Membrane Preparation Buffer A: 10 mM HEPES, 10 mM EDTA, pH 7.4, ice-cold[12]
-
Membrane Preparation Buffer B: 10 mM HEPES, 0.1 mM EDTA, pH 7.4, ice-cold[12]
-
Protease inhibitor cocktail
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Culture CB1R-expressing cells to ~90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Membrane Preparation Buffer A containing protease inhibitors.
-
Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 20-30 strokes).[12]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Membrane Preparation Buffer B.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
[³⁵S]GTPγS Binding Assay for Inverse Agonism
Materials:
-
CB1R-expressing cell membranes (prepared as above)
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4
-
Guanosine diphosphate (GDP)
-
[³⁵S]GTPγS
-
This compound stock solution (in DMSO)
-
Non-specific binding control (unlabeled GTPγS)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare the Assay Buffer and supplement with 10 µM GDP. Keep on ice.
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or unlabeled GTPγS (for non-specific binding).
-
50 µL of the appropriate this compound dilution or vehicle (for basal activity).
-
50 µL of CB1R membranes (5-20 µg of protein per well).
-
50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Calculate the percentage inhibition of basal [³⁵S]GTPγS binding for each concentration of this compound.
-
Plot the percentage inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and maximal efficacy.
HTRF cAMP Accumulation Assay for Inverse Agonism
This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay to measure cAMP levels.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing human CB1R
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX) - a phosphodiesterase inhibitor
-
This compound stock solution (in DMSO)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Seed CB1R-expressing cells into a 384-well plate and culture overnight.
-
Prepare a working solution of this compound in Stimulation Buffer containing a low concentration of forskolin (e.g., 1 µM) and a phosphodiesterase inhibitor like IBMX (e.g., 500 µM). The low concentration of forskolin raises the basal cAMP level to a detectable range, allowing for the measurement of an increase caused by the inverse agonist.
-
Aspirate the cell culture medium from the plate and add 10 µL of the this compound/forskolin/IBMX solution to the appropriate wells. Include wells with only forskolin/IBMX (basal control) and vehicle.
-
Incubate the plate at 37°C for 30 minutes.
-
Following the manufacturer's instructions for the HTRF cAMP kit, add 5 µL of cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate antibody to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated according to the kit's protocol.
-
Calculate the percentage increase in cAMP levels for each concentration of this compound relative to the basal (forskolin/IBMX only) control.
-
Plot the percentage increase in cAMP against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.
Visualizations
CB1R Signaling and Inverse Agonism
Caption: CB1R constitutive activity and the mechanism of inverse agonism by Zevaquenabant.
Experimental Workflow for Measuring Inverse Agonism
Caption: Workflow for the in vitro characterization of CB1R inverse agonism.
Logical Relationship of Inverse Agonism Measurement
Caption: Logical flow from CB1R's constitutive activity to measurable assay readouts.
References
- 1. Measurement of inverse agonism of the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive endocytic cycle of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying iNOS Inhibition by (Rac)-MRI-1867
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MRI-1867 is a novel, orally active, peripherally restricted dual-target inhibitor that demonstrates significant therapeutic potential in preclinical models of fibrosis.[1][2][3][4][5][6][7][8][9] This molecule uniquely combines the functionalities of a cannabinoid receptor 1 (CB1R) inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor.[1][3][5][6][7][8][9] The overactivity of both CB1R and iNOS has been implicated in the pathogenesis of various fibrotic diseases, making their simultaneous inhibition a promising therapeutic strategy.[2][3][4][5][10] MRI-1867 has shown efficacy in attenuating fibrosis in models of liver, lung, kidney, and skin fibrosis.[2][3][4] This document provides detailed application notes and protocols for quantifying the iNOS inhibitory activity of (Rac)-MRI-1867.
Quantitative Data Summary
(Rac)-MRI-1867 exhibits potent activity at both of its intended targets. The following table summarizes the key quantitative data for this compound.
| Target | Parameter | Value | Species | Assay System | Reference |
| iNOS | Inhibitory Concentration | 1–10 µM | Murine | LPS + IFN-γ stimulated RAW 264.7 cell-free extracts | [3][5][6][7][8] |
| CB1R | Kᵢ | 5.7 nM | Not Specified | Not Specified | [11] |
Note: While a precise IC₅₀ for iNOS inhibition is not consistently reported, studies demonstrate a clear concentration-dependent inhibition in the low micromolar range.[3][5][6][7][8]
Signaling Pathways
iNOS Signaling Pathway
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade. Its expression is induced by various pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Once expressed, iNOS produces large amounts of nitric oxide (NO) from L-arginine. This sustained NO production contributes to cellular stress and tissue damage in pathological conditions.
Caption: The iNOS signaling pathway is activated by inflammatory stimuli, leading to NO production.
Experimental Protocols
In Vitro iNOS Inhibition Assay in RAW 264.7 Macrophages
This protocol details the procedure for inducing iNOS expression in RAW 264.7 murine macrophage cells and subsequently quantifying the inhibitory effect of (Rac)-MRI-1867 on nitric oxide production.
Materials:
-
RAW 264.7 cells (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ), murine
-
(Rac)-MRI-1867
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Griess Reagent Kit
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of (Rac)-MRI-1867 in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Prepare a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 50 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Include wells with cells and medium only (unstimulated control) and wells with medium only (blank).
-
-
iNOS Induction:
-
Prepare a stimulation cocktail of LPS (50 ng/mL) and murine IFN-γ (10 ng/mL) in culture medium.[3][5][6][7][8]
-
Add 50 µL of the stimulation cocktail to all wells except the unstimulated control and blank wells.
-
Add 50 µL of culture medium to the unstimulated control and blank wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement of Nitric Oxide Production (Griess Assay)
This protocol is a continuation of the in vitro iNOS inhibition assay and measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Procedure:
-
Sample Collection:
-
After the 24-hour incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
-
Standard Curve Preparation:
-
Prepare a sodium nitrite standard curve ranging from 0 to 100 µM in culture medium.
-
-
Griess Reagent Reaction:
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well containing the supernatant and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the unknown samples using the standard curve.
-
Calculate the percentage of iNOS inhibition for each concentration of (Rac)-MRI-1867 compared to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the log concentration of (Rac)-MRI-1867 to determine the IC₅₀ value.
-
Experimental Workflow
The following diagram illustrates the workflow for quantifying the iNOS inhibitory activity of (Rac)-MRI-1867.
Caption: Workflow for determining the iNOS inhibitory activity of (Rac)-MRI-1867.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (Rac)-Zevaquenabant ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for Bleomycin-Induced Pulmonary Fibrosis Model Using INV-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The bleomycin-induced pulmonary fibrosis model in mice is a widely utilized and well-accepted preclinical model that recapitulates many of the key pathological features of human IPF.[1] This document provides detailed application notes and protocols for inducing pulmonary fibrosis in mice using bleomycin and for evaluating the therapeutic potential of INV-101 (zevaquenabant), a peripherally-acting cannabinoid receptor-1 (CB1) inverse agonist.[2]
INV-101 is under development for the treatment of IPF.[2] The CB1 receptor is upregulated in fibrotic lung tissue, and preclinical studies have demonstrated that blockade of the CB1 receptor can attenuate fibrosis.[2] In a bleomycin-induced mouse model of IPF, INV-101 has been shown to significantly reduce fibrosis.
Signaling Pathway of INV-101 in Pulmonary Fibrosis
The proposed mechanism of action for INV-101 in mitigating pulmonary fibrosis involves the inverse agonism of the cannabinoid receptor-1 (CB1R). In fibrotic lung tissue, there is an overactivation of the endocannabinoid system, leading to increased CB1R signaling in cells such as alveolar macrophages and epithelial cells. This heightened signaling contributes to pro-fibrotic processes, including inflammation and fibroblast activation. INV-101, by acting as an inverse agonist, is believed to counteract this overactivity, thereby reducing the downstream signaling that promotes fibrosis.
Figure 1: Simplified signaling pathway of INV-101 in pulmonary fibrosis.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of INV-101 in the bleomycin-induced pulmonary fibrosis mouse model.
Figure 2: Experimental workflow for the INV-101 study.
Quantitative Data Summary
The following tables summarize the quantitative data from a preclinical study of INV-101 in the bleomycin-induced pulmonary fibrosis model.
Table 1: Histopathological Assessment of Lung Fibrosis
| Treatment Group | Mean Ashcroft Score | Statistical Significance (vs. Vehicle) |
| Vehicle | 2.7 ± 0.6 | - |
| INV-101 (10 mg/kg/day) | 1.4 ± 0.8 | p = 0.02 |
| Nintedanib (100 mg/kg/day) | 1.8 ± 1.2 | Not specified |
Data presented as mean ± standard deviation. Data is based on a preclinical study presented at the ERS Congress 2022.
Table 2: Biochemical and Cellular Analysis
| Treatment Group | Lung Hydroxyproline | Total BAL Cell Count |
| Vehicle | No significant difference | - |
| INV-101 (10 mg/kg/day) | No significant difference | Trend towards reduction |
| Nintedanib (100 mg/kg/day) | No significant difference | Trend towards reduction |
Based on a preclinical study presented at the ERS Congress 2022.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice via intratracheal instillation of bleomycin.
Materials:
-
Bleomycin sulfate (e.g., from Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
C57BL/6 mice (female, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal intubation platform and light source
-
22-gauge catheter or equivalent
-
Microsprayer or similar aerosolizer
Procedure:
-
Preparation: Prepare a sterile solution of bleomycin sulfate in 0.9% saline at a concentration that will allow for the administration of 3 mg/kg body weight in a volume of 50 µL.
-
Anesthesia: Anesthetize the mouse using a preferred and institutionally approved method. Ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex.
-
Intubation: Place the anesthetized mouse on the intubation platform. Gently extend the neck and visualize the trachea using a light source.
-
Instillation: Carefully insert the catheter or microsprayer into the trachea. Administer 50 µL of the bleomycin solution (or saline for the control group) directly into the lungs.
-
Recovery: Remove the catheter and allow the mouse to recover in a clean, warm cage. Monitor the animal until it is fully ambulatory.
INV-101 and Nintedanib Administration
This protocol outlines the oral administration of INV-101 and the positive control, nintedanib.
Materials:
-
INV-101 (zevaquenabant)
-
Nintedanib
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Formulation: Prepare a suspension of INV-101 in the chosen vehicle at a concentration that allows for the administration of 10 mg/kg/day in a volume of approximately 100-200 µL. Similarly, prepare a suspension of nintedanib for a dose of 100 mg/kg/day. Prepare a vehicle-only solution for the control group.
-
Administration: From day 7 post-bleomycin instillation, administer the respective formulations daily via oral gavage until the end of the study (day 21).
-
Gently restrain the mouse and insert the gavage needle into the esophagus and down to the stomach.
-
Slowly dispense the solution.
-
Return the mouse to its cage and monitor for any signs of distress.
Bronchoalveolar Lavage (BAL)
This protocol describes the collection of BAL fluid for cellular analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Tracheal cannula (e.g., 20-gauge)
-
Suture thread
-
1 mL syringe
-
Microcentrifuge tubes
Procedure:
-
Euthanasia: Euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation) on day 21.
-
Tracheal Cannulation: Expose the trachea and make a small incision. Insert the cannula and secure it with a suture.
-
Lavage: Using a 1 mL syringe, slowly instill 0.8-1.0 mL of ice-cold PBS into the lungs and then gently aspirate. Repeat this process 3-4 times, pooling the recovered fluid.
-
Cell Pellet Collection: Centrifuge the pooled BAL fluid at 300 x g for 10 minutes at 4°C.
-
Cell Counting: Discard the supernatant and resuspend the cell pellet in a known volume of PBS. Count the total number of cells using a hemocytometer or an automated cell counter.
-
Differential Cell Count: Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentages of macrophages, neutrophils, lymphocytes, and eosinophils.
Histopathological Analysis (Ashcroft Scoring)
This protocol details the preparation of lung tissue for histological assessment of fibrosis.
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain
Procedure:
-
Lung Fixation: Following BAL, perfuse the lungs with PBS and then inflate and fix them with 10% neutral buffered formalin at a constant pressure (e.g., 20 cm H2O).
-
Tissue Processing: Excise the lungs and immerse them in formalin for at least 24 hours. Process the fixed tissue and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm sections using a microtome and mount them on slides. Stain the sections with H&E for general morphology and Masson's Trichrome to visualize collagen (which will stain blue).
-
Ashcroft Scoring:
-
Examine the stained slides under a light microscope at 100x magnification.
-
Assign a score from 0 (normal lung) to 8 (total fibrous obliteration of the field) to multiple random fields of view for each lung section.
-
The mean score for each animal is calculated.
-
Modified Ashcroft Scoring Scale:
-
Grade 0: Normal lung.
-
Grade 1: Minimal fibrous thickening of alveolar or bronchial walls.
-
Grade 2: Moderate thickening of walls without obvious damage to lung architecture.
-
Grade 3: Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses.
-
Grade 4: Severe distortion of structure and large fibrous areas.
-
Grade 5: Total fibrous obliteration of the field.
Hydroxyproline Assay
This protocol describes the quantification of collagen content in the lung tissue via a hydroxyproline assay.
Materials:
-
Lung tissue (right lung)
-
6 M Hydrochloric acid (HCl)
-
Hydroxyproline standard
-
Chloramine-T solution
-
p-Dimethylaminobenzaldehyde (DMAB) solution
-
Spectrophotometer
Procedure:
-
Tissue Preparation: Homogenize the lung tissue in a known volume of distilled water.
-
Hydrolysis: Add an equal volume of 12 M HCl to the homogenate. Hydrolyze the sample at 120°C for 3 hours in a sealed, pressure-tight vial.
-
Oxidation: Add Chloramine-T solution to the hydrolyzed sample and incubate at room temperature.
-
Color Development: Add DMAB solution and incubate at 60°C for 90 minutes. This will result in a colored product.
-
Measurement: Measure the absorbance of the samples and standards at 560 nm using a spectrophotometer.
-
Calculation: Calculate the hydroxyproline content in the lung tissue based on the standard curve and express it as µg of hydroxyproline per mg of lung tissue.
References
Application Note and Protocols: Cell-Based Assays for Evaluating the Efficacy of (Rac)-Zevaquenabant
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as MRI-1867, is a third-generation, peripherally selective cannabinoid receptor 1 (CB1R) antagonist.[1][2][3] It functions as an inverse agonist for CB1R and also exhibits inhibitory activity against inducible nitric oxide synthase (iNOS), making it a promising dual-target therapeutic candidate for fibrotic disorders and metabolic diseases.[1][2][3] The compound has a binding affinity (Ki) of 5.7 nM for the CB1 receptor.[4][5] This document provides detailed protocols for cell-based assays to determine the efficacy of this compound in vitro, focusing on its activity at the CB1 receptor and its inhibition of iNOS.
The CB1 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Activation of the CB1R can also trigger the recruitment of β-arrestin, a key protein in GPCR desensitization and internalization that can also initiate G protein-independent signaling cascades. As a dual-target inhibitor, evaluating the potency of this compound at both the CB1R and iNOS is crucial for a comprehensive understanding of its pharmacological profile.
Data Presentation
The efficacy of this compound can be quantified using various cell-based functional assays. The following table summarizes the key parameters for evaluating its potency.
| Target | Assay Type | Key Parameter | Reported Value (MRI-1867) |
| CB1 Receptor | Radioligand Binding | Ki | 5.7 nM[4][5] |
| CB1 Receptor | cAMP Accumulation Assay | IC50 (G protein signaling) | ~105 nM (Estimated based on 5-fold lower potency compared to β-arrestin inhibition)[1] |
| CB1 Receptor | β-arrestin Recruitment Assay | IC50 | ~21 pM - 6 nM (Potency can vary depending on the specific assay system)[7] |
| iNOS | Nitric Oxide Production Assay | Inhibitory Concentration | 1-10 µM in RAW 264.7 cells[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: CB1 Receptor Signaling Pathways.
Caption: cAMP Accumulation Assay Workflow.
Caption: β-arrestin Recruitment Assay Workflow.
Caption: iNOS Activity Assay Workflow.
Experimental Protocols
CB1R-Mediated cAMP Accumulation Assay
Principle: This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the CB1 receptor. As an inverse agonist, this compound may also increase basal cAMP levels.
Materials:
-
HEK293 cells stably expressing human CB1R (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound
-
CB1R agonist (e.g., CP-55,940)
-
Forskolin (optional, for stimulating basal adenylyl cyclase activity)
-
3-isobutyl-1-methylxanthine (IBMX) or other phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well or 384-well white opaque plates
Protocol:
-
Cell Seeding: Seed HEK293-CB1R cells into 96-well or 384-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 0.1% BSA and 20 mM HEPES). Also, prepare a stock solution of the CB1R agonist.
-
Antagonist Treatment: Remove the culture medium from the cells and add the diluted this compound. Incubate for 15-30 minutes at 37°C. To determine inverse agonist activity, a set of wells will receive only the vehicle.
-
Agonist Stimulation: Add the CB1R agonist to the wells at a final concentration that elicits a submaximal response (e.g., EC80). For inverse agonism assessment, add vehicle instead of agonist. It is recommended to include a phosphodiesterase inhibitor like IBMX in the stimulation buffer to prevent cAMP degradation.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. For antagonist activity, the data should be normalized to the response of the agonist alone. Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation). For inverse agonist activity, compare the cAMP levels in the presence of this compound to the basal levels.
CB1R-Mediated β-arrestin Recruitment Assay
Principle: This assay quantifies the ability of this compound to block agonist-induced recruitment of β-arrestin to the CB1 receptor. Various commercial assay formats are available, often based on enzyme complementation or resonance energy transfer.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing human CB1R and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay from DiscoveRx)
-
Cell culture medium
-
This compound
-
CB1R agonist (e.g., CP-55,940)
-
Assay-specific detection reagents
-
White opaque 96-well or 384-well plates
Protocol:
-
Cell Seeding: Seed the engineered cells into the appropriate microplate at the density recommended by the assay manufacturer. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer provided with the kit.
-
Antagonist Treatment: Add the diluted this compound to the cells and incubate for the time recommended by the manufacturer (typically 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation: Add the CB1R agonist at its EC80 concentration to induce β-arrestin recruitment.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C, as per the assay protocol.
-
Signal Detection: Add the detection reagents and incubate for the specified time (usually in the dark). Measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Normalize the data to the signal produced by the agonist alone. Plot the normalized response against the log concentration of this compound and determine the IC50 value using a suitable curve-fitting algorithm.
iNOS Activity Assay (Griess Assay)
Principle: This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO) by iNOS in stimulated macrophage cells. NO is unstable, but it is rapidly converted to nitrite (NO2-) in the culture medium. The Griess reagent reacts with nitrite to form a colored product that can be quantified spectrophotometrically.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
This compound
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well clear plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
iNOS Induction: Replace the medium with fresh medium containing iNOS-inducing agents, such as LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL).
-
Inhibitor Treatment: Concurrently with induction, add serial dilutions of this compound to the cells. Include a vehicle control (no inhibitor) and a negative control (no inducing agents).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for iNOS expression and NO production.
-
Nitrite Measurement: a. Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium. b. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of the Griess Reagent to each well containing the supernatant and standards. d. Incubate for 10-15 minutes at room temperature, protected from light. e. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Use the nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of iNOS inhibition for each concentration of this compound relative to the vehicle-treated, induced control. Determine the concentration range that produces significant inhibition.
Conclusion
The cell-based assays described in this application note provide a robust framework for characterizing the in vitro efficacy of this compound. By quantifying its antagonist and inverse agonist activity at the CB1 receptor through cAMP and β-arrestin recruitment assays, and its inhibitory effect on iNOS, researchers can gain a comprehensive understanding of its dual-target mechanism of action. This information is critical for the continued development of this compound as a potential therapeutic agent for a range of fibrotic and metabolic diseases.
References
- 1. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]
- 3. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 4. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of CB1R and iNOS Expression Following INV-101 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INV-101, a first-in-class oral immuno-metabolic modulator developed by Innovo Therapeutics, targets glycogen phosphorylase (GP).[1][2] By inhibiting GP, INV-101 is designed to disrupt the metabolic reprogramming of hyperactivated immune cells, thereby controlling inflammation.[1][2] This novel mechanism of action holds promise for the treatment of autoimmune diseases such as ulcerative colitis.[2][3] This document provides detailed protocols for the immunohistochemical (IHC) analysis of two key proteins of interest in inflammatory and signaling pathways: Cannabinoid Receptor 1 (CB1R) and inducible Nitric Oxide Synthase (iNOS), in tissues treated with INV-101.
Target Background
Cannabinoid Receptor 1 (CB1R): A G protein-coupled receptor primarily expressed in the central nervous system but also found in various peripheral tissues. It is a key component of the endocannabinoid system and is involved in regulating a wide range of physiological processes. CB1R expression can be modulated by inflammatory conditions.
Inducible Nitric Oxide Synthase (iNOS): An enzyme that is typically not expressed in resting cells but is induced by pro-inflammatory cytokines and other inflammatory stimuli. Once expressed, iNOS produces large amounts of nitric oxide (NO), a key mediator in inflammation and immune responses. The transcription of the iNOS gene is heavily regulated by the NF-κB signaling pathway.
Data Presentation: Effect of INV-101 on CB1R and iNOS Expression (Hypothetical Data)
Due to the limited availability of public data on the specific effects of INV-101 on CB1R and iNOS expression, the following table presents hypothetical quantitative data for illustrative purposes. This data is intended to serve as a template for the presentation of results obtained from the protocols described below.
| Treatment Group | N | CB1R Positive Cells (%) | iNOS Positive Cells (%) |
| Vehicle Control | 10 | 15.2 ± 2.5 | 25.8 ± 3.1 |
| INV-101 (Low Dose) | 10 | 12.5 ± 2.1 | 18.3 ± 2.7 |
| INV-101 (High Dose) | 10 | 9.8 ± 1.9 | 10.5 ± 2.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for CB1R in Paraffin-Embedded Tissue
This protocol is adapted from standard, validated immunohistochemistry procedures.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA or 5% normal serum in TBS-T)
-
Primary Antibody: Anti-CB1R antibody (dilution to be optimized, e.g., 1:200 - 1:500)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (2 minutes), 80% (2 minutes), and 70% (2 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., TBS-T).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the diluted primary anti-CB1R antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with wash buffer.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogenic Detection:
-
Incubate sections with DAB substrate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining for iNOS in Paraffin-Embedded Tissue
This protocol is based on established methods for iNOS detection in tissue samples.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA or 5% normal serum in TBS-T)
-
Primary Antibody: Anti-iNOS antibody (dilution to be optimized, e.g., 1:100 - 1:400)
-
Polymer-HRP conjugate secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as described in Protocol 1.
-
-
Antigen Retrieval:
-
Immerse slides in Tris-EDTA buffer (pH 9.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the diluted primary anti-iNOS antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with wash buffer.
-
Incubate with a Polymer-HRP conjugate secondary antibody for 30-60 minutes at room temperature for enhanced signal.
-
Rinse with wash buffer.
-
-
Chromogenic Detection:
-
Incubate sections with DAB substrate until a brown precipitate is observed.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Follow the same procedure as described in Protocol 1.
-
Visualizations
References
- 1. Innovo Therapeutics Announces Positive Phase 1 Results for INV-101, a Novel Immuno-Metabolic Modulator for Autoimmune Diseases - BioSpace [biospace.com]
- 2. Innovo's Novel Immuno-Metabolic Drug Shows Promising Safety Profile in Phase 1 Trial [trial.medpath.com]
- 3. 이노보테라퓨틱스 InnovoTherapeutics [innovothera.co.kr]
Troubleshooting & Optimization
Technical Support Center: (Rac)-Zevaquenabant Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing (Rac)-Zevaquenabant for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a cannabinoid receptor type 1 (CB1R) inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor.[1][2] Like many new chemical entities, it is poorly soluble in aqueous solutions, which can hinder its bioavailability and the ability to achieve therapeutic concentrations in preclinical in vivo studies.[1][3][4]
Q2: What are the recommended formulations for in vivo administration of this compound?
A2: Two primary formulations have been reported to successfully deliver this compound in vivo. The choice between them depends on the desired administration route and whether a clear solution or a suspension is acceptable for the experiment.
-
Suspension for Oral (p.o.) or Intraperitoneal (i.p.) Injection: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation can achieve a this compound concentration of 2.5 mg/mL.[5]
-
Clear Solution for Oral (p.o.) or Intraperitoneal (i.p.) Injection: A solution of 10% DMSO in 90% corn oil. This formulation can achieve a this compound concentration of ≥ 2.5 mg/mL.[5] For the S-enantiomer, Zevaquenabant, this formulation is reported to achieve ≥ 5 mg/mL.[6]
Q3: What is the general mechanism of action of Zevaquenabant?
A3: Zevaquenabant acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, reducing its basal or constitutive activity.[3][7] This leads to effects opposite to those of CB1 receptor agonists. For instance, while agonists typically inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, an inverse agonist like Zevaquenabant is expected to increase cAMP production.[7][8]
Troubleshooting Formulation Issues
This guide provides solutions to common problems encountered when preparing this compound formulations for in vivo studies.
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Suspension)
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon adding saline | The drug has low aqueous solubility and is crashing out of solution as the polarity of the vehicle increases. | 1. Ensure the drug is fully dissolved in the DMSO/PEG300/Tween-80 mixture before adding saline.[9] 2. Add the saline slowly, drop-wise, while vortexing or sonicating. 3. Gentle warming (e.g., to 37°C) of the mixture before and during the addition of saline may help maintain solubility.[10] 4. If precipitation persists, consider reducing the final concentration of the drug. |
| Inconsistent dosing due to settling of the suspension | The formulation is a suspension, and the drug particles may settle over time. | 1. Ensure the suspension is homogenous before each animal is dosed by vortexing or gently inverting the tube. 2. Prepare the formulation fresh before each experiment. |
| High viscosity making injection difficult | The concentration of PEG300 can contribute to the viscosity of the formulation. | 1. Ensure the formulation is at room temperature before injection, as viscosity can decrease with temperature. 2. Use a larger gauge needle if appropriate for the animal model and injection site. |
Formulation 2: 10% DMSO, 90% Corn Oil (Clear Solution)
| Problem | Potential Cause | Troubleshooting Steps |
| Phase separation of DMSO and corn oil | DMSO and corn oil are immiscible, leading to the formation of two distinct layers.[11] | 1. To create a stable emulsion, consider adding a surfactant and a co-solvent. A suggested modification is to incorporate PEG300 and Tween-80.[11] The final formulation could be, for example, 5% DMSO, 30% PEG300, 5% Tween 80, and 60% corn oil. Always test the stability of any new formulation before use in animals. |
| Cloudiness or precipitation in the solution | The drug's solubility limit in the vehicle may have been exceeded, or the drug may be degrading. | 1. Ensure the drug is fully dissolved in DMSO first before adding the corn oil. 2. Gentle warming and sonication can aid dissolution.[10] 3. Prepare the formulation fresh and protect it from light if the compound is light-sensitive. |
| Animal intolerance to the formulation | High concentrations of DMSO or other excipients can sometimes cause local irritation or toxicity.[2] | 1. For intraperitoneal injections, ensure the final concentration of DMSO is as low as possible, ideally below 10%.[2] 2. Always include a vehicle-only control group in your study to assess any effects of the formulation itself.[2] |
Data Presentation
Solubility of this compound in Different Vehicles
| Vehicle Composition | Solubility | Appearance | Suitable Administration Routes | Reference |
| DMSO | 50 mg/mL | Clear Solution | Not for direct in vivo use | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspension | Oral (p.o.), Intraperitoneal (i.p.) | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Oral (p.o.), Intraperitoneal (i.p.) | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (for S-Zevaquenabant) | ≥ 5 mg/mL | Clear Solution | Not specified | [6] |
| 10% DMSO, 90% Corn Oil (for S-Zevaquenabant) | ≥ 5 mg/mL | Clear Solution | Not specified | [6] |
Experimental Protocols
Protocol 1: General Solubility Assessment (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent or vehicle.[4][12]
Materials:
-
This compound powder
-
Selected solvent/vehicle
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the test solvent/vehicle. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure excess solid remains.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.
-
Perform the experiment in triplicate.
Protocol 2: Preparation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Formulation
This protocol provides a step-by-step guide for preparing the suspension formulation.[9][13]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure (for 1 mL of formulation at 2.5 mg/mL):
-
Weigh 2.5 mg of this compound into a sterile tube.
-
Add 100 µL of DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[10]
-
Add 400 µL of PEG300 to the solution. Vortex until the mixture is homogenous.
-
Add 50 µL of Tween-80. Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing.
-
The final formulation should be a uniform suspension. Ensure it is well-mixed before each administration.
Protocol 3: Preparation of 10% DMSO, 90% Corn Oil Formulation
This protocol describes the preparation of the clear oil-based solution.[5]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Corn oil
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure (for 1 mL of formulation at ≥ 2.5 mg/mL):
-
Weigh the desired amount of this compound (e.g., 2.5 mg) into a sterile tube.
-
Add 100 µL of DMSO. Vortex until the compound is fully dissolved. This will create a concentrated stock solution.
-
Add 900 µL of corn oil to the DMSO solution.
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained. If phase separation occurs, refer to the troubleshooting guide.
Visualizations
Caption: Workflow for preparing the suspension formulation of this compound.
Caption: Workflow for preparing the clear solution of this compound in corn oil.
Caption: Simplified signaling pathway of a CB1 receptor inverse agonist.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. who.int [who.int]
- 5. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 6. pharmpk.com [pharmpk.com]
- 7. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Overcoming poor bioavailability of (Rac)-MRI-1867
This technical support center is designed for researchers, scientists, and drug development professionals working with (Rac)-MRI-1867. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-MRI-1867 and what are its primary targets?
A1: (Rac)-MRI-1867, also known as Zevaquenabant, is a dual-target inhibitor that acts as a potent antagonist for the Cannabinoid Receptor 1 (CB1R) with a Ki value of 5.7 nM, and also inhibits inducible nitric oxide synthase (iNOS).[1][2] This dual action makes it a subject of interest for research into conditions like liver fibrosis.[1][2] The (S)-enantiomer is the more active form of the molecule.[2]
Q2: What is the reported oral bioavailability of (Rac)-MRI-1867?
A2: The oral bioavailability of MRI-1867 has been reported with some variation across different studies and species. One study in Sprague-Dawley rats reported a high oral bioavailability of 81%.[3] However, another study focusing on the active S-enantiomer (S-MRI-1867) reported a moderate bioavailability ranging from 21% to 60% across mice, rats, dogs, and monkeys.[4][5] This discrepancy may be attributed to the different formulations used and the specific enantiomer studied.
Q3: What are the main factors contributing to the poor bioavailability of (Rac)-MRI-1867?
A3: The primary factors contributing to the challenges in achieving consistent and high bioavailability of (Rac)-MRI-1867 are its low aqueous solubility and its susceptibility to P-glycoprotein (P-gp) efflux.[4][5] P-gp is a transporter protein that can actively pump the compound out of cells, which can limit its absorption and tissue distribution.[6]
Q4: How does P-glycoprotein (P-gp) efflux affect the distribution of (Rac)-MRI-1867?
A4: (Rac)-MRI-1867 is a substrate of the P-gp efflux transporter. This can lead to reduced penetration into certain tissues, including the brain, contributing to its peripheral restriction.[3] In a study on bleomycin-induced skin fibrosis, P-gp expression was found to be increased in the fibrotic skin, which dramatically lowered the concentration of MRI-1867 in that tissue.[6] This highlights the importance of considering P-gp activity in your experimental model, as it can significantly impact the local concentration of the compound at the target site.
Troubleshooting Guides
Issue 1: Low or inconsistent plasma concentrations after oral administration.
Potential Cause: Poor dissolution of (Rac)-MRI-1867 in the gastrointestinal tract due to its low aqueous solubility.
Troubleshooting Steps:
-
Formulation Optimization: The choice of vehicle is critical for improving the solubility and absorption of (Rac)-MRI-1867. Two commonly used formulations are:
-
Suspension: A suspension can be prepared in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This can achieve a concentration of 2.5 mg/mL.[1]
-
Solution for longer-term studies: For experiments lasting over two weeks, a solution can be made in 10% DMSO and 90% Corn Oil, which can achieve a concentration of ≥ 2.5 mg/mL.[1]
-
-
Particle Size Reduction: While not explicitly detailed in the provided search results for MRI-1867, reducing the particle size of a poorly soluble compound can increase its surface area and improve dissolution rate. This is a general strategy for improving bioavailability.
-
Use of Solubilizing Excipients: The recommended formulations include excipients like PEG300 and Tween-80, which are known to enhance the solubility of hydrophobic compounds.
Issue 2: Reduced efficacy in a disease model, particularly in fibrotic tissues.
Potential Cause: Increased P-glycoprotein (P-gp) efflux in the diseased tissue, leading to lower local concentrations of (Rac)-MRI-1867.
Troubleshooting Steps:
-
Assess P-gp Expression: If possible, measure the expression of P-gp in your target tissue in both healthy and diseased animals to determine if efflux is a contributing factor to reduced efficacy.
-
Consider a P-gp Deficient Animal Model: In preclinical studies where P-gp efflux is a significant hurdle, using P-gp knockout animals can help to determine the maximum potential efficacy of the compound when the influence of this transporter is removed.[6]
-
Dose Adjustment: It may be necessary to increase the dose of (Rac)-MRI-1867 to overcome the effects of P-gp efflux and achieve a therapeutic concentration in the target tissue. However, this should be done cautiously, with careful monitoring for any potential off-target effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of S-MRI-1867 in Different Species
| Species | Oral Bioavailability (%) | Plasma Clearance (CLp) | Volume of Distribution (Vdss) |
| Mouse | 21 - 60% | Moderate to Low | High |
| Rat | 21 - 60% | Moderate to Low | High |
| Dog | 21 - 60% | Moderate to Low | High |
| Monkey | 21 - 60% | Moderate to Low | High |
Data synthesized from a study on S-MRI-1867, the more active enantiomer.[4][5]
Experimental Protocols
Protocol 1: Preparation of (Rac)-MRI-1867 Formulation for Oral Gavage (Suspension)
This protocol is based on a formulation that yields a 2.5 mg/mL suspension suitable for oral and intraperitoneal injection.[1]
Materials:
-
(Rac)-MRI-1867 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 25.0 mg/mL stock solution of (Rac)-MRI-1867 in DMSO.
-
To prepare 1 mL of the final formulation, sequentially add the following to a sterile microcentrifuge tube:
-
100 µL of the 25.0 mg/mL (Rac)-MRI-1867 stock solution in DMSO.
-
400 µL of PEG300. Mix thoroughly by vortexing.
-
50 µL of Tween-80. Mix thoroughly by vortexing.
-
450 µL of saline. Mix thoroughly by vortexing.
-
-
For a uniform suspension, sonicate the final mixture.
-
The final concentration of the suspension will be 2.5 mg/mL.
Protocol 2: Bleomycin-Induced Skin Fibrosis Model and (Rac)-MRI-1867 Treatment
This protocol is a general guide based on methodologies used in studies of skin fibrosis.[6]
Materials:
-
C57BL/6J mice
-
Bleomycin
-
Sterile saline
-
(Rac)-MRI-1867 formulation (prepared as in Protocol 1)
-
Vehicle control (e.g., 5% DMSO, 5% Tween 80 in 0.9% saline)
-
Gavage needles
-
Calipers for measuring skin thickness
Procedure:
-
Induction of Fibrosis:
-
For 28 days, administer daily subcutaneous injections of bleomycin (e.g., 2U/day) to the shaved backs of the mice.
-
-
Treatment:
-
Starting on day 15 of bleomycin treatment, begin daily oral gavage with either the (Rac)-MRI-1867 formulation or the vehicle control. A common dose is 10 mg/kg.
-
Continue daily treatment until the end of the 28-day bleomycin administration period.
-
-
Efficacy Assessment:
-
At the end of the study, sacrifice the mice one hour after the final dose.
-
Measure the dermal thickness of the affected skin using calipers.
-
Collect skin biopsies for histological analysis (e.g., H&E staining) and biochemical assays (e.g., hydroxyproline content to quantify collagen deposition).
-
Plasma and skin tissue samples can be collected to measure the concentration of (Rac)-MRI-1867.
-
Mandatory Visualizations
Caption: Workflow for formulating (Rac)-MRI-1867 to improve oral bioavailability.
Caption: Signaling pathway of (Rac)-MRI-1867 in mitigating fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]
- 3. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]
Potential off-target effects of (Rac)-Zevaquenabant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (Rac)-Zevaquenabant. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-target compound that acts as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Its design as a peripherally restricted agent aims to mitigate the neuropsychiatric side effects associated with centrally acting CB1R antagonists.[1][2]
Q2: What are the known binding affinities and inhibitory concentrations for its primary targets?
This compound exhibits a high affinity for the human CB1 receptor with a reported Ki of 5.7 nM. The S-enantiomer, in a closely related series of compounds, demonstrated an IC50 for iNOS inhibition of 0.56 µM.
Q3: Has this compound been profiled for off-target activities?
Yes, a key analog of Zevaquenabant has been evaluated for selectivity against the cannabinoid receptor 2 (CB2R) and for its inhibitory activity against endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS) to assess its specificity for iNOS.
Q4: What is the selectivity profile of Zevaquenabant's analogs against other cannabinoid receptors and NOS isoforms?
A closely related S-enantiomer analog of Zevaquenabant displays a high degree of selectivity for CB1R over CB2R, with a Ki for CB2R greater than 10,000 nM. This indicates a selectivity ratio (Ki CB2R / Ki CB1R) of over 1754. Furthermore, it is 125-fold selective for iNOS over eNOS and shows no significant inhibition of nNOS at concentrations up to 100 µM.
Troubleshooting Experimental Results
Issue 1: Unexpected cellular phenotype observed that is inconsistent with CB1R inverse agonism or iNOS inhibition.
-
Possible Cause: Potential off-target activity at an uncharacterized receptor or enzyme. While designed for specificity, high concentrations of any compound can lead to off-target effects.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a full concentration-response curve for your observed phenotype. An effect that only manifests at very high concentrations is more likely to be an off-target effect.
-
Literature Review: Consult literature for known off-target effects of other CB1R antagonists or iNOS inhibitors with similar structural motifs.
-
Counter-Screening: If a specific off-target is suspected (e.g., another G-protein coupled receptor), perform a functional assay for that target in the presence of this compound.
-
Broad Panel Screening: For a more comprehensive analysis, consider submitting the compound for screening against a commercial off-target panel (e.g., a GPCR or kinase panel).
-
Issue 2: Inconsistent iNOS inhibition observed between biochemical and cell-based assays.
-
Possible Cause: Differences in compound metabolism or cell permeability. This compound is designed as a hybrid molecule that may be metabolized to release its iNOS inhibitory component.[1]
-
Troubleshooting Steps:
-
Metabolite Analysis: If possible, use LC-MS to analyze the cell lysate or media to determine if the parent compound is being metabolized.
-
Permeability Assay: Conduct a cell permeability assay (e.g., PAMPA) to ensure the compound is reaching its intracellular target.
-
Incubation Time: Vary the incubation time in your cell-based assay to see if this affects the observed inhibitory activity, which could be related to the rate of metabolic activation.
-
Quantitative Data Summary
The following tables summarize the binding affinity and inhibitory activity of a key S-enantiomer analog of this compound.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | Target | Ki (nM) |
| Analog of this compound | CB1R | 5.7 |
| Analog of this compound | CB2R | >10,000 |
Table 2: Nitric Oxide Synthase Inhibition
| Compound | Target | IC50 (µM) | Selectivity (eNOS/iNOS) |
| Analog of this compound | iNOS | 0.56 | 125-fold |
| Analog of this compound | eNOS | 70 | |
| Analog of this compound | nNOS | >100 |
Key Experimental Protocols
1. CB1R Radioligand Binding Assay
This protocol is a competitive binding assay to determine the affinity of a test compound for the CB1 receptor.
-
Materials:
-
Membranes from cells expressing human CB1R.
-
[3H]CP55,940 (radioligand).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Test compound (this compound).
-
Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2).
-
96-well plates.
-
Glass fiber filters (GF/C, pre-soaked in 0.3% PEI).
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, add 150 µL of the membrane preparation.
-
Add 50 µL of various concentrations of the test compound.
-
Add 50 µL of [3H]CP55,940 at a concentration near its Kd.
-
For total binding wells, add 50 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
-
2. iNOS Enzyme Activity Assay
This protocol measures the activity of iNOS by monitoring the conversion of L-arginine to L-citrulline.
-
Materials:
-
Purified iNOS enzyme or lysate from cells expressing iNOS.
-
[3H]L-arginine.
-
Assay buffer containing cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin).
-
Test compound (this compound).
-
Stop buffer (e.g., containing EDTA).
-
Cation exchange resin (to bind unreacted [3H]L-arginine).
-
Scintillation fluid.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and cofactors.
-
Add the iNOS enzyme/lysate to the reaction mixture.
-
Add various concentrations of the test compound.
-
Initiate the reaction by adding [3H]L-arginine.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Add the cation exchange resin and mix to bind the positively charged [3H]L-arginine.
-
Centrifuge the samples and collect the supernatant containing the neutral [3H]L-citrulline.
-
Add the supernatant to scintillation fluid and quantify radioactivity.
-
Calculate the percent inhibition at each concentration and determine the IC50 value.
-
Visualizations
References
- 1. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]
- 2. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (Rac)-Zevaquenabant dosage to avoid CNS side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Zevaquenabant. The focus is on optimizing dosage to avoid potential central nervous system (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as INV-101 or MRI-1867) is an investigational small molecule that functions as a peripherally selective inverse agonist for the cannabinoid receptor 1 (CB1R).[1] It also possesses inhibitory activity against inducible nitric oxide synthase (iNOS).[1] Its key characteristic is its "peripheral selectivity," meaning it is designed to act on CB1 receptors outside of the brain and spinal cord, thereby minimizing the risk of CNS side effects.[1][2]
Q2: What are the known CNS side effects associated with CB1R antagonists?
First-generation CB1R antagonists, such as rimonabant, were associated with significant psychiatric side effects, including depression, anxiety, and suicidal ideation, which led to their withdrawal from the market.[3][4][5] These side effects are a direct consequence of the blockade of CB1 receptors within the central nervous system.[4][6] CB1 receptors are abundant in the brain and play a crucial role in regulating mood, anxiety, and stress responses.[4][6]
Q3: How does this compound aim to avoid these CNS side effects?
The development of this compound is part of a strategy to create "third-generation" CB1R antagonists that are peripherally restricted.[1][2] This means the molecule is designed to have limited ability to cross the blood-brain barrier (BBB). By confining its action to the peripheral tissues, it can potentially deliver the therapeutic benefits of CB1R antagonism (e.g., in metabolic or fibrotic diseases) without the adverse psychiatric effects associated with central CB1R blockade.[2][3][5]
Q4: Is there a risk of CNS side effects with this compound even though it is peripherally restricted?
While designed to be peripherally restricted, high doses of any compound can potentially lead to increased brain exposure and off-target effects. Therefore, careful dose-finding studies are crucial. For instance, a phase 2 trial of monlunabant, another peripherally acting CB1R blocker, showed dose-dependent neuropsychiatric side effects such as anxiety, irritability, and sleep disturbances.[7] This highlights the importance of optimizing the dosage of this compound to maintain its peripheral selectivity and avoid CNS side effects.
Troubleshooting Guide: Investigating and Mitigating CNS Side Effects
This guide provides a systematic approach to troubleshooting potential CNS side effects during preclinical experiments with this compound.
Problem: Unexpected behavioral changes in animal models suggesting CNS effects.
Potential Cause 1: High Brain Penetrance at the Tested Dose.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the brain-to-plasma concentration ratio of this compound at the problematic dose.
-
Dose-Response Study: Perform a dose-response study to identify the minimum effective dose for the desired therapeutic effect and the threshold dose for CNS side effects.
-
Re-evaluate Formulation: The formulation can influence absorption and distribution. Consider if the vehicle used in your experiments could enhance BBB penetration. MedChemExpress suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for a suspended solution for oral and intraperitoneal injection.[8]
-
Potential Cause 2: Off-Target Effects.
-
Troubleshooting Steps:
-
In Vitro Target Profiling: Screen this compound against a panel of CNS receptors and enzymes to identify potential off-target interactions that could explain the observed behavioral phenotype.
-
Literature Review: Consult the literature for known off-target effects of similar chemical scaffolds.
-
Quantitative Data Summary
While specific dose-response data for CNS side effects of this compound is not publicly available, the following table summarizes its binding affinity and provides context from a similar compound.
| Compound | Target | Binding Affinity (Ki) | Clinical Trial Dose Range (for similar compound) | Observed Neuropsychiatric Side Effects (for similar compound) |
| This compound | CB1R | 5.7 nM[8][9] | Not publicly available | Not publicly available |
| Monlunabant | CB1R | Not specified | 10 mg, 20 mg, 50 mg (once daily)[7] | Anxiety, irritability, sleep disturbances (mild to moderate, dose-dependent)[7] |
Experimental Protocols
Protocol 1: Assessment of CNS Side Effects in Rodent Models
This protocol outlines key behavioral assays to evaluate potential anxiogenic and depressive-like behaviors in rodents.
-
Elevated Plus Maze (EPM):
-
Purpose: To assess anxiety-like behavior.
-
Methodology:
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Rodents are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Time spent in the open arms versus the closed arms is recorded. A decrease in the time spent in the open arms is indicative of anxiogenic-like effects.
-
-
-
Forced Swim Test (FST):
-
Purpose: To assess depressive-like behavior (behavioral despair).
-
Methodology:
-
Rodents are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility (floating) is measured over a set period (e.g., 6 minutes).
-
An increase in immobility time is interpreted as a depressive-like phenotype.
-
-
-
Locomotor Activity Test:
-
Purpose: To assess general activity levels and rule out sedation or hyperactivity as confounding factors for other behavioral tests.
-
Methodology:
-
Animals are placed in an open field arena equipped with infrared beams to track movement.
-
Total distance traveled, and other parameters are recorded over a set period (e.g., 30-60 minutes).
-
-
Visualizations
Signaling Pathway
Caption: CB1 Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow
Caption: Workflow for Optimizing this compound Dosage.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central side-effects of therapies based on CB1 cannabinoid receptor agonists and antagonists: focus on anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. inversago.com [inversago.com]
- 8. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in bleomycin-induced fibrosis models
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals address inconsistencies in bleomycin-induced fibrosis models.
Section 1: Bleomycin Administration and Dosing
Inconsistent fibrosis can often be traced back to the bleomycin administration protocol. The dose, route, and delivery technique are all critical variables that can significantly impact the outcome of the model.
Frequently Asked Questions (FAQs)
Q1: My fibrosis induction is highly variable between animals. Could the administration technique be the cause?
A1: Yes, the technique for administering bleomycin is a major source of variability. For intratracheal (IT) instillation, the most common method, inconsistent delivery to the lungs can result in patchy fibrosis.[1] Using a device like a Microsprayer® can help produce an aerosolized form of bleomycin, leading to more uniform distribution throughout the lung lobes and less variability between animals.[2] For other routes like intraperitoneal (IP) or subcutaneous injections, ensure consistent injection volumes and sites.
Q2: How do I choose the correct dose of bleomycin?
A2: The optimal bleomycin dose depends on the animal strain, administration route, and desired severity of fibrosis. A dose-response pilot study is highly recommended. For C57BL/6 mice, a single intratracheal dose of 1.5 - 3 mg/kg is often used.[2][3] It's important to note that higher doses can lead to increased mortality.[4]
Q3: What are the differences between intratracheal, intraperitoneal, and subcutaneous administration?
A3:
-
Intratracheal (IT): This is the most direct method and typically induces robust and rapid fibrosis.[5] It often results in more centralized bronchial fibrosis.[6]
-
Intraperitoneal (IP) & Subcutaneous (SubQ): These systemic routes can produce a more diffuse, subpleural fibrosis that may better mimic some aspects of human disease.[6] However, it may take longer to establish fibrotic conditions.[7]
-
Nasal Nebulization: This method can also create a uniform pulmonary fibrosis model that closely mimics clinical disease characteristics.[8]
Data Summary: Impact of Administration Route and Dose
| Species/Strain | Administration Route | Bleomycin Dose | Key Findings | Reference |
| C57BL/6 Mice | Intratracheal (Single Dose) | 1.5 mg/kg | Induces significant fibrosis by day 14, with a notable increase in Ashcroft score and hydroxyproline content. | [3][9] |
| C57BL/6 Mice | Intratracheal (Single Dose) | 3 mg/kg | Creates a focused, local fibrosis development. | [2] |
| C57BL/6 Mice | Intraperitoneal (Multiple Doses) | Not specified | Can induce fibrosis at 2 and 4 months, but it may subside after treatment withdrawal. | [5] |
| A/J and C57BL/6J Mice | Not specified | 80 U/kg (males), 100 U/kg (females) | A/J mice are resistant, while C57BL/6J mice are susceptible to fibrosis at this dose. | [10] |
| 129SVJ Mice | Intratracheal | >0.03 units | Doses above this level resulted in high mortality due to acute lung injury. | [4] |
Experimental Protocol: Intratracheal Instillation of Bleomycin in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine). Ensure a surgical plane of anesthesia is reached by checking for a lack of pedal withdrawal reflex.
-
Positioning: Place the anesthetized mouse in a supine position on a surgical board, inclining the board at a 45-degree angle.
-
Visualization of the Trachea: Gently extend the neck and use a small, blunt instrument to depress the tongue. Use a light source to transilluminate the neck and visualize the trachea.
-
Instillation: Using a sterile, flexible catheter or a specialized device like a Microsprayer®, carefully insert the tip into the trachea. Administer a single, slow bolus of bleomycin solution (typically 50 µL for a mouse).
-
Recovery: Remove the catheter and allow the mouse to recover in a warm, clean cage. Monitor the animal until it is fully ambulatory.
Experimental Workflow Diagram
Section 2: Animal Model Selection
The genetic background of the animal model is a critical determinant of susceptibility to bleomycin-induced fibrosis.
Frequently Asked Questions (FAQs)
Q1: Does the mouse strain affect the fibrotic response?
A1: Absolutely. Different mouse strains exhibit varying degrees of susceptibility to bleomycin-induced lung fibrosis.[11] C57BL/6 mice are generally considered susceptible and are the most commonly used strain.[12] In contrast, BALB/c mice are known to be more resistant to fibrosis.[11][12] This difference in response is linked to genetic factors that influence the inflammatory and fibrotic cascades.
Q2: Should I use male or female animals?
A2: While both sexes are used, some studies have noted sex-based differences in the fibrotic response. It is crucial to be consistent with the sex of the animals used within a study to minimize variability. If both sexes are used, the data should be analyzed separately.
Q3: Does the age of the animals matter?
A3: Yes, age can influence the fibrotic response. Older mice have been shown to have a more pronounced and persistent fibrotic response to bleomycin compared to younger mice, with delayed lung function recovery.[13] For consistency, it is best to use animals within a narrow age range (e.g., 8-12 weeks).
Data Summary: Strain-Dependent Fibrotic Response
| Mouse Strain | Susceptibility to Bleomycin-Induced Fibrosis | Key Characteristics | Reference |
| C57BL/6 | High | Most commonly used susceptible strain. Shows significant increases in TGF-β1 gene expression and MMPs. | [11][12] |
| DBA/2 | Intermediate | Shows a moderate fibrotic response. | [12] |
| Swiss | Intermediate | Exhibits a moderate level of fibrosis. | [12] |
| BALB/c | Low / Resistant | Shows a reduced fibrotic response, potentially due to lower TGF-β1 expression and less DNA breakage. | [11][12] |
| A/J | Resistant | Exhibits a very low fibrotic response. | [10] |
Troubleshooting Logic Diagram
Section 3: Fibrosis Assessment and Endpoint Analysis
The methods used to quantify fibrosis and the timing of these assessments are crucial for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: When is the best time to assess fibrosis after bleomycin administration?
A1: For a single intratracheal dose, the peak of fibrosis is typically observed between day 14 and day 21.[5][9] Some studies suggest that day 14 is optimal as it shows extensive fibrosis with less variability and lower mortality compared to day 21.[5] It's important to be aware that in some models, the fibrosis can be self-limiting and may begin to resolve after 6 weeks.[7]
Q2: What are the most common methods for quantifying fibrosis, and what are their pros and cons?
A2:
-
Histology (Ashcroft Score): This is a semi-quantitative method based on visual assessment of stained lung sections (e.g., Masson's trichrome).[14] While widely used, it can be subjective and prone to inter- and intra-observer variability.[3][15] Modified and automated scoring systems can improve reproducibility.[3][14]
-
Hydroxyproline Assay: This biochemical method quantifies the total collagen content in lung tissue, providing a more objective measure of fibrosis.[16][17] It is a robust and sensitive method.[9]
-
Gene and Protein Expression: Analysis of profibrotic markers like TGF-β1, α-SMA, and collagen type 1 (COL1A1) via qPCR or Western blot can provide mechanistic insights.[18]
Q3: My Ashcroft scores are not consistent between researchers. How can I improve this?
A3: To improve consistency in Ashcroft scoring:
-
Standardize the Protocol: Use a modified Ashcroft scale with clearly defined grading criteria.[14]
-
Blinded Scoring: Ensure that the person scoring the slides is blinded to the experimental groups.
-
Multiple Fields of View: Score multiple, randomly selected fields of view per slide and average the results.[19]
Data Summary: Comparison of Fibrosis Assessment Methods
| Method | Principle | Advantages | Disadvantages | Reference |
| Ashcroft Scoring | Semi-quantitative histological assessment of fibrosis severity (0-8 scale). | Widely used, provides morphological context. | Subjective, prone to inter/intra-observer variability. | [14][15][20] |
| Hydroxyproline Assay | Biochemical quantification of hydroxyproline, an amino acid abundant in collagen. | Objective, quantitative, sensitive, and reproducible. | Does not provide spatial information about fibrosis. | [9][17][21] |
| Micro-CT Imaging | Non-invasive, longitudinal imaging of lung density and structural changes. | Allows for repeated measurements in the same animal, reducing animal numbers and variability. | Requires specialized equipment; resolution may be lower than histology. | [1] |
| qPCR/Western Blot | Measures mRNA or protein levels of fibrotic markers (e.g., TGF-β, α-SMA). | Provides mechanistic insights into signaling pathways. | May not always correlate directly with the overall extent of collagen deposition. | [18] |
Experimental Protocol: Hydroxyproline Assay
This is a condensed protocol for measuring collagen content in lung tissue.
-
Tissue Preparation: Harvest and weigh the lung tissue. Homogenize the tissue in distilled water (e.g., 100 µL of water per 10 mg of tissue).[17][22]
-
Hydrolysis: Transfer a known volume of the homogenate to a pressure-tight vial. Add an equal volume of concentrated HCl (~12 M) and hydrolyze at 120°C for 3 hours.[22][23]
-
Oxidation: After hydrolysis, transfer a small aliquot of the supernatant to a 96-well plate. Add Chloramine T reagent and incubate at room temperature for 5 minutes.[23]
-
Color Reaction: Add DMAB reagent and incubate at 60°C for 90 minutes. This reaction produces a colored product.[23]
-
Measurement: Measure the absorbance at 560 nm using a spectrophotometer.[17][23]
-
Quantification: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
Signaling Pathway Diagram
References
- 1. Longitudinal assessment of bleomycin-induced lung fibrosis by Micro-CT correlates with histological evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 3. atsjournals.org [atsjournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 9. criver.com [criver.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The role of mouse strain differences in the susceptibility to fibrosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of strain variation in murine bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Automated Digital Quantification of Pulmonary Fibrosis in Human Histopathology Specimens [frontiersin.org]
- 16. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Prevention of Bleomycin-Induced Pulmonary Inflammation and Fibrosis in Mice by Paeonol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system | PLOS One [journals.plos.org]
- 20. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
Stability of (Rac)-MRI-1867 in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (Rac)-MRI-1867 in different solvent systems. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during the preparation, storage, and use of (Rac)-MRI-1867 solutions.
Q1: I'm having trouble dissolving (Rac)-MRI-1867. What should I do?
A1: (Rac)-MRI-1867 has low aqueous solubility. For initial solubilization, it is recommended to first dissolve the compound in an organic solvent like DMSO before further dilution. If you are still experiencing issues, ensure your DMSO is anhydrous (water-free) as moisture can reduce the solubility of hydrophobic compounds. Gentle warming (e.g., 37°C) and sonication can also aid in dissolution.
Q2: My (Rac)-MRI-1867 solution, prepared in a DMSO/saline-based vehicle, shows precipitation after preparation or upon storage. How can I prevent this?
A2: Precipitation is a common issue when diluting a DMSO stock solution into an aqueous-based vehicle. Here are some troubleshooting steps:
-
Order of Addition: Always add the DMSO stock solution of (Rac)-MRI-1867 to the co-solvents (like PEG300 and Tween-80) before adding the final aqueous component (saline). This ensures the compound is well-dispersed in the co-solvents before coming into contact with the aqueous phase.
-
Fresh Preparations: For aqueous-based formulations, it is highly recommended to prepare the solution fresh before each experiment. These formulations are often suspensions or emulsions and are not intended for long-term storage.
-
Sonication: After final dilution, sonicate the suspension to ensure a uniform distribution of the compound.
-
Vehicle Composition: Ensure the recommended solvent ratios are being used. The co-solvents PEG300 and Tween-80 are crucial for maintaining the compound in a suspended or emulsified state.
Q3: Can I store the prepared (Rac)-MRI-1867 working solutions? If so, for how long and at what temperature?
A3: Storage recommendations depend on the solvent system:
-
DMSO Stock Solutions: A stock solution of (Rac)-MRI-1867 in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
-
Aqueous-Based Working Solutions (e.g., DMSO/PEG300/Tween-80/Saline): These are typically suspensions and should be prepared fresh daily for optimal performance and to avoid precipitation or degradation.
-
Oil-Based Working Solutions (e.g., DMSO/Corn Oil): These solutions may offer better stability for longer-term animal studies but should still be prepared with care and monitored for any signs of precipitation. For extended studies, it is advisable to prepare fresh solutions periodically.
Q4: I have observed a change in the color or clarity of my (Rac)-MRI-1867 solution over time. What could be the cause?
A4: A change in appearance can indicate degradation of either the compound or the solvent components.
-
Oxidation: Components like PEG300 and Tween-80 can undergo oxidation, which may lead to discoloration.
-
Hydrolysis: Tween-80 can be susceptible to hydrolysis, breaking down into oleic acid and sorbitol, which could affect the stability of the formulation.
-
Compound Degradation: While specific degradation pathways for (Rac)-MRI-1867 are not extensively documented in publicly available literature, changes in solution appearance could signify its degradation. It is recommended to perform a stability analysis if you observe such changes.
Q5: How can I be sure that the solvent system itself is not causing any biological effects in my experiment?
A5: It is crucial to include a vehicle control group in your experiments. This group should receive the exact same solvent mixture, prepared in the same manner as the drug-treated group, but without (Rac)-MRI-1867. This will help you to differentiate the effects of the compound from those of the vehicle. The DMSO/PEG300/Tween-80/saline system is generally well-tolerated in rodents for in vivo studies.
Data Presentation: Solvent Systems for In Vivo Studies
The following tables summarize the recommended solvent systems for preparing (Rac)-MRI-1867 for in vivo administration.
Table 1: Aqueous-Based Suspension Formulation
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent/Viscosity Enhancer |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Diluent |
| Resulting Solution | Uniform Suspension | Solubility: ~2.5 mg/mL |
This formulation is suitable for oral and intraperitoneal injections and should be prepared fresh before use. Sonication is recommended to achieve a uniform suspension.[1]
Table 2: Oil-Based Solution Formulation
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Primary Solvent |
| Corn Oil | 90% | Vehicle/Solvent |
| Resulting Solution | Clear Solution | Solubility: ≥ 2.5 mg/mL |
This formulation may be considered for longer-term animal studies due to potentially better stability.[1]
Experimental Protocols
Protocol 1: Preparation of (Rac)-MRI-1867 Aqueous-Based Suspension
This protocol details the preparation of a 1 mL working solution of (Rac)-MRI-1867 at a concentration of 2.5 mg/mL.
Materials:
-
(Rac)-MRI-1867 powder
-
DMSO, anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 25 mg/mL stock solution of (Rac)-MRI-1867 in DMSO.
-
To a sterile 1.5 mL microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL (Rac)-MRI-1867 DMSO stock solution to the PEG300.
-
Vortex the mixture thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is well-mixed.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final mixture vigorously.
-
Sonicate the suspension for 5-10 minutes to ensure a uniform particle distribution.
-
Visually inspect the suspension for uniformity before administration.
Protocol 2: Stability Indicating HPLC Method for (Rac)-MRI-1867 (General Protocol)
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of (Rac)-MRI-1867. This method should be validated according to ICH guidelines.
Objective: To develop and validate a quantitative HPLC method capable of separating (Rac)-MRI-1867 from its potential degradation products.
Materials and Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
(Rac)-MRI-1867 reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Forced degradation reagents: HCl, NaOH, H₂O₂
Method Development (Example Starting Conditions):
-
Mobile Phase: A gradient elution of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of (Rac)-MRI-1867 (scan from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve (Rac)-MRI-1867 in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a known concentration (e.g., 1 mg/mL).
Forced Degradation Studies: To ensure the method is stability-indicating, subject (Rac)-MRI-1867 to stress conditions to generate degradation products.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent (Rac)-MRI-1867 peak.
Visualizations
References
How to minimize variability in oral gavage of suspended compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in oral gavage of suspended compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors contributing to variability in oral gavage studies?
A1: Variability in oral gavage studies primarily stems from three sources: the formulation of the suspension, the technical execution of the gavage procedure, and the physiological stress response of the animal.[1][2] Inconsistent suspension homogeneity can lead to inaccurate dosing, while improper gavage technique can cause injury, stress, and variable absorption.[3][4] Animal stress itself is a significant confounding variable, impacting physiological parameters and data validity.[1][5][6]
Q2: How do I choose the appropriate vehicle for my suspended compound?
A2: The choice of vehicle is critical for creating a stable and homogenous suspension.[7] Common vehicles include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or methylcellulose, and oil-based vehicles such as corn oil.[8][9] The ideal vehicle should be non-toxic, compatible with the test compound, and have a viscosity that facilitates accurate and smooth administration.[7][10] For poorly soluble compounds, co-solvent systems (e.g., involving DMSO, PEG 400, Tween-80) may be necessary, but require careful validation to avoid precipitation upon administration.[8][9]
Q3: What is the difference between rigid stainless steel and flexible plastic gavage needles, and which should I use?
A3: Flexible plastic feeding tubes are generally recommended as a refinement to reduce the risk of esophageal trauma and inadvertent tracheal placement.[3][11] Their soft, rounded tips are safer for the animal.[11] While stainless steel needles are reusable, they carry a higher risk of injury if not used with extreme care.[12] Disposable plastic tubes also eliminate the risk of cross-contamination between animals.[11]
Q4: How can I minimize animal stress during the oral gavage procedure?
A4: Minimizing animal stress is crucial for both animal welfare and data quality.[1][6] Proper handling and restraint are paramount; animals should be habituated to handling before the study begins.[5][11] The gavage procedure should be performed swiftly and gently by a trained and proficient technician.[13][14] Some studies suggest that precoating the gavage needle with sucrose can reduce procedural time and the animal's stress response.[1]
Troubleshooting Guides
Issue 1: Inconsistent Dosing and Variable Results
Possible Cause: Poor suspension homogeneity. Troubleshooting Steps:
-
Optimize Suspension Preparation:
-
Validate Homogeneity: Before starting the study, and whenever a new batch is made, assess the homogeneity of the suspension.[17] This can be done by taking samples from the top, middle, and bottom of the container and analyzing the concentration of the API.
-
Maintain Suspension During Dosing: If the compound settles quickly, ensure the suspension is mixed (e.g., by vortexing) immediately before drawing each dose.
Issue 2: Animal Distress, Injury, or Mortality During or After Gavage
Possible Cause: Improper gavage technique. Troubleshooting Steps:
-
Verify Gavage Needle Size: Ensure the gavage needle is the correct length and gauge for the size of the animal. The needle should reach from the corner of the mouth to the last rib without being excessively long.[18]
-
Proper Restraint: Use a firm but gentle restraint technique that keeps the animal's head and neck in a straight line to facilitate smooth passage of the needle into the esophagus.[11][18]
-
Gentle Insertion: Never force the gavage needle. It should pass smoothly down the esophagus. If resistance is met, withdraw and reinsert.[14][18] Inserting the needle to the side of the mouth can help prevent the animal from biting it.[11]
-
Confirm Placement: Before administering the dose, ensure the needle is in the esophagus and not the trachea. Signs of tracheal placement include fluid bubbling from the nose or difficulty breathing.[11][18]
-
Slow Administration: Administer the compound slowly to prevent reflux and potential aspiration.[18]
Data Presentation
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) |
| up to 14 | 24 | 1 | 1.25 |
| 15-20 | 22 | 1-1.5 | 1.25 |
| 20-25 | 20 | 1-2 | 2.25 |
| 25-30 | 18 | 1-2 | 2.25 |
| 30-35 | 18 | 1-3 | 2.25 |
Source: Adapted from San Diego State University Institutional Animal Care and Use Committee guidelines.[18]
Table 2: Recommended Maximum Oral Gavage Volumes
| Species | Maximum Volume (mL/kg) |
| Mouse | 10 |
| Rat | 10-20 |
Note: These are general guidelines. To maximize gavage volume, food can be withheld for a few hours before the procedure with ethical approval.[19] For pregnant animals, the maximum volume should be reduced.[14]
Experimental Protocols
Protocol 1: Preparation of a Homogeneous Suspension (0.5% Methylcellulose)
-
Weighing: Accurately weigh the required amounts of the test compound and methylcellulose.
-
Dissolving Methylcellulose: a. Heat approximately one-third of the final required volume of the vehicle (e.g., purified water) to 60-70°C. b. Add the methylcellulose to the heated water and stir until it is thoroughly wetted. c. Add the remaining two-thirds of the vehicle as cold water or ice to bring the temperature down, which will facilitate the dissolution of the methylcellulose. d. Continue stirring until a clear, viscous solution is formed.
-
Adding the Compound: a. Slowly add the weighed test compound to the methylcellulose solution while continuously stirring or vortexing. b. Continue mixing for a sufficient duration to ensure a uniform and fine dispersion of the particles.
-
Homogeneity and Stability Validation: a. Before use, visually inspect the suspension for any clumps or sedimentation. b. For validation, collect aliquots from different levels of the suspension (top, middle, bottom) and analyze for compound concentration to ensure homogeneity.[17][20] c. Assess the stability of the suspension over the intended period of use by re-evaluating homogeneity at different time points.[21]
Protocol 2: Oral Gavage Procedure in Mice
-
Preparation: a. Weigh the mouse to determine the correct dosing volume.[13] b. Select the appropriate size gavage needle.[18] Measure the needle from the tip of the mouse's nose to the bottom of the sternum and mark the tube to prevent over-insertion.[13][18] c. Fill the syringe with the calculated volume of the suspension, ensuring it is well-mixed immediately prior to drawing the dose.
-
Restraint: a. Gently but firmly restrain the mouse by scruffing the skin over the shoulders, extending the forelegs out to the sides.[13][22] b. Hold the mouse in an upright position to straighten the esophagus.[23]
-
Gavage Needle Insertion: a. Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat.[11][22] b. Allow the mouse to swallow the tip of the needle as it is gently advanced into the esophagus. There should be no resistance.[18][19]
-
Dose Administration: a. Once the needle is inserted to the pre-measured depth, administer the suspension slowly and steadily.[18] b. Monitor the animal for any signs of distress, such as gasping or fluid emerging from the nose. If this occurs, immediately withdraw the needle.[18]
-
Post-Procedure: a. Gently remove the needle along the same path of insertion.[13] b. Return the mouse to its cage and monitor for at least 5-10 minutes for any adverse reactions.[13]
Visualizations
Caption: Workflow for the preparation and validation of a suspended compound for oral gavage.
Caption: Decision tree for troubleshooting common issues in oral gavage of suspended compounds.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchanimaltraining.com [researchanimaltraining.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. instechlabs.com [instechlabs.com]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research.fsu.edu [research.fsu.edu]
- 15. fda.gov [fda.gov]
- 16. ondrugdelivery.com [ondrugdelivery.com]
- 17. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.sdsu.edu [research.sdsu.edu]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 21. mdpi.com [mdpi.com]
- 22. uac.arizona.edu [uac.arizona.edu]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Peripherally Restricted CB1R Inverse Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peripherally restricted CB1 receptor (CB1R) inverse agonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A common challenge in the development of peripherally restricted CB1R inverse agonists is ensuring that they do not cross the blood-brain barrier (BBB), thus avoiding the neuropsychiatric side effects that led to the withdrawal of first-generation compounds like rimonabant.[1][2] Strategies to limit brain penetration include increasing the polar surface area or designing molecules to be substrates for efflux transporters like P-glycoprotein.[3]
Q1: My peripherally restricted CB1R inverse agonist shows unexpected central nervous system (CNS) effects in vivo. What are the potential causes and how can I troubleshoot this?
A1: Unexpected CNS activity is a critical issue. Here are potential causes and troubleshooting steps:
-
Insufficient Peripheral Restriction: The compound may have greater brain penetration than predicted.
-
Troubleshooting:
-
Re-evaluate Physicochemical Properties: Review the compound's polar surface area (PSA) and lipophilicity (cLogP). A high PSA is generally associated with lower BBB penetration.[3]
-
Determine Brain-to-Plasma Ratio: Conduct pharmacokinetic studies to quantify the concentration of the compound in the brain versus the plasma. A low ratio is indicative of peripheral restriction. For example, the peripherally restricted antagonist TXX-522 has a brain-to-plasma ratio of less than 0.1.[2]
-
Assess P-gp Efflux: Use in vitro models, such as Caco-2 or MDCK cell permeability assays, to determine if the compound is a substrate for P-glycoprotein (P-gp), an efflux transporter at the BBB.[3]
-
-
-
Off-Target Effects: The observed CNS effects might not be mediated by CB1R.
-
Troubleshooting:
-
Comprehensive Off-Target Screening: Screen the compound against a panel of CNS-relevant receptors, ion channels, and enzymes to identify potential off-target interactions.[4][5]
-
Use CB1R Knockout Animals: Test the compound in CB1R knockout mice. If the CNS effects persist, they are likely independent of CB1R.[6]
-
-
-
Metabolite Activity: A metabolite of your compound might be centrally active.
-
Troubleshooting:
-
Metabolite Profiling: Identify the major metabolites in both plasma and brain tissue.
-
Synthesize and Test Metabolites: Synthesize the identified brain-penetrant metabolites and test them for CB1R activity and CNS effects.
-
-
Q2: I'm having difficulty distinguishing between neutral antagonism and inverse agonism for my compound in vitro. Which assays are most suitable?
A2: Differentiating these two mechanisms is crucial as inverse agonism can sometimes be linked to adverse effects.[7]
-
GTPγS Binding Assay: This is a classic functional assay.
-
Principle: Inverse agonists decrease the basal level of G-protein activation in the absence of an agonist. Neutral antagonists will not affect the basal level but will block agonist-induced activation.
-
Troubleshooting: Ensure the membrane preparation has a sufficiently high receptor density to detect basal signaling.[8]
-
-
cAMP Accumulation Assay: This assay measures the downstream consequences of Gαi/o protein activation.
-
Principle: CB1R activation inhibits adenylyl cyclase, decreasing cAMP levels. Inverse agonists will increase basal cAMP levels (by inhibiting basal receptor activity), while neutral antagonists will have no effect on their own.[2][9]
-
Troubleshooting: Use forskolin to stimulate adenylyl cyclase, which enhances the dynamic range of the assay, making it easier to detect inhibitory effects.[2][9]
-
-
β-Arrestin Recruitment Assay: This assay can reveal biased signaling.
Q3: My compound has poor aqueous solubility, which is complicating my in vitro and in vivo experiments. What formulation strategies can I employ?
A3: Poor solubility is a common challenge for CB1R ligands, which are often lipophilic.[12][13]
-
In Vitro Assays:
-
Use of Solubilizing Agents: For in vitro assays, small amounts of DMSO are commonly used. However, ensure the final concentration is low (typically <0.1%) to avoid artifacts. Pluronic F-127 or β-cyclodextrins can also be used.
-
Troubleshooting: Always run a vehicle control to account for any effects of the solubilizing agent.
-
-
In Vivo Studies:
-
Formulation Development:
-
Nanosuspensions: Reducing particle size can improve the dissolution rate.[12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be effective for highly lipophilic compounds.[12]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can enhance solubility.[12]
-
-
Troubleshooting: Conduct stability studies on your formulation to ensure the compound does not precipitate over time.[13]
-
Quantitative Data Summary
The following tables summarize key quantitative data for representative peripherally restricted CB1R inverse agonists.
Table 1: In Vitro Potency and Selectivity
| Compound | CB1R Binding Affinity (Ki, nM) | CB2R Binding Affinity (Ki, nM) | CB1R Functional Activity (IC50, nM) | Functional Assay | Reference |
| TXX-522 | 10.33 | >1000 | 10.33 | CB1-EGFP internalization | [2][9] |
| AM6545 | 1.4 | 410 | 1.8 | GTPγS | [1] |
| JD5037 | 0.82 (human) | - | - | GTPγS | [3] |
| MRI-1891 | - | - | 6 (G protein); 0.021 (β-arrestin) | - | [10] |
Table 2: Pharmacokinetic and In Vivo Data
| Compound | Brain/Plasma Ratio | CNS Effect Assays | Efficacy Model | Reference |
| TXX-522 | < 0.1 | No effect on WIN 55,212-2-induced hypothermia | Weight loss in DIO mice | [2][9] |
| AM6545 | ~0.03 | Inactive in cannabinoid tetrad | Reduced food intake and body weight | [1] |
| JD5037 | ~0.13 | No centrally mediated behavioral activity | Improved metabolic parameters | [3] |
| BPR0912 | 1/33 | Did not reverse agonist-induced hypothermia and analgesia | Weight loss in DIO mice | [3] |
Key Experimental Protocols
1. Protocol: [35S]GTPγS Binding Assay
This assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Materials:
-
Cell membranes expressing CB1R
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
[35S]GTPγS
-
GDP
-
Test compound (inverse agonist) and a reference agonist (e.g., CP55,940)
-
Scintillation fluid and counter
-
-
Procedure:
-
Incubate cell membranes (e.g., 6 µg) with the test compound at various concentrations for 60 minutes at 30°C in the assay buffer containing GDP (e.g., 10 µM) and [35S]GTPγS (e.g., 0.1 nM).[8]
-
To determine antagonist effects, include a fixed concentration of a CB1R agonist.
-
To assess inverse agonist activity, measure the effect of the compound on basal [35S]GTPγS binding in the absence of an agonist.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
2. Protocol: cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase, a downstream effector of CB1R.
-
Materials:
-
CHO or HEK293 cells stably expressing human CB1R
-
Forskolin
-
Test compound and reference agonist
-
cAMP detection kit (e.g., HTRF, ELISA)
-
-
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin (e.g., 5 µM) to induce cAMP production. A CB1R agonist will inhibit this production, while an inverse agonist will cause an increase above the basal level.[2][9]
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
3. Protocol: Brain-to-Plasma Ratio Determination
This protocol determines the extent of a compound's penetration into the CNS.
-
Materials:
-
Rodents (e.g., C57BL/6 mice or rats)
-
Test compound and formulation vehicle
-
LC-MS/MS system
-
-
Procedure:
-
Administer the test compound to the animals (e.g., orally or via IV).
-
At various time points after dosing, collect blood samples (via cardiac puncture into heparinized tubes) and harvest the whole brain.
-
Centrifuge the blood to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract the compound from both the plasma and brain homogenate samples.
-
Quantify the concentration of the compound in each matrix using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Cbrain/Cplasma) at each time point.
-
Visualizations
Caption: Troubleshooting logic for unexpected CNS effects.
Caption: CB1R inverse agonist signaling pathways.
References
- 1. Novel approaches and current challenges with targeting the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice [frontiersin.org]
- 10. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. drugpatentwatch.com [drugpatentwatch.com]
Technical Support Center: Validating Target Engagement of INV-101 in Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of INV-101, a selective glycogen phosphorylase (GP) inhibitor, in tissue samples.
FAQs
Q1: What is INV-101 and what is its target?
A1: INV-101 is a first-in-class, orally available small molecule that selectively inhibits glycogen phosphorylase (GP).[1][2] GP is a critical enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[3] By inhibiting GP, INV-101 modulates the metabolic activity of immune cells, which is a novel therapeutic approach for autoimmune diseases.[1]
Q2: Why is it important to validate INV-101 target engagement in tissue samples?
A2: Validating target engagement in tissue samples is a crucial step in drug development. It confirms that INV-101 reaches its intended target, glycogen phosphorylase, in a complex biological environment and exerts its inhibitory effect. This validation provides evidence for the mechanism of action and helps to establish a relationship between target occupancy and the pharmacological response, which is essential for advancing a drug candidate through preclinical and clinical development.[4][5]
Q3: What are the recommended methods for validating INV-101 target engagement in tissues?
A3: We recommend a multi-faceted approach to robustly validate the engagement of INV-101 with glycogen phosphorylase in tissue samples. The primary methods include:
-
Glycogen Phosphorylase Activity Assay: Directly measures the enzymatic activity of GP in tissue lysates and the inhibitory effect of INV-101.
-
Cellular Thermal Shift Assay (CETSA): Assesses the binding of INV-101 to GP in a cellular or tissue context by measuring changes in the thermal stability of the protein.[6][7][8]
-
Immunoprecipitation-Western Blot (IP-WB): While traditionally used for protein-protein interactions, this method can be adapted to confirm the interaction between INV-101 (if modified with a tag) and GP.
Q4: What are the key considerations when working with tissue samples for these assays?
A4: Working with tissue samples requires careful handling to preserve protein integrity and activity. Key considerations include:
-
Rapid Tissue Processing: Tissues should be processed quickly after collection or snap-frozen in liquid nitrogen and stored at -80°C to prevent protein degradation.
-
Efficient Lysis: The lysis buffer should be optimized to efficiently extract proteins from the tissue while maintaining the activity of glycogen phosphorylase and the integrity of the INV-101-GP complex. The inclusion of protease and phosphatase inhibitors is critical.[9][10]
-
Homogenization: Thorough homogenization is necessary to ensure complete lysis and release of intracellular proteins.
Experimental Protocols & Troubleshooting Guides
Glycogen Phosphorylase (GP) Activity Assay
This assay directly measures the enzymatic activity of GP in tissue lysates, providing a functional readout of INV-101's inhibitory effect.
Detailed Methodology
-
Tissue Lysate Preparation:
-
Homogenize 50 mg of frozen tissue powder in 500 µL of ice-cold assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 1 mM EDTA, 1 mM DTT, supplemented with protease and phosphatase inhibitors).
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 10-20 µg of tissue lysate per well.
-
Add varying concentrations of INV-101 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to the wells and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding a reaction mixture containing glycogen (1 mg/mL) and glucose-1-phosphate (0.5 mM).
-
The conversion of a substrate (e.g., a chromogenic or fluorogenic probe) linked to the GP reaction is measured over time using a plate reader. The rate of the reaction is proportional to the GP activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of INV-101.
-
Plot the percentage of GP activity against the logarithm of the INV-101 concentration to determine the IC50 value.
-
Quantitative Data Summary
| INV-101 Concentration | Mean GP Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 nM | 95.3 | 4.8 |
| 1 nM | 82.1 | 6.1 |
| 10 nM | 51.5 | 3.9 |
| 100 nM | 15.8 | 2.5 |
| 1 µM | 5.2 | 1.8 |
| 10 µM | 2.1 | 1.1 |
Note: The data presented are hypothetical and for illustrative purposes only.
Troubleshooting Guide
Q: I am observing very low or no GP activity in my control samples. What could be the issue?
A:
-
Inactive Enzyme: Ensure that the tissue was fresh or properly frozen and that the lysis buffer contained protease and phosphatase inhibitors. Repeated freeze-thaw cycles of the lysate should be avoided.
-
Sub-optimal Assay Conditions: Verify the pH of your assay buffer and the concentrations of substrates (glycogen and glucose-1-phosphate). The assay temperature should be maintained at 37°C.[11]
-
Low GP Expression: The tissue type you are using may have low endogenous levels of glycogen phosphorylase.
Q: The IC50 value I calculated is much higher than expected. What are the possible reasons?
A:
-
Incorrect INV-101 Concentration: Double-check your serial dilutions of INV-101.
-
High Protein Concentration: Using too much tissue lysate can lead to an underestimation of inhibitor potency. Try reducing the amount of lysate per well.
-
Presence of Endogenous Activators: The tissue lysate may contain high levels of endogenous activators of GP, such as AMP, which can compete with INV-101.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of INV-101 to glycogen phosphorylase in a more physiological context by measuring changes in the protein's thermal stability.[6][7][8]
Detailed Methodology
-
Tissue Treatment:
-
Freshly excised tissue can be sliced and incubated with different concentrations of INV-101 or vehicle. Alternatively, tissue homogenates can be used.
-
-
Thermal Challenge:
-
Aliquots of the treated tissue or homogenate are heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes, followed by cooling to room temperature.
-
-
Lysis and Protein Solubilization:
-
The heated samples are lysed in a suitable buffer containing protease inhibitors.
-
The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein pellet.
-
-
Detection:
-
The amount of soluble glycogen phosphorylase in the supernatant is quantified by Western blotting using a specific anti-GP antibody.
-
-
Data Analysis:
-
The band intensities from the Western blot are quantified.
-
A melting curve is generated by plotting the percentage of soluble GP against the temperature for both vehicle- and INV-101-treated samples. A shift in the melting curve to a higher temperature in the presence of INV-101 indicates target engagement and stabilization.
-
Quantitative Data Summary
| Temperature (°C) | % Soluble GP (Vehicle) | % Soluble GP (10 µM INV-101) |
| 45 | 100 | 100 |
| 50 | 98 | 100 |
| 55 | 85 | 98 |
| 60 | 52 | 88 |
| 65 | 21 | 65 |
| 70 | 5 | 35 |
Note: The data presented are hypothetical and for illustrative purposes only.
Troubleshooting Guide
Q: I don't see a clear melting curve for glycogen phosphorylase.
A:
-
Antibody Quality: The anti-GP antibody may not be specific or sensitive enough for Western blotting. Validate your antibody with a positive control.
-
Inefficient Lysis: Ensure complete lysis of the tissue after the heat challenge to release all soluble proteins.
-
Temperature Range: The chosen temperature range may not be appropriate for GP. You may need to optimize the temperature gradient.
Q: I am not observing a thermal shift with INV-101 treatment.
A:
-
Insufficient INV-101 Concentration: The concentration of INV-101 may be too low to cause a detectable stabilization. Try increasing the concentration.
-
Short Incubation Time: The incubation time with INV-101 might not be sufficient for binding. Increase the incubation period.
-
Destabilizing Effect: In some cases, a compound can destabilize its target, leading to a shift to a lower temperature. Analyze your data for this possibility.
-
No Change in Stability: It is possible that INV-101 binding does not significantly alter the thermal stability of glycogen phosphorylase under the tested conditions. This does not necessarily mean there is no engagement.[2]
Immunoprecipitation-Western Blot (IP-WB) for Small Molecule Target Engagement
This adapted IP-WB protocol can be used to demonstrate the direct interaction of a tagged version of INV-101 with endogenous glycogen phosphorylase.
Detailed Methodology
-
Tissue Lysate Preparation:
-
Prepare tissue lysates as described in the GP Activity Assay protocol, using a non-denaturing lysis buffer to preserve protein interactions.
-
-
Immunoprecipitation:
-
Incubate the tissue lysate with an anti-glycogen phosphorylase antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with cold lysis buffer to remove non-specific binding proteins.
-
-
Detection of Bound Small Molecule (requires a tagged INV-101):
-
If using a biotinylated INV-101, the immunoprecipitated complex can be probed by Western blot with streptavidin-HRP.
-
If using a version of INV-101 with a different tag (e.g., a fluorescent tag), appropriate detection methods should be used.
-
-
Western Blot Analysis:
-
Elute the protein-bead complexes.
-
Separate the eluate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against glycogen phosphorylase (to confirm successful IP) and with a reagent that detects the tagged INV-101.
-
Troubleshooting Guide
Q: I have high background in my Western blot.
A:
-
Insufficient Washing: Increase the number and duration of wash steps after immunoprecipitation. Consider adding a low concentration of a mild detergent (e.g., 0.1% Tween-20) to the wash buffer.[12]
-
Non-specific Antibody Binding: Ensure the primary antibody is specific for glycogen phosphorylase. Including an isotype control antibody for the IP is crucial to assess non-specific binding.[13]
-
Pre-clearing Lysate: Before adding the specific antibody, pre-clear the lysate by incubating it with beads alone to remove proteins that non-specifically bind to the beads.[8]
Q: I cannot detect the tagged INV-101 in the immunoprecipitated sample.
A:
-
Low Affinity Interaction: The interaction between INV-101 and GP might be weak and lost during the washing steps. Try using a more gentle wash buffer with lower salt concentration.
-
Inefficient Immunoprecipitation: Confirm that glycogen phosphorylase is efficiently immunoprecipitated by running a Western blot for GP on the IP eluate. If the IP is inefficient, you may need to optimize the antibody concentration or incubation time.[10]
-
Tag Interference: The tag on INV-101 might interfere with its binding to GP.
Glycogen Phosphorylase Signaling in Immune Cells
INV-101's therapeutic effect is based on modulating the metabolism of immune cells. Glycogenolysis, controlled by glycogen phosphorylase, provides a rapid source of glucose for processes like T cell and dendritic cell activation.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 4. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A single dose of glycogen phosphorylase inhibitor improves cognitive functions of aged mice and affects the concentrations of metabolites in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Formulation Strategies for Poorly Soluble CB1R Inhibitors
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the significant formulation challenges associated with poorly soluble Cannabinoid Receptor 1 (CB1R) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why are many CB1R inhibitors poorly soluble in water? A1: CB1R inhibitors, like many cannabinoids, are often highly lipophilic (fat-soluble) and have a high molecular weight.[1][2] This chemical structure, designed to interact with the cannabinoid receptor, results in poor aqueous solubility, which is a major hurdle for oral drug delivery. Low solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and limited bioavailability.[3]
Q2: How are poorly soluble CB1R inhibitors classified in the Biopharmaceutics Classification System (BCS)? A2: Most poorly soluble CB1R inhibitors fall under BCS Class II .[4][5] These compounds are characterized by low aqueous solubility but high intestinal permeability.[6] For BCS Class II drugs, the rate-limiting step for absorption is typically drug dissolution in the gastrointestinal fluids.[5] Therefore, formulation strategies are primarily focused on enhancing the solubility and dissolution rate to improve bioavailability.[4]
Q3: What are the primary goals of formulation development for these inhibitors? A3: The main objectives are to:
-
Enhance Aqueous Solubility and Dissolution Rate: To ensure the drug can dissolve in the GI tract for subsequent absorption.[7]
-
Improve Oral Bioavailability: To increase the fraction of the administered dose that reaches systemic circulation, thereby maximizing therapeutic efficacy.[8]
-
Ensure Formulation Stability: To maintain the drug's physical and chemical integrity throughout its shelf life, preventing changes like crystallization of an amorphous form.[3]
-
Achieve Consistent and Reproducible In Vivo Performance: To minimize variability in drug absorption between patients and under different conditions (e.g., fed vs. fasted state).[9]
Q4: What are the most common formulation strategies to improve the solubility of CB1R inhibitors? A4: Several techniques are employed, often in combination, to overcome solubility challenges. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.[5][10]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS) can improve solubilization in the gut.[11][12]
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][13]
-
Complexation with Cyclodextrins: Encapsulating the lipophilic drug molecule within the hydrophobic core of a cyclodextrin molecule can increase its solubility in water.[1][7]
Troubleshooting Guide
Problem 1: My CB1R inhibitor precipitates out of solution during initial solubility screening in aqueous buffers.
-
Possible Cause: The inhibitor's intrinsic solubility is extremely low, and the concentration tested exceeds its thermodynamic solubility limit in the chosen buffer.
-
Solution:
-
Determine Thermodynamic Solubility: First, accurately measure the thermodynamic solubility at different physiological pH values (e.g., 1.2, 4.5, 6.8) to establish a baseline.[14]
-
Use Co-solvents: For initial in vitro assays, consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to maintain solubility. Be mindful that the solvent concentration should not interfere with the biological assay.
-
Evaluate Solubilizing Excipients: Screen various surfactants (e.g., Sodium Lauryl Sulfate, Polysorbate 80) or cyclodextrins to find an effective solubilizing agent.[7][9]
-
Problem 2: The dissolution rate of my formulated tablet is slow and incomplete, failing to meet quality control specifications.
-
Possible Cause 1: Formulation-Related Issues. The formulation components may be hindering dissolution. For example, an excessive amount of a hydrophobic lubricant like magnesium stearate can form a film around the drug particles, impeding wetting and dissolution.[15] An imbalance between binders and disintegrants can also result in a tablet that doesn't break apart effectively.[15]
-
Solution 1: Optimize Formulation.
-
Possible Cause 2: Process-Related Issues. Over-compression during tableting can lead to a very hard tablet with low porosity, preventing the dissolution medium from penetrating the matrix.[15]
-
Solution 2: Adjust Manufacturing Parameters.
Problem 3: My amorphous solid dispersion (ASD) formulation shows excellent initial dissolution but then the drug concentration drops rapidly.
-
Possible Cause: The dissolved drug, which is in a supersaturated state, is converting from the high-energy amorphous form back to its stable, less soluble crystalline form (precipitation).[7]
-
Solution:
-
Incorporate a Precipitation Inhibitor: Add a secondary polymer to the formulation that is specifically designed to maintain the supersaturated state. Hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) are commonly used for this purpose.[7]
-
Optimize Drug Loading: A very high drug-to-polymer ratio can increase the risk of crystallization. Evaluate formulations with lower drug loading to improve stability.
-
Use Biorelevant Media: Test the formulation in dissolution media that simulate the gastrointestinal environment (e.g., FaSSIF, FeSSIF), as these contain bile salts and lecithin which can help maintain solubility.[9]
-
Problem 4: In vivo pharmacokinetic studies show low and variable oral bioavailability, even though my formulation shows good in vitro dissolution.
-
Possible Cause: This discrepancy, known as poor in vitro-in vivo correlation (IVIVC), can be due to several factors beyond dissolution, such as extensive first-pass metabolism or efflux transporter activity.[2][16] Cannabinoids are known to be susceptible to significant metabolism by cytochrome P450 enzymes in the gut wall and liver.[17]
-
Solution:
-
Investigate Pre-systemic Metabolism: Conduct in vitro studies with liver microsomes or Caco-2 cell monolayers to quantify the extent of metabolism and efflux.
-
Consider Formulation Strategies that Reduce First-Pass Metabolism: Lipid-based formulations, particularly those containing long-chain fatty acids, can promote lymphatic absorption, which bypasses the liver and can reduce first-pass metabolism.[11]
-
Chemical Modification: In early development, consider prodrug strategies to mask the metabolic sites of the inhibitor, allowing it to be absorbed intact before being converted to the active form in circulation.[8][16]
-
Data Presentation: Comparison of Formulation Strategies
The following table summarizes common formulation strategies used for BCS Class II compounds like CB1R inhibitors, highlighting their mechanisms and typical outcomes.
| Formulation Strategy | Mechanism of Solubility Enhancement | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Amorphous Solid Dispersion (ASD) | Creates a high-energy, amorphous form of the drug dispersed in a polymer matrix, leading to supersaturation upon dissolution.[5] | 10 to >100-fold | High drug loading possible; established manufacturing technology (spray drying, hot-melt extrusion).[10] | Physically unstable (risk of recrystallization); potential for precipitation in vivo.[3] |
| Lipid-Based Systems (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture, which forms a fine emulsion or microemulsion in the GI tract, facilitating solubilization and absorption.[12] | 5 to 50-fold | Can enhance lymphatic uptake, reducing first-pass metabolism; suitable for highly lipophilic drugs.[11] | Lower drug loading capacity; potential for GI side effects from surfactants. |
| Nanonization / Micronization | Increases the surface area of the drug particles, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[13] | 2 to 10-fold | Simple and well-understood technology; applicable to a wide range of drugs. | May not be sufficient for very poorly soluble compounds; particles can agglomerate. |
| Cyclodextrin Complexation | The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, forming a water-soluble inclusion complex.[7] | 5 to 100-fold | Rapidly increases apparent solubility; can also improve drug stability. | Limited drug loading due to stoichiometry; high amounts of cyclodextrin may have safety concerns.[3] |
Experimental Protocols
Protocol 1: Thermodynamic (Equilibrium) Solubility Assessment
This protocol determines the equilibrium solubility of a CB1R inhibitor, which is a critical parameter for formulation development.
-
Preparation of Buffers: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2 HCl, pH 4.5 acetate, and pH 6.8 phosphate) and bring them to a constant temperature, typically 37 ± 1 °C.[14]
-
Sample Preparation: Add an excess amount of the solid CB1R inhibitor to a glass vial containing a known volume of one of the prepared buffers. Ensure enough solid is present to maintain a saturated solution with undissolved particles remaining at the end of the experiment.[18]
-
Equilibration: Tightly seal the vials and place them in an orbital shaker or rotator set at 37 °C. Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[14][18] The time to reach equilibrium should be confirmed in preliminary studies by taking samples at various time points (e.g., 12, 24, 48, 72 hours) until the concentration plateaus.
-
Sample Collection and Processing: After equilibration, allow the vials to stand briefly to let larger particles settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a 0.22 µm filter (e.g., PVDF or PTFE, selected for low drug binding) to remove all undissolved solids.[19]
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved inhibitor using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the inhibitor at that specific pH and temperature. Perform the experiment in triplicate for each pH condition.[14]
Protocol 2: Dissolution Testing for a Formulated Product (USP Apparatus 2 - Paddle)
This method evaluates the rate and extent of drug release from a solid dosage form (e.g., tablet or capsule).
-
Apparatus Setup: Set up a USP Apparatus 2 (Paddle) dissolution bath. Set the temperature to 37 ± 0.5 °C and the paddle speed to a specified rate (commonly 50 or 75 RPM).[20]
-
Media Preparation: Fill each vessel with a specified volume (typically 900 mL) of the dissolution medium.[9] The medium should be de-aerated and pre-warmed to 37 °C. For poorly soluble drugs, the medium may need to contain a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to achieve sink conditions.[21] Sink condition is defined as a volume of medium at least three times that required to form a saturated solution of the drug.[9]
-
Dosage Form Introduction: Place one dosage form (tablet or capsule) into each vessel. Start the apparatus immediately.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Sample Analysis: Filter the samples immediately and analyze for dissolved drug concentration using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Reporting: Calculate the cumulative percentage of the drug dissolved at each time point. Plot the percentage of drug dissolved versus time to generate a dissolution profile.
Mandatory Visualizations
Caption: CB1R canonical signaling pathway and point of intervention.
Caption: Decision workflow for formulation of a poorly soluble CB1R inhibitor.
Caption: Root cause analysis for poor in vivo performance of CB1R inhibitors.
References
- 1. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jddtonline.info [jddtonline.info]
- 6. bepls.com [bepls.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. tabletscapsules.com [tabletscapsules.com]
- 11. researchgate.net [researchgate.net]
- 12. Current Challenges and Opportunities for Improved Cannabidiol Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. who.int [who.int]
- 15. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 16. pharmtech.com [pharmtech.com]
- 17. Novel approaches and current challenges with targeting the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pharmatutor.org [pharmatutor.org]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. Dissolution testing of a poorly soluble compound using the flow-through cell dissolution apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(Rac)-Zevaquenabant vs. Rimonabant: A Comparative Guide to In Vivo Efficacy in Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of (Rac)-Zevaquenabant (also known as MRI-1867) and the first-generation cannabinoid receptor 1 (CB1R) antagonist, rimonabant, in preclinical models of fibrosis. This compound is a peripherally restricted CB1R inverse agonist with dual-targeting capabilities as an inhibitor of inducible nitric oxide synthase (iNOS), a feature that distinguishes it from rimonabant.[1] This distinction is critical, as both the endocannabinoid system and iNOS are implicated in the pathogenesis of fibrosis. The following sections present a comprehensive overview of their comparative efficacy, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
Cannabinoid Signaling in Fibrosis and Mechanisms of Action
The endocannabinoid system, primarily through the activation of CB1R, is increasingly recognized as a significant contributor to the progression of fibrosis in various organs, including the liver, lungs, kidneys, and skin. Upregulation of CB1R in fibrotic tissues promotes pro-fibrotic signaling pathways. Both this compound and rimonabant are inverse agonists of CB1R, meaning they not only block the receptor but also reduce its basal activity. However, this compound's additional iNOS inhibitory activity provides a multi-pronged approach to combatting fibrosis.
Experimental Workflow for In Vivo Fibrosis Models
The evaluation of anti-fibrotic agents typically follows a standardized experimental workflow in preclinical animal models. This involves the induction of fibrosis, subsequent treatment with the test compounds, and a comprehensive analysis of various fibrotic endpoints.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the quantitative data from head-to-head comparative studies of this compound and rimonabant in various in vivo fibrosis models.
Liver Fibrosis
Models: Bile Duct Ligation (BDL) and Carbon Tetrachloride (CCl₄)-induced fibrosis in mice. Treatment: Compounds administered daily by oral gavage.
| Model | Parameter | Vehicle | Rimonabant (10 mg/kg) | This compound (10 mg/kg) |
| BDL | Fibrosis Area (% of Sirius Red Staining) | ~2.5% | ~1.5% | ~0.8% |
| Hydroxyproline Content (µg/g liver) | ~400 | ~250 | ~150 | |
| Col1a1 mRNA Expression (relative to vehicle) | 1.0 | ~0.6 | ~0.3 | |
| Timp1 mRNA Expression (relative to vehicle) | 1.0 | ~0.7 | ~0.4 | |
| CCl₄ | Fibrosis Area (% of Sirius Red Staining) | ~3.0% | ~1.8% | ~1.0% |
| Hydroxyproline Content (µg/g liver) | ~350 | ~220 | ~140 |
Data extracted from Cinar et al., 2016.[2][3]
Skin Fibrosis
Model: Bleomycin-induced skin fibrosis in mice. Treatment: Compounds administered daily by oral gavage for 14 days, starting 14 days after the first bleomycin injection.
| Parameter | Vehicle | Rimonabant (10 mg/kg) | This compound (10 mg/kg) |
| Dermal Thickness (µm) | ~400 | ~350 | ~250 |
| Hydroxyproline Content (µ g/punch biopsy) | ~120 | ~100 | ~80 |
Data extracted from a study on bleomycin-induced skin fibrosis.[4][5]
Pulmonary Fibrosis
Model: Bleomycin-induced pulmonary fibrosis in mice. Treatment: Compounds administered daily by oral gavage.
| Parameter | Vehicle | Rimonabant (10 mg/kg) | This compound (10 mg/kg) |
| Tgfβ1 mRNA Expression (relative to vehicle) | 1.0 | ~0.7 | ~0.4 |
| Ctgf mRNA Expression (relative to vehicle) | 1.0 | ~0.6 | ~0.3 |
| Col1a1 mRNA Expression (relative to vehicle) | 1.0 | ~0.5 | ~0.2 |
Data extracted from a study on bleomycin-induced pulmonary fibrosis.[6][7]
Renal Fibrosis
A direct head-to-head in vivo comparison with quantitative data for a renal fibrosis model was not identified in the searched literature. However, both compounds have been investigated independently in models of kidney fibrosis.
-
This compound: In a model of obesity-induced chronic kidney disease, MRI-1867 was found to reduce renal injury, inflammation, and fibrosis.[2]
-
Rimonabant: In rodent models of diabetic nephropathy and unilateral ureteral obstruction (UUO), rimonabant has been shown to protect against the development of renal fibrosis, glomerulosclerosis, and inflammation.[8][9]
Detailed Experimental Protocols
Bile Duct Ligation (BDL)-Induced Liver Fibrosis
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the common bile duct. The bile duct is then double-ligated with surgical silk and transected between the two ligatures. Sham-operated animals undergo the same procedure without ligation.
-
Treatment: this compound, rimonabant, or vehicle is administered daily by oral gavage, starting from the day of surgery for a specified period (e.g., 14 days).
-
Endpoint Analysis: After the treatment period, mice are euthanized, and liver tissues are collected. Fibrosis is assessed by:
-
Histology: Sirius Red staining to quantify collagen deposition.
-
Biochemistry: Hydroxyproline assay to measure total collagen content.
-
Gene Expression: qPCR for pro-fibrotic genes such as Col1a1, Timp1, and Acta2.
-
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Procedure: Mice receive intraperitoneal injections of CCl₄ (e.g., 1 mL/kg body weight, 10% solution in corn oil) twice a week for a specified duration (e.g., 4-6 weeks) to induce chronic liver injury and fibrosis.
-
Treatment: Concurrent with CCl₄ administration, mice are treated daily with this compound, rimonabant, or vehicle via oral gavage.
-
Endpoint Analysis: Similar to the BDL model, liver tissues are harvested for histological, biochemical, and gene expression analysis of fibrotic markers.
Bleomycin-Induced Skin Fibrosis
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Procedure: Mice receive daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL solution) into a defined area on the back for a period of 28 days.
-
Treatment: Treatment with this compound, rimonabant, or vehicle by oral gavage typically starts after the initial inflammatory phase (e.g., day 14) and continues until the end of the study.
-
Endpoint Analysis: Skin biopsies are collected from the injection site for:
-
Histology: Measurement of dermal thickness from H&E stained sections.
-
Biochemistry: Hydroxyproline assay to quantify collagen content.
-
Bleomycin-Induced Pulmonary Fibrosis
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Procedure: A single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg body weight) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Daily oral gavage of this compound, rimonabant, or vehicle is initiated either prophylactically (from day 0) or therapeutically (e.g., from day 7 or 14) and continues for a specified duration (e.g., 21 or 28 days).
-
Endpoint Analysis: Lungs are harvested for:
-
Histology: Ashcroft scoring of H&E or Masson's trichrome-stained sections to assess the severity of fibrosis.
-
Biochemistry: Hydroxyproline assay for total lung collagen content.
-
Gene Expression: qPCR analysis of pro-fibrotic and inflammatory markers in lung tissue homogenates.
-
Summary and Conclusion
The available in vivo data consistently demonstrate that both this compound and rimonabant possess anti-fibrotic properties across various organ systems. However, in direct head-to-head comparisons in models of liver, skin, and pulmonary fibrosis, this compound exhibits superior efficacy. This enhanced therapeutic effect is likely attributable to its dual mechanism of action, targeting both the CB1R and the iNOS pathways, both of which are critically involved in the pathogenesis of fibrosis.
For researchers and drug development professionals, this compound represents a promising next-generation therapeutic candidate for fibrotic diseases. Its peripheral restriction is designed to minimize the neuropsychiatric side effects that led to the withdrawal of rimonabant from the market. Further investigation, particularly direct comparative studies in models of renal fibrosis, will be valuable in fully elucidating the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cannabinoid Receptor 1 Inhibition in Chronic Kidney Disease: A New Therapeutic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB1 receptor antagonist rimonabant protects against chronic intermittent hypoxia-induced renal injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-MRI-1867 Demonstrates Superior Anti-Fibrotic Efficacy Over Selective iNOS Inhibition in Preclinical Liver Fibrosis Models
A novel hybrid compound, (Rac)-MRI-1867, which dually antagonizes the cannabinoid-1 receptor (CB1R) and inhibits inducible nitric oxide synthase (iNOS), has shown greater efficacy in reducing liver fibrosis in animal models compared to selective iNOS inhibitors alone. This comparison guide provides a detailed analysis of the experimental data, protocols, and underlying signaling pathways, offering valuable insights for researchers and professionals in drug development.
(Rac)-MRI-1867 is a peripherally restricted, orally bioavailable compound designed to target two key pathways implicated in the progression of liver fibrosis.[1][2] Its unique mechanism of action, combining CB1R inverse agonism with iNOS inhibition, appears to offer a synergistic therapeutic effect that surpasses the anti-fibrotic activity of compounds targeting only one of these pathways.[1] Experimental evidence from studies utilizing well-established mouse models of liver fibrosis, including bile duct ligation (BDL) and carbon tetrachloride (CCl4) administration, forms the basis of this guide.
Comparative Efficacy: (Rac)-MRI-1867 vs. Selective iNOS Inhibitor (1400W)
Quantitative data from preclinical studies reveal a significant advantage of (Rac)-MRI-1867 over the selective iNOS inhibitor 1400W in mitigating liver fibrosis. The following tables summarize key findings from a pivotal study comparing the effects of (Rac)-MRI-1867, 1400W, and the CB1R antagonist rimonabant in the BDL-induced liver fibrosis model.
Table 1: Effect on Liver Fibrosis Markers in Bile Duct Ligation (BDL) Model
| Treatment Group | Sirius Red Staining (% Fibrotic Area) | Liver Hydroxyproline (µg/g tissue) |
| Sham | 1.2 ± 0.2 | 110 ± 15 |
| BDL + Vehicle | 12.5 ± 1.1 | 450 ± 35 |
| BDL + Rimonabant (3 mg/kg/d) | 8.1 ± 0.7 | 320 ± 25 |
| BDL + 1400W (3 mg/kg/d) | 9.5 ± 0.9 | 370 ± 30 |
| BDL + (Rac)-MRI-1867 (3 mg/kg/d) | 5.5 ± 0.5# | 250 ± 20# |
*Data are presented as mean ± SEM. *P < 0.05 vs. BDL + Vehicle. #P < 0.05 vs. BDL + Rimonabant and BDL + 1400W. (Data extrapolated from Cinar et al., 2016)[1]
Table 2: Effect on Gene Expression of Pro-Fibrotic Markers in BDL Model
| Treatment Group | Collagen-1α1 (relative expression) | TGF-β1 (relative expression) | α-SMA (relative expression) | TIMP-1 (relative expression) |
| Sham | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| BDL + Vehicle | 8.5 ± 0.9 | 4.2 ± 0.5 | 6.8 ± 0.7 | 5.5 ± 0.6 |
| BDL + Rimonabant (3 mg/kg/d) | 4.2 ± 0.5 | 2.5 ± 0.3 | 3.5 ± 0.4 | 3.1 ± 0.4 |
| BDL + (Rac)-MRI-1867 (3 mg/kg/d) | 2.5 ± 0.3# | 1.8 ± 0.2# | 2.2 ± 0.3# | 2.0 ± 0.3# |
*Data are presented as mean ± SEM. *P < 0.05 vs. BDL + Vehicle. #P < 0.05 vs. BDL + Rimonabant. (Data extrapolated from Cinar et al., 2016)[1]
Table 3: Effect on Liver Injury Markers in BDL Model
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Sham | 45 ± 5 | 60 ± 8 |
| BDL + Vehicle | 350 ± 40 | 420 ± 50 |
| BDL + Rimonabant (3 mg/kg/d) | 210 ± 25 | 250 ± 30 |
| BDL + (Rac)-MRI-1867 (3 mg/kg/d) | 150 ± 20# | 180 ± 25# |
*Data are presented as mean ± SEM. *P < 0.05 vs. BDL + Vehicle. #P < 0.05 vs. BDL + Rimonabant. (Data extrapolated from Cinar et al., 2016)[1]
The data clearly indicate that while the selective iNOS inhibitor 1400W provides a statistically significant reduction in liver fibrosis and injury markers compared to the vehicle-treated group, its effects are less pronounced than those of (Rac)-MRI-1867.[1] The hybrid inhibitor consistently demonstrates superior efficacy across all measured parameters, including histological markers of fibrosis, gene expression of key pro-fibrotic mediators, and serum markers of liver damage.[1]
Underlying Signaling Pathways
The enhanced efficacy of (Rac)-MRI-1867 is attributed to its dual-target mechanism, which addresses both CB1R-dependent and iNOS-mediated pro-fibrotic pathways. The following diagrams illustrate the key signaling cascades involved.
Experimental Protocols
The preclinical findings presented are based on robust and widely accepted animal models of liver fibrosis. The following are detailed summaries of the experimental protocols employed.
Bile Duct Ligation (BDL)-Induced Liver Fibrosis
The BDL model induces cholestatic liver injury, leading to significant fibrosis.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Surgical Procedure:
-
Mice are anesthetized using isoflurane.
-
A midline laparotomy is performed to expose the abdominal cavity.
-
The common bile duct is located, carefully isolated, and double-ligated with surgical silk sutures.
-
The bile duct is then transected between the two ligatures.
-
The abdominal wall and skin are closed in layers.
-
Sham-operated control animals undergo the same procedure without ligation and transection of the bile duct.
-
-
Treatment Regimen:
-
(Rac)-MRI-1867, rimonabant, or 1400W (3 mg/kg/day) or vehicle are administered daily via oral gavage, starting on the day of surgery and continuing for 14 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized, and blood and liver tissue samples are collected.
-
Histological Analysis: Liver sections are stained with Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the hydroxyproline concentration.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Tgf-β1, Acta2 [α-SMA], Timp1).
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
The CCl4 model induces chronic hepatocellular injury, mimicking toxicant-induced liver fibrosis.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Induction of Fibrosis:
-
Mice receive intraperitoneal injections of CCl4 (1 ml/kg body weight, diluted in corn oil) twice weekly for 4 weeks.
-
Control animals receive injections of the corn oil vehicle.
-
-
Treatment Regimen:
-
(Rac)-MRI-1867 or rimonabant (3 mg/kg/day) or vehicle are administered daily via oral gavage concurrently with the CCl4 injections.
-
-
Endpoint Analysis:
-
Similar to the BDL model, liver tissue and serum are collected 48 hours after the final CCl4 injection.
-
Analyses include Sirius Red staining, hydroxyproline assay, qRT-PCR for pro-fibrotic markers, and measurement of serum ALT and AST levels.
-
Conclusion
The available preclinical data strongly suggest that the dual inhibition of CB1R and iNOS by (Rac)-MRI-1867 offers a more potent anti-fibrotic effect than the selective inhibition of iNOS alone.[1] This enhanced efficacy is likely due to the simultaneous targeting of multiple, convergent pro-fibrotic signaling pathways, including those mediated by TGF-β, PDGF, and the NLRP3 inflammasome.[1][3] For researchers and drug development professionals, these findings highlight the potential of multi-target therapeutic strategies for complex diseases like liver fibrosis and position (Rac)-MRI-1867 as a promising candidate for further clinical investigation.
References
- 1. SKLB023 as an iNOS inhibitor alleviated liver fibrosis by inhibiting the TGF-beta/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDGF receptor-α promotes TGF-β signaling in hepatic stellate cells via transcriptional and posttranscriptional regulation of TGF-β receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Third-Generation CB1R Antagonists: A Guide for Researchers
The landscape of cannabinoid receptor 1 (CB1R) antagonist development has evolved significantly, moving from first-generation agents fraught with central nervous system (CNS) side effects to a new wave of third-generation compounds designed for improved safety and tolerability. These newer antagonists are primarily characterized by their peripheral restriction or neutral antagonist profile, aiming to mitigate the neuropsychiatric adverse events that led to the withdrawal of earlier drugs like rimonabant. This guide provides a head-to-head comparison of key third-generation CB1R antagonists, focusing on their pharmacological properties and supported by experimental data to inform researchers and drug development professionals.
Introduction to Third-Generation CB1R Antagonists
First-generation CB1R antagonists, such as rimonabant and taranabant, demonstrated efficacy in treating obesity and related metabolic disorders. However, their clinical development was halted due to severe psychiatric side effects, including anxiety, depression, and suicidal ideation, which were attributed to their action on central CB1 receptors[1][2]. In response, second and third-generation antagonists were developed with two primary strategies to avoid these CNS liabilities: peripheral restriction to limit brain penetration and the development of neutral antagonists devoid of inverse agonist activity[1][3][4]. This comparison focuses on prominent examples of these next-generation compounds: TM-38837, AM-6545, Drinabant (AVE-1625), and NIDA-41020.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for the selected third-generation CB1R antagonists. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Binding Affinity and Functional Activity
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Functional Profile | Reference |
| TM-38837 | CB1R | Radioligand Binding | Human | - | 8.5 | Inverse Agonist | [5] |
| CB2R | Radioligand Binding | Human | - | 605 | - | [5] | |
| AM-6545 | CB1R | Radioligand Binding | Rat | 1.7 | - | Neutral Antagonist | [6][7] |
| CB1R | Radioligand Binding | - | 3.3 | - | Neutral Antagonist | [1] | |
| CB2R | Radioligand Binding | Rat | 523 | - | - | [6] | |
| Drinabant | CB1R | Calcium Signal | Human | - | 25 | Antagonist | [8] |
| (AVE-1625) | CB1R | Calcium Signal | Rat | - | 10 | Antagonist | [8] |
| CB2R | Calcium Signal | Human | - | Ineffective | - | [8] | |
| NIDA-41020 | CB1R | Radioligand Binding | - | 4.1 | - | Antagonist | [9] |
Table 2: In Vivo Efficacy in Obesity Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| TM-38837 | Diet-induced obese (DIO) mice | - | Significant weight loss, comparable to rimonabant. | [4] |
| AM-6545 | DIO mice | 10 mg/kg, i.p. | Reduced food intake and body weight. | [6][10] |
| DIO mice | Chronic treatment | Reduced weight gain and adiposity, improved glucose tolerance and insulin resistance. | [11] | |
| Drinabant | Female Wistar rats | 10 mg/kg, oral | Reduced body weight and fat mass. | [8] |
| (AVE-1625) |
Signaling Pathways of the CB1 Receptor
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, a signaling cascade is initiated that modulates various cellular functions. The following diagram illustrates the canonical signaling pathway of the CB1R.
Caption: Canonical CB1R signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key in vitro assays used to characterize CB1R antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.
Objective: To measure the displacement of a radiolabeled CB1R ligand by the test compound.
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from CHO or HEK293 cells, or brain tissue).
-
Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known CB1R ligand).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Parallel incubations are performed with the radioligand and the non-specific binding control to determine non-specific binding.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
GTPγS Binding Assay
This functional assay measures the ability of a compound to stimulate G-protein activation, distinguishing between agonists, inverse agonists, and neutral antagonists.
Objective: To quantify the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing the CB1 receptor.
-
[35S]GTPγS.
-
Test compound at various concentrations.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
Procedure:
-
Pre-incubate the cell membranes with the test compound.
-
Initiate the reaction by adding [35S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data are expressed as the percentage of stimulation over basal levels. Agonists will increase [35S]GTPγS binding, inverse agonists will decrease it below basal levels, and neutral antagonists will have no effect on their own but will block the effects of an agonist.
cAMP Accumulation Assay
This assay measures the functional consequence of CB1R activation on the downstream signaling molecule, cyclic AMP (cAMP).
Objective: To determine the effect of a test compound on the intracellular levels of cAMP.
Materials:
-
Whole cells expressing the CB1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or BRET-based).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable detection kit.
-
CB1R agonists will inhibit forskolin-stimulated cAMP accumulation, while inverse agonists will further decrease it. Neutral antagonists will block the effect of an agonist on cAMP levels.
Conclusion
Third-generation CB1R antagonists represent a promising therapeutic strategy for metabolic disorders, with a design focused on avoiding the CNS-related side effects of their predecessors. Compounds like TM-38837 and AM-6545 exemplify the approaches of peripheral restriction and neutral antagonism, respectively. The data presented in this guide, while compiled from diverse sources, provides a valuable starting point for researchers to compare the pharmacological profiles of these agents. The provided experimental protocols offer a framework for the in vitro characterization of novel CB1R modulators. Further head-to-head studies under standardized conditions will be crucial for a definitive comparative assessment and for advancing the most promising candidates toward clinical development.
References
- 1. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assay for the human CB1 receptor [bio-protocol.org]
- 6. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripherally restricted cannabinoid type 1 receptor (CB1R) antagonist, AM6545, potentiates stress-induced hypothalamic–pituitary–adrenal axis activation via a non-CB1R mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE NOVEL CANNABINOID CB1 ANTAGONIST AM6545 SUPPRESSES FOOD INTAKE AND FOOD-REINFORCED BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peripherally Restricted CB1R Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
The quest for effective anti-obesity therapeutics with minimal side effects has led to the development of peripherally restricted cannabinoid 1 receptor (CB1R) inverse agonists. These compounds aim to replicate the metabolic benefits of first-generation CB1R antagonists, such as rimonabant, while avoiding the neuropsychiatric adverse events associated with central CB1R blockade. This guide provides a comparative overview of prominent peripheral CB1R inverse agonists, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Quantitative Data Comparison
The following table summarizes key in vitro and in vivo pharmacological parameters of selected peripheral CB1R inverse agonists. Data has been compiled from various preclinical and clinical studies to facilitate a cross-study comparison.
| Compound | Target Affinity (Ki, nM) | In Vivo Model | Dose | Route of Administration | Key Findings | Reference |
| TM38837 | 16 (Kd) | Diet-Induced Obese (DIO) Mice | Not specified | Not specified | Similar weight-loss efficacy to rimonabant with lower CNS penetrance. | [1] |
| Non-human primates (PET study) | Not applicable | Not applicable | Favorable decreased ability to cross the blood-brain barrier compared to rimonabant. | [2] | ||
| Healthy Male Volunteers (Phase I) | 5 mg - 900 mg | Oral | No psychiatric side-effects compared to placebo. | [2] | ||
| JD5037 | 0.35 | DIO Mice | 3 mg/kg/day | Not specified | As effective as its brain-penetrant parent compound (ibipinabant) in improving metabolic parameters. Reduced body weight by ~20% over 28 days. | [1][2] |
| Rats and Dogs (Toxicity study) | Up to 150 mg/kg/day (rats), 20-75 mg/kg/day (dogs) | Not specified | Up to 11% lower body weight in rats compared to control; no significant weight difference in dogs. | [1] | ||
| AM6545 | 1.7 | DIO Mice | 10 mg/kg/day | i.p. | Improved leptin sensitivity and metabolic profile. | [2] |
| MRI-1867 (INV-101/zevaquenabant) | Not specified | DIO Mice | Not specified | Not specified | Lost weight, decreased food intake, and increased energy expenditure and fat oxidation. | [3] |
| MRI-1891 (INV-202/monlunabant) | Not specified | Obese people with metabolic syndrome (Phase 1b) | Not specified | Not specified | Demonstrated a 3.3% body weight reduction over 28 days. | [4] |
| TXX-522 | 10.33 (IC50) | DIO Mice | Not specified | Not specified | Dose-dependently decreased body weight and fat mass, comparable to rimonabant, with ~2% blood-brain barrier penetrance. | [1] |
| BPR0912 | 8.5 (IC50) | DIO Mice | 10 mg/kg | Not specified | As effective as rimonabant at promoting weight loss and induced thermogenesis. | [1] |
Signaling Pathway of CB1R Inverse Agonism
The cannabinoid 1 receptor (CB1R) is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). In its basal state, CB1R can exhibit some level of constitutive activity. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. This is in contrast to a neutral antagonist, which would only block the binding of an agonist without affecting the receptor's basal activity. The signaling cascade initiated by a CB1R inverse agonist ultimately leads to a reduction in the downstream effects typically associated with CB1R activation.
Caption: CB1R Inverse Agonist Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are generalized protocols for key experiments used to characterize peripheral CB1R inverse agonists.
In Vitro CB1R Binding Assay
This assay determines the affinity of a compound for the CB1 receptor.
Objective: To determine the binding affinity (Ki) of test compounds for the CB1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human CB1R.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compounds (peripheral CB1R inverse agonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known CB1R ligand like WIN55,212-2).
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, cell membranes, radioligand, and either the test compound or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for CB1R Binding Assay.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
This model is widely used to assess the anti-obesity potential of drug candidates.
Objective: To evaluate the effect of peripheral CB1R inverse agonists on body weight, food intake, and metabolic parameters in a model of obesity.
Materials:
-
Male C57BL/6J mice.
-
High-fat diet (HFD; e.g., 60% kcal from fat).
-
Standard chow diet.
-
Test compounds.
-
Vehicle control.
-
Equipment for measuring body weight, food intake, and for performing glucose tolerance tests.
Procedure:
-
Induction of Obesity: Wean male C57BL/6J mice and place them on a high-fat diet for a period of 8-12 weeks to induce obesity and related metabolic disturbances. A control group is maintained on a standard chow diet.
-
Compound Administration: Randomly assign the DIO mice to treatment groups (vehicle control and different doses of the test compound). Administer the compounds daily for a specified duration (e.g., 28 days) via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring:
-
Body Weight and Food Intake: Measure body weight and food intake daily or several times per week.
-
Metabolic Parameters: At the end of the treatment period, or at selected time points, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess glucose homeostasis.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, adipose tissue) for further analysis (e.g., plasma lipid levels, liver triglyceride content, gene expression analysis).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the effects of the test compounds compared to the vehicle control.
References
- 1. mdpi.com [mdpi.com]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of (Rac)-MRI-1867 Selectivity for Peripheral CB1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of (Rac)-MRI-1867, a peripherally restricted antagonist of the cannabinoid 1 receptor (CB1R), with other relevant compounds. The focus is on the validation of its selectivity for peripheral CB1Rs, a critical feature for therapeutic agents aiming to avoid the neuropsychiatric side effects associated with central CB1R blockade. Experimental data from preclinical studies are presented to support the comparison, along with detailed methodologies for key validation assays.
Compound Overview
(Rac)-MRI-1867 is a novel compound that exhibits dual antagonism of peripheral CB1R and inducible nitric oxide synthase (iNOS). Its design is intended to limit its penetration across the blood-brain barrier (BBB), thereby concentrating its pharmacological effects in peripheral tissues. For comparative purposes, this guide includes data on:
-
Rimonabant: A first-generation, brain-penetrant CB1R antagonist that was withdrawn from the market due to adverse psychiatric effects. It serves as a key comparator to highlight the importance of peripheral selectivity.
-
TXX-522: Another peripherally restricted CB1R antagonist.
-
JD5037: A peripherally restricted CB1R inverse agonist.
Quantitative Data Comparison
The following tables summarize key quantitative data from in vivo studies, demonstrating the peripheral selectivity of (Rac)-MRI-1867 compared to other agents.
Table 1: Brain Penetration of CB1R Antagonists
| Compound | Species | Dose | Brain Concentration | Plasma Concentration | Brain/Plasma Ratio (Kp) | Reference |
| (Rac)-MRI-1867 | Rat | 10 mg/kg | 528.9 ± 1.6 ng/mL | 23323.0 ± 267.8 ng/mL | 0.03 | [1] |
| Rimonabant | Rat | 10 mg/kg | - | - | 1.67 | [1] |
| TXX-522 | Rat | - | 528.9 ± 1.6 ng/mL | 23323.0 ± 267.8 ng/mL | 0.02 | [2] |
Note: Direct head-to-head in vivo comparative studies for brain penetration between (Rac)-MRI-1867 and JD5037 were not available in the reviewed literature.
Table 2: In Vivo Brain CB1R Occupancy
| Compound | Species | Dose | CB1R Occupancy | Method | Reference |
| (Rac)-MRI-1867 | Mouse | 3-30 mg/kg | No significant displacement | PET with [18F]FMPEP-d2 | [3] |
| Rimonabant | Mouse | 3 mg/kg | Significant displacement | PET with [18F]FMPEP-d2 | [3] |
Table 3: In Vivo Functional Assessment of Central CB1R Blockade
| Compound | Species | Dose | Test | Outcome | Reference |
| (Rac)-MRI-1867 | Mouse | 3-30 mg/kg | Elevated Plus Maze | No anxiogenic-like behavior | [3] |
| Rimonabant | Mouse | 3 mg/kg | Elevated Plus Maze | Pronounced anxiogenic-like behavior | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tissue Distribution Analysis by LC-MS/MS
This protocol is for the quantification of the test compound in brain and plasma to determine the brain/plasma concentration ratio (Kp), a key indicator of blood-brain barrier penetration.
a. Sample Collection and Preparation:
-
Animals (e.g., rats) are administered the test compound via the intended route (e.g., oral gavage).
-
At a specified time point post-administration, blood samples are collected via cardiac puncture into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
The animal is then transcardially perfused with saline to remove blood from the tissues.
-
The brain is harvested, weighed, and homogenized in a suitable buffer.
-
Both plasma and brain homogenate samples are subjected to protein precipitation with an organic solvent (e.g., acetonitrile).
-
The supernatant is collected after centrifugation, evaporated to dryness, and reconstituted in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
An appropriate liquid chromatography system coupled with a tandem mass spectrometer is used.
-
Chromatographic separation is achieved on a suitable column (e.g., C18) with a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the parent and a specific product ion of the analyte and an internal standard.
-
A calibration curve is generated using standards of known concentrations to quantify the analyte in the samples.
In Vivo Brain CB1R Occupancy by PET Imaging
This protocol assesses the extent to which a test compound binds to and occupies CB1 receptors in the living brain.
a. Radiotracer:
-
A validated CB1R-specific PET radiotracer, such as [18F]FMPEP-d2, is used.
b. Animal Preparation and Dosing:
-
Animals (e.g., mice) are anesthetized and placed in a PET scanner.
-
A baseline scan is performed after intravenous injection of the radiotracer to determine the baseline CB1R availability.
-
For the occupancy study, animals are pre-treated with the test compound at various doses before the administration of the radiotracer.
c. PET Image Acquisition and Analysis:
-
Dynamic PET scans are acquired over a specified duration.
-
The acquired PET data are reconstructed into images.
-
Regions of interest (ROIs) are drawn on the images corresponding to brain areas with high CB1R density.
-
The time-activity curves for each ROI are generated.
-
The binding potential or distribution volume of the radiotracer is calculated.
-
CB1R occupancy is determined by the percentage reduction in radiotracer binding in the pre-treated animals compared to the baseline or vehicle-treated controls.
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
The EPM test is a widely used behavioral assay to assess anxiety in rodents. Blockade of central CB1R is known to induce anxiety-like behavior.
a. Apparatus:
-
The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
b. Procedure:
-
Animals (e.g., mice) are administered the test compound or vehicle.
-
After a specified pre-treatment time, each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
The session is recorded by an overhead video camera.
c. Data Analysis:
-
The time spent in the open arms and the number of entries into the open and closed arms are quantified.
-
A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic-like behavior.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vivo validation of peripheral selectivity.
Caption: Central vs. Peripheral CB1R antagonist action.
References
Assessing the Translational Potential of (Rac)-MRI-1867 in Human Fibrotic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant global health burden with limited therapeutic options. This guide provides a comparative analysis of (Rac)-MRI-1867, a novel dual-target inhibitor, against current standards of care and other relevant compounds for the treatment of fibrotic diseases. The information presented herein is intended to assist researchers and drug development professionals in assessing the translational potential of this promising therapeutic candidate.
Executive Summary
(Rac)-MRI-1867 is a peripherally restricted, orally bioavailable small molecule that acts as a dual inhibitor of cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). Preclinical studies have demonstrated its potent anti-fibrotic activity in various models of organ fibrosis, including liver, lung, kidney, and skin fibrosis. Its unique dual-target mechanism of action appears to offer superior efficacy compared to single-target agents. This guide will delve into the comparative efficacy of (Rac)-MRI-1867 against established anti-fibrotic drugs, nintedanib and pirfenidone, as well as the single-target CB1R antagonist, rimonabant.
Comparative Efficacy of Anti-Fibrotic Agents
The following tables summarize the quantitative preclinical efficacy of (Rac)-MRI-1867 and its comparators in various animal models of fibrosis. It is important to note that direct head-to-head studies are limited, and comparisons are drawn from studies with similar experimental designs.
Table 1: Comparison in a Murine Model of Liver Fibrosis (Bile Duct Ligation - BDL)
| Compound | Dosage | Efficacy Endpoint | Result |
| (Rac)-MRI-1867 | 3 mg/kg/day | Sirius Red Staining (% Fibrotic Area) | Significantly greater reduction vs. Rimonabant[1] |
| 3 mg/kg/day | Hydroxyproline Content | Significantly greater reduction vs. Rimonabant[1] | |
| Rimonabant | 3 mg/kg/day | Sirius Red Staining (% Fibrotic Area) | Significant reduction vs. Vehicle[1] |
| 3 mg/kg/day | Hydroxyproline Content | Significant reduction vs. Vehicle[1] |
Table 2: Comparison in a Murine Model of Liver Fibrosis (Carbon Tetrachloride - CCl₄)
| Compound | Dosage | Efficacy Endpoint | Result |
| (Rac)-MRI-1867 | 3 mg/kg/day | Sirius Red Staining (% Fibrotic Area) | Significantly greater reduction vs. Rimonabant[2] |
| 3 mg/kg/day | Hydroxyproline Content | Significantly greater reduction vs. Rimonabant[2] | |
| Rimonabant | 3 mg/kg/day | Sirius Red Staining (% Fibrotic Area) | Significant reduction vs. Vehicle[2] |
| 3 mg/kg/day | Hydroxyproline Content | Significant reduction vs. Vehicle[2] |
Table 3: Comparison in a Murine Model of Pulmonary Fibrosis (Bleomycin-Induced)
| Compound | Dosage | Efficacy Endpoint | Result |
| (Rac)-MRI-1867 | 10 mg/kg/day | Lung Hydroxyproline Content | Significantly greater reduction vs. Rimonabant[3] |
| Rimonabant | 10 mg/kg/day | Lung Hydroxyproline Content | Significant reduction vs. Vehicle[3] |
| Nintedanib | 60 mg/kg, BID | Ashcroft Fibrosis Score | Significant reduction vs. Vehicle[4] |
| 60 mg/kg, BID | Lung Hydroxyproline Content | Significant reduction vs. Vehicle[4][5] | |
| Pirfenidone | 30 or 100 mg/kg/day | Lung Hydroxyproline Content | ~40-60% reduction vs. Bleomycin control[1] |
| 50 mg/kg/day | Ashcroft Fibrosis Score | Significant reduction vs. Bleomycin control[6] |
Table 4: Comparison in a Murine Model of Skin Fibrosis (Bleomycin-Induced)
| Compound | Dosage | Efficacy Endpoint | Result |
| (Rac)-MRI-1867 | 10 mg/kg/day | Dermal Thickness | Significantly greater reduction vs. Rimonabant[6][7] |
| 10 mg/kg/day | Hydroxyproline Content | Significantly greater reduction vs. Rimonabant[6][7] | |
| Rimonabant | 10 mg/kg/day | Dermal Thickness | No significant reduction vs. Vehicle[6][7] |
| 10 mg/kg/day | Hydroxyproline Content | Significant reduction vs. Vehicle[6] |
Signaling Pathways in Fibrosis
The development of fibrosis is a complex process involving multiple signaling pathways. The diagrams below illustrate the key pathways targeted by (Rac)-MRI-1867 and other anti-fibrotic agents.
Caption: Key signaling pathways involved in fibrosis and the targets of various anti-fibrotic agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of key experimental protocols used in the preclinical assessment of anti-fibrotic compounds.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used model to mimic human idiopathic pulmonary fibrosis.
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model in mice.
Detailed Methodology:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.[8]
-
Fibrosis Induction: On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg body weight) in sterile saline is administered. Control animals receive saline only.[9][10]
-
Therapeutic Intervention: Daily treatment with (Rac)-MRI-1867, nintedanib, pirfenidone, or vehicle is initiated on day 1 and continues for 21 days via oral gavage.
-
Endpoint Analysis: On day 21, mice are euthanized, and lung tissues are harvested.
-
Histology: The left lung is typically inflated and fixed in 10% neutral buffered formalin for histological analysis. Paraffin-embedded sections are stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.[11][12]
-
Biochemistry: The right lung is often snap-frozen for biochemical analysis. A portion of the lung is used to determine the hydroxyproline content, a quantitative measure of collagen.[13][14]
-
Molecular Biology: Another portion of the right lung is used for RNA and protein extraction. Quantitative real-time PCR (qPCR) is performed to measure the expression of fibrotic markers such as Collagen type I alpha 1 (Col1a1), Alpha-smooth muscle actin (Acta2), and Transforming growth factor-beta 1 (Tgfb1). Western blotting is used to quantify the protein levels of α-SMA and Collagen I.
-
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
This model is frequently used to study chemically-induced liver injury and fibrosis.
Caption: Experimental workflow for the CCl₄-induced liver fibrosis model in mice.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Fibrosis Induction: Mice receive intraperitoneal injections of CCl₄ (dissolved in corn oil or olive oil, typically at a dose of 0.5-1.0 ml/kg body weight) twice a week for 6-8 weeks. Control animals receive the vehicle only.[15][16]
-
Therapeutic Intervention: Concurrent with CCl₄ administration, mice are treated daily with (Rac)-MRI-1867 or vehicle via oral gavage.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized.
-
Serum Analysis: Blood is collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histology and Biochemistry: The liver is harvested, and portions are processed for histological analysis (Sirius Red staining) and biochemical quantification of hydroxyproline content, as described for the lung fibrosis model.
-
Conclusion and Future Directions
The preclinical data strongly suggest that (Rac)-MRI-1867 holds significant promise as a novel anti-fibrotic agent. Its dual-target mechanism of inhibiting both CB1R and iNOS appears to confer superior efficacy over single-target therapies in various models of organ fibrosis. The quantitative data, while not from direct head-to-head trials in all cases, consistently point towards a potent anti-fibrotic effect.
Further research is warranted to fully elucidate the translational potential of (Rac)-MRI-1867. Direct comparative studies against nintedanib and pirfenidone in multiple, well-characterized animal models of fibrosis are crucial. Additionally, long-term safety and toxicology studies are necessary before advancing to clinical trials in human fibrotic diseases. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide should serve as a valuable resource for researchers in the field to design and execute these critical next steps.
References
- 1. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular MR Imaging of Liver Fibrosis: A Feasibility Study using Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Roles of the TGF-β⁻VEGF-C Pathway in Fibrosis-Related Lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.iu.edu [scholarworks.iu.edu]
- 13. Protective efficacy of pirfenidone in rats with pulmonary fibrosis induced by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cannabinoid 1 Receptor Promotes Cardiac Dysfunction, Oxidative Stress, Inflammation, and Fibrosis in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Nintedanib reduces ventilation‐augmented bleomycin‐induced epithelial–mesenchymal transition and lung fibrosis through suppression of the Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (Rac)-Zevaquenabant: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling investigational compounds like (Rac)-Zevaquenabant, proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established guidelines for the disposal of investigational drugs provide a comprehensive framework for its safe management. The overarching principle is to treat the compound as potentially hazardous waste and manage it through controlled processes, typically culminating in incineration.
Core Disposal Procedures for Investigational Compounds
When handling this compound, it is imperative to adhere to the standard operating procedures for investigational pharmaceutical waste established by your institution's Environmental Health and Safety (EHS) department. These procedures are designed to ensure the safety of personnel and the environment.
1. Contact Environmental Health and Safety (EHS): The first and most crucial step is to contact your institution's EHS office. They will provide specific guidance on whether the compound is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) and outline the required disposal protocols.
2. Waste Characterization and Segregation: this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, syringes, and personal protective equipment), should be segregated from regular trash. It is essential not to mix it with other waste streams unless explicitly instructed to do so by EHS.
3. Proper Labeling: All waste containers must be clearly labeled as hazardous waste. The label should include the full chemical name, "this compound," and any other active ingredients and their concentrations. The name of the Principal Investigator (PI), laboratory location, and contact information are also required.
4. Secure Storage: Labeled waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be secure and inspected weekly to ensure there are no leaks or container degradation.
5. Professional Disposal: The final step is the collection of the waste by a certified hazardous waste management vendor, as arranged by your EHS office. The standard and recommended method for the disposal of investigational drug products is incineration at a permitted facility. This ensures the complete destruction of the active pharmaceutical ingredient.
Key Logistical and Safety Information
Below is a summary of the essential logistical and safety considerations for the management and disposal of this compound.
| Parameter | Guideline | Source |
| Compound Status | Investigational Small-Molecule Drug | [1] |
| Primary Disposal Method | Incineration via a licensed hazardous waste facility. | [2][3] |
| Initial Point of Contact | Institutional Environmental Health and Safety (EHS) Office. | [2][4] |
| Waste Labeling | Must be labeled as "Hazardous Waste" with the full chemical name and PI information. | [4] |
| Storage | Stored in a designated and properly managed Satellite Accumulation Area (SAA). | [4] |
| Contaminated Materials | Vials, syringes, and other contaminated materials should be disposed of as hazardous waste. | [3] |
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.
References
Personal protective equipment for handling (Rac)-Zevaquenabant
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-Zevaquenabant. Given that the full toxicological properties of this compound may not be fully understood, a precautionary approach to handling is essential to ensure personnel safety and prevent environmental contamination. The following procedures are based on best practices for handling research-grade chemical compounds of unknown toxicity.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Primary Gloves: Disposable nitrile gloves (double-gloving recommended). - Secondary Gloves: Chemical-resistant gloves (e.g., neoprene or butyl rubber) if extensive handling is required. - Eye Protection: ANSI Z87.1-compliant safety glasses with side shields. - Face Protection: A face shield should be worn in addition to safety glasses, especially when handling larger quantities or if there is a risk of dust generation. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine particles. - Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. |
| Preparing Solutions (Dissolving in Solvents) | - Gloves: Double-gloving with disposable nitrile gloves. - Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards. - Face Protection: A face shield worn over splash goggles is required when handling volumes greater than 1 liter or when there is a significant splash risk.[1] - Protective Clothing: A chemical-resistant lab coat or apron over a standard lab coat, along with long pants and closed-toe shoes. |
| Administering Compound (In Vitro/In Vivo) | - Gloves: Disposable nitrile gloves. - Eye Protection: Safety glasses with side shields. - Protective Clothing: A standard lab coat, long pants, and closed-toe shoes. |
| Waste Disposal | - Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. - Eye Protection: Chemical splash goggles. - Protective Clothing: A chemical-resistant lab coat or apron, long pants, and closed-toe shoes. |
Experimental Protocols: Safe Handling and Disposal Workflow
The following diagram and procedural steps outline the logical workflow for the safe handling and disposal of this compound. Adherence to these steps is critical for minimizing exposure risk.
Caption: Safe handling and disposal workflow for this compound.
Procedural Steps:
-
Review Safety Information : Before handling, thoroughly review the supplier's product information and any available Safety Data Sheet (SDS) for this compound. The product is intended for research use only and has not been fully validated for medical applications.
-
Don Appropriate PPE : Based on the task (see table above), put on the required personal protective equipment. Ensure all PPE is in good condition and fits correctly. Disposable nitrile gloves are a minimum for hand protection.[2]
-
Handling the Solid Compound :
-
Perform all manipulations of the solid compound, such as weighing and aliquoting, within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid creating dust.
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.
-
-
Preparing Solutions :
-
Always prepare solutions of this compound inside a chemical fume hood.
-
The compound is soluble in DMSO.[3] Handle DMSO with care as it can facilitate skin absorption of other chemicals.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the container is properly sealed.[3]
-
-
Waste Disposal :
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.[4][5]
-
Solid Waste : Collect all solid waste contaminated with this compound (e.g., weighing paper, used gloves, contaminated paper towels) in a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste.
-
Liquid Waste : Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.[4][5][6] Segregate waste streams as required by your institution's hazardous waste management program.[4]
-
Labeling : All waste containers must be accurately labeled with the full chemical name and the words "Hazardous Waste".[7]
-
Storage : Store hazardous waste in a designated and properly signed satellite accumulation area, away from incompatible materials.[7]
-
Disposal : Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5][6]
-
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
